molecular formula C17H19NO B083846 Nefopam CAS No. 13669-70-0

Nefopam

Cat. No.: B083846
CAS No.: 13669-70-0
M. Wt: 253.34 g/mol
InChI Key: RGPDEAGGEXEMMM-UHFFFAOYSA-N
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Description

Nefopam is a centrally-acting, non-opioid, non-steroidal analgesic agent with a benzoxazocine chemical structure (IUPAC: 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine; CAS 13669-70-0) . Its exact mechanism of action is not fully elucidated, but research indicates it acts as a triple monoamine reuptake inhibitor, increasing synaptic levels of serotonin, norepinephrine, and dopamine to modulate descending pain pathways . Additionally, it exhibits antihyperalgesic properties through the inhibition of glutamate-mediated neurotransmission, potentially via modulation of voltage-sensitive sodium and calcium channels, and the N-methyl-D-aspartate (NMDA) receptor . This dual mechanism underpins its significant research value in multimodal analgesia, particularly as a non-opioid alternative for studying acute and chronic pain models. Primarily used in research on postoperative pain, this compound demonstrates a morphine-sparing effect, reducing opioid consumption and pain intensity in experimental settings . Beyond nociceptive pain, its mechanism suggests high potential for investigation in neuropathic pain models, aligning it with anticonvulsants and antidepressants used in this field . The compound is also a model drug for studying drug-induced shivering and intractable hiccups . Pharmacokinetic data shows this compound has a bioavailability of approximately 40% orally, is about 73% plasma protein bound, and is extensively metabolized hepatically via N-demethylation, yielding an active metabolite (desmethylthis compound) . The elimination half-life of the parent compound is approximately 4-6 hours, with primary excretion via urine . Common adverse effects reported in clinical literature include nausea, sweating, tachycardia, dizziness, and dry mouth, attributable to its anticholinergic and sympathomimetic properties . This product is provided for research purposes only and must not be used for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
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InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

23327-57-3 (hydrochloride)
Record name Nefopam [INN:BAN]
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DSSTOX Substance ID

DTXSID2048535
Record name Nefopam
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Molecular Weight

253.34 g/mol
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CAS No.

13669-70-0, 23327-57-3
Record name Nefopam
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Foundational & Exploratory

Nefopam's Core Mechanism: A Technical Guide to Triple Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nefopam is a centrally-acting, non-opioid analgesic that exercises its therapeutic effects through a multi-faceted mechanism of action. A core component of its analgesic properties is the inhibition of the synaptic reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This technical guide provides an in-depth examination of this compound's function as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), presenting quantitative binding data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Introduction to this compound's Analgesic Action

This compound, a benzoxazocine derivative, provides analgesia for moderate to severe pain without the associated risks of respiratory depression typical of opioid medications.[1] While its complete mechanism is complex and not fully elucidated, a primary pathway for its antinociceptive effects is the modulation of descending spinal pain pathways through the inhibition of monoamine reuptake.[2][3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the dwell time and concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their modulatory effects on pain signaling.[4][5] This action is similar to that of certain antidepressant classes, though this compound itself does not possess significant antidepressant properties.[4]

The Signaling Pathway of Triple Reuptake Inhibition

The analgesic effect of this compound is largely attributed to its ability to bolster the descending inhibitory pain pathways, which originate in the brainstem and project down to the spinal cord. These pathways are crucial for endogenous pain modulation.

  • Noradrenergic & Serotonergic Pathways: Norepinephrine and serotonin are key neurotransmitters in these descending pathways. By inhibiting their reuptake, this compound amplifies their signaling at spinal cord synapses. This enhanced signaling inhibits the transmission of nociceptive (pain) signals from the peripheral nervous system to the brain.

  • Dopaminergic Contribution: While less potent in its action on dopamine reuptake, this inhibition is thought to contribute to the overall analgesic and mood-related effects, distinguishing this compound from dual reuptake inhibitors.

The simultaneous modulation of these three neurotransmitter systems provides a broad-spectrum analgesic effect that is particularly beneficial for neuropathic pain states.[3][6]

Nefopam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE, DA) transporters SERT NET DAT synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release transporters->vesicle Reuptake receptors Postsynaptic Receptors signal Pain Signal Modulation receptors->signal Signal Transduction neurotransmitters 5-HT, NE, DA This compound This compound This compound->transporters Inhibition neurotransmitters->receptors

Caption: this compound inhibits SERT, NET, and DAT on the presynaptic neuron, increasing neurotransmitter levels.

Quantitative Analysis: Binding Affinity for Monoamine Transporters

The efficacy of a reuptake inhibitor is quantified by its binding affinity for the target transporters, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding potency. Experimental data has established this compound's binding profile across the three key monoamine transporters.[7]

Transporter TargetAbbreviationThis compound Binding Affinity (nM)
Serotonin TransporterSERT29
Norepinephrine TransporterNET33
Dopamine TransporterDAT531
Table 1: Experimentally confirmed binding profile for this compound at human monoamine transporters. Data sourced from Kim & Abdi (2014).[7]

This data demonstrates that this compound has a high affinity for both serotonin and norepinephrine transporters, with a significantly lower, yet still relevant, affinity for the dopamine transporter.

Experimental Protocols: Determining Transporter Inhibition

The quantitative data presented in Table 1 is typically derived from in vitro assays using either isolated nerve terminals (synaptosomes) or cell lines engineered to express specific human transporters.[8] The most common methods are radioligand binding assays and synaptosomal uptake assays.

Detailed Methodology: Competitive Radioligand Binding Assay

This assay measures how effectively a test compound (this compound) competes with a known radiolabeled ligand that has a high affinity for the transporter of interest.

  • Preparation of Biological Material:

    • Source: Human embryonic kidney (HEK293) cells stably transfected to express the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter are cultured and harvested.[8] Alternatively, synaptosomes can be prepared from specific brain regions (e.g., striatum for DAT) of laboratory animals.[9]

    • Membrane Preparation: Cells are lysed, and the cell membranes containing the transporters are isolated through centrifugation. The final membrane preparation is resuspended in a suitable assay buffer.[10]

  • Assay Procedure:

    • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) is incubated with the membrane preparation.

    • Competition: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (this compound).

    • Controls: "Total binding" wells contain only the radioligand and membranes, while "non-specific binding" wells contain the radioligand, membranes, and a saturating concentration of a known potent inhibitor to block all specific binding.

  • Separation and Quantification:

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[10]

    • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Experimental_Workflow start Start: Prepare Membranes (Transfected Cells or Synaptosomes) incubation Incubate Membranes with: 1. Radioligand 2. This compound (Varying Conc.) start->incubation filtration Rapid Vacuum Filtration (Separates Bound from Unbound) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash counting Quantify Radioactivity (Scintillation Counting) wash->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay to determine inhibitor affinity.

Conclusion

This compound's classification as a serotonin-norepinephrine-dopamine reuptake inhibitor is fundamental to its analgesic mechanism. Quantitative binding assays reveal a high affinity for SERT and NET, complemented by a moderate affinity for DAT. This triple-action profile allows this compound to effectively enhance descending inhibitory pain pathways, offering a unique, non-opioid therapeutic option. For drug development professionals, understanding this core mechanism is crucial for identifying new therapeutic applications and for the rational design of next-generation analgesics with optimized potency and selectivity profiles.

References

A Technical Guide to the Sodium and Calcium Channel Blocking Properties of Nefopam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam is a centrally-acting, non-opioid analgesic with a complex mechanism of action that distinguishes it from traditional pain therapeutics. A significant component of its pharmacological profile is the modulation of voltage-gated sodium (Nav) and calcium (Cav) channels. This technical guide provides an in-depth review of the current understanding of this compound's interaction with these ion channels, presenting quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The dual blockade of Nav and Cav channels by this compound leads to a reduction in neuronal excitability and glutamate release, contributing significantly to its analgesic and neuroprotective effects. This document aims to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is a unique analgesic agent, structurally distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its clinical efficacy in managing acute and chronic pain is attributed to a multimodal mechanism of action, which includes the inhibition of monoamine reuptake (serotonin, norepinephrine, and dopamine) and, critically, the blockade of voltage-gated ion channels.[1][2] The modulation of sodium and calcium channels, in particular, plays a pivotal role in its ability to dampen neuronal hyperexcitability, a key factor in pain signal transmission and neuropathic pain states.[3][4] This guide focuses on the technical aspects of this compound's interaction with these channels, providing a consolidated overview of the available scientific evidence.

Quantitative Data on this compound's Channel Blocking Properties

The inhibitory effects of this compound on voltage-gated sodium and calcium channels have been quantified through various in vitro assays. The following tables summarize the key findings from published studies.

Table 1: this compound's Effects on Voltage-Gated Sodium Channels
ParameterValueExperimental ModelMethodReference
Inhibition of 22Na+ UptakeMicromolar rangeHuman neuroblastoma cellsVeratridine-stimulated 22Na+ uptake assay[5]
Displacement of 3H-batrachotoxininMicromolar rangeRat brain membrane preparationsRadioligand binding assay[5]
IC50> 5 mMNot specifiedNot specified[1]

Note: There is a discrepancy in the reported potency of this compound on sodium channels, with one study indicating activity in the micromolar range[5] and another suggesting a much lower potency (>5 mM)[1]. Further research is required to clarify this difference, which may be attributable to different experimental conditions or channel subtypes studied.

Table 2: this compound's Effects on L-type Voltage-Gated Calcium Channels
ParameterIC50 ValueExperimental ModelMethodReference
Neuroprotection (from NMDA-mediated excitotoxicity)47 µMCultured cerebellar neuronsCell viability assay following BayK8644 stimulation[6]
Inhibition of cGMP Formation58 µMCultured cerebellar neuronscGMP assay following BayK8644 stimulation[6]

At a concentration of 100 µM, this compound achieved full neuroprotection and complete inhibition of cGMP synthesis.[6] The neuroprotective effect was associated with a 73% reduction in the BayK8644-induced increase in intracellular calcium concentration.[6]

Experimental Protocols

The following sections provide detailed overviews of the key experimental methodologies used to characterize this compound's effects on sodium and calcium channels.

Voltage-Gated Sodium Channel Activity

This functional assay measures the influx of radioactive sodium (22Na+) into cells through voltage-gated sodium channels.

  • Objective: To determine the inhibitory effect of this compound on Nav channel function.

  • Cell Line: Human neuroblastoma cells are commonly used as they endogenously express voltage-gated sodium channels.

  • Protocol Outline:

    • Cells are cultured to an appropriate density in multi-well plates.

    • The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

    • The Nav channel activator, veratridine, is added to the wells to open the channels.

    • 22Na+ is simultaneously added, and the cells are incubated for a short period to allow for ion influx.

    • The incubation is stopped by rapidly washing the cells with a cold, non-radioactive buffer to remove extracellular 22Na+.

    • The cells are lysed, and the intracellular 22Na+ is quantified using a scintillation counter.

    • The concentration-dependent inhibition by this compound is analyzed to determine the IC50 value.

This assay measures the ability of this compound to displace a known radioactive ligand that binds to site 2 of voltage-gated sodium channels.

  • Objective: To assess the binding affinity of this compound for Nav channels.

  • Preparation: Crude membrane preparations from rat brain tissue are used as a rich source of sodium channels.

  • Protocol Outline:

    • Rat brain membranes are incubated with a fixed concentration of 3H-batrachotoxinin.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the channels.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., veratridine).

    • After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters.

    • The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • The data are used to generate a competition curve and calculate the inhibitory constant (Ki) for this compound.

L-type Voltage-Gated Calcium Channel Activity

This functional assay assesses the ability of this compound to block calcium influx through L-type Cav channels and prevent subsequent neurotoxicity.

  • Objective: To determine the neuroprotective effects of this compound mediated by the blockade of L-type calcium channels.

  • Cell Model: Primary cultures of cerebellar neurons are used for their sensitivity to excitotoxicity.

  • Protocol Outline:

    • Cerebellar neurons are cultured in multi-well plates.

    • The cells are pre-treated with various concentrations of this compound.

    • The L-type Cav channel agonist, BayK8644, is added to stimulate calcium influx, which in turn potentiates NMDA receptor-mediated excitotoxicity.

    • Cell viability is assessed after a set incubation period (e.g., 24 hours) using a suitable method, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

    • The concentration-dependent neuroprotective effect of this compound is used to calculate the IC50 value.

    • For direct measurement of calcium influx, cells can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and imaged using fluorescence microscopy or a plate reader before and after the addition of BayK8644 in the presence and absence of this compound.

Signaling Pathways and Mechanisms of Action

The blockade of voltage-gated sodium and calcium channels by this compound has significant downstream consequences on neuronal signaling, ultimately leading to its analgesic effects.

Modulation of Glutamatergic Transmission

A primary mechanism through which this compound exerts its analgesic effect is by reducing the presynaptic release of glutamate, the main excitatory neurotransmitter in the central nervous system.[5]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Propagation NaV Voltage-Gated Na+ Channel ActionPotential->NaV Opens CaV Voltage-Gated Ca2+ Channel NaV->CaV Depolarization Opens VesicleFusion Vesicle Fusion & Glutamate Release CaV->VesicleFusion Ca2+ Influx Triggers GlutamateReceptor Glutamate Receptors (e.g., NMDA, AMPA) VesicleFusion->GlutamateReceptor Reduced Glutamate in Synapse This compound This compound This compound->NaV Blocks This compound->CaV Blocks Signal Reduced Postsynaptic Excitation & Pain Signal GlutamateReceptor->Signal G cluster_cell Neuron L_CaV L-type Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx L_CaV->Ca_Influx Opens Neuroprotection Neuroprotection BayK BayK8644 (Agonist) BayK->L_CaV Stimulates This compound This compound This compound->L_CaV Blocks Glutamate_Release Glutamate Release Ca_Influx->Glutamate_Release Triggers NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates Excitotoxicity Excitotoxicity & Neuronal Death NMDA_R->Excitotoxicity Over-activation Leads to G cluster_workflow Experimental Workflow for this compound Channel Activity Target Target Identification (NaV / CaV Channels) Binding Binding Assays (e.g., Radioligand Displacement) Determine Ki Target->Binding Functional Functional Assays (e.g., Ion Flux, Electrophysiology) Determine IC50 Target->Functional Data Data Analysis & Interpretation Binding->Data Mechanism Mechanism of Action Studies (e.g., Neurotransmitter Release, Cell Viability) Functional->Mechanism Mechanism->Data

References

(S)-Nefopam versus (R)-Nefopam: A Technical Guide to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally-acting, non-opioid analgesic, is clinically administered as a racemic mixture of its two enantiomers: (S)-nefopam and (R)-nefopam. While the racemic form has a well-documented efficacy in the management of moderate to severe pain, a growing body of evidence indicates significant stereoselectivity in its pharmacological action. This technical guide provides an in-depth comparison of the pharmacological activities of the individual enantiomers, (S)-nefopam and (R)-nefopam. It has been established that the analgesic and monoamine reuptake inhibitory properties of this compound are predominantly attributed to the (+)-enantiomer, which corresponds to the (1S,5S) absolute configuration, herein referred to as (S)-nefopam. Conversely, the (-)-enantiomer, (1R,5R)-nefopam or (R)-nefopam, is substantially less potent. This document summarizes the available quantitative data on their differential effects, details the experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a benzoxazocine derivative, structurally distinct from other classes of analgesics. Its mechanism of action is complex and multifaceted, primarily involving the inhibition of serotonin, norepinephrine, and dopamine reuptake, thus enhancing descending inhibitory pain pathways.[1][2] Additionally, it is known to modulate calcium and sodium channels.[1] The presence of two chiral centers in the this compound molecule gives rise to a pair of enantiomers, (S)-nefopam and (R)-nefopam. Understanding the distinct pharmacological profiles of each enantiomer is crucial for optimizing therapeutic strategies and potentially developing new chemical entities with improved efficacy and safety profiles.

Stereochemistry

The stereochemical designations of this compound enantiomers have been determined through X-ray crystallography. The dextrorotatory (+)-enantiomer has the absolute configuration of (1S,5S), and the levorotatory (-)-enantiomer is (1R,5R).[3][4][5][6][7] Therefore, for the purpose of this guide:

  • (S)-Nefopam corresponds to (+)-Nefopam

  • (R)-Nefopam corresponds to (-)-Nefopam

Comparative Pharmacological Activity

In vitro and in vivo studies have consistently demonstrated that (S)-nefopam is the more pharmacologically active enantiomer.[8]

Monoamine Reuptake Inhibition

Table 1: Monoamine Reuptake Inhibition of this compound Enantiomers

EnantiomerTargetPotency (Qualitative)
(S)-Nefopam SERT, NET, DATMore Potent
(R)-Nefopam SERT, NET, DATLess Potent
Note: Specific quantitative data (IC50/Ki values) for the individual enantiomers are not available in the cited literature.
Analgesic Activity

The superior potency of (S)-nefopam is also reflected in its analgesic effects in various animal models of pain. Preclinical studies utilizing the hot plate and formalin tests in mice have confirmed the greater antinociceptive activity of the (S)-enantiomer.[8]

Table 2: Analgesic Potency of this compound Enantiomers in Preclinical Models

EnantiomerAnimal ModelPotency (Qualitative)
(S)-Nefopam Hot Plate Test (Mouse)More Potent
(R)-Nefopam Hot Plate Test (Mouse)Less Potent
(S)-Nefopam Formalin Test (Mouse)More Potent
(R)-Nefopam Formalin Test (Mouse)Less Potent
Note: Specific quantitative data (ED50 values) for the individual enantiomers are not available in the cited literature.

Signaling Pathways and Mechanism of Action

The analgesic effect of this compound is initiated by its binding to and inhibition of monoamine transporters (SERT, NET, and DAT) in the presynaptic terminals of neurons in the central nervous system. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, which in turn enhances the activity of descending inhibitory pain pathways.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NET NET SER_Vesicle Serotonin Vesicles SERT SERT DA_Vesicle Dopamine Vesicles DAT DAT NE NE NET->NE Reuptake SER 5-HT SERT->SER Reuptake DA DA DAT->DA Reuptake S_this compound (S)-Nefopam S_this compound->NET Strong Inhibition S_this compound->SERT Strong Inhibition S_this compound->DAT Strong Inhibition R_this compound (R)-Nefopam R_this compound->NET Weak Inhibition R_this compound->SERT Weak Inhibition R_this compound->DAT Weak Inhibition Adrenergic_R Adrenergic Receptors NE->Adrenergic_R Serotonin_R Serotonin Receptors SER->Serotonin_R Dopamine_R Dopamine Receptors DA->Dopamine_R Analgesia Modulation of Descending Pain Pathways (Analgesia) Adrenergic_R->Analgesia Serotonin_R->Analgesia Dopamine_R->Analgesia

Caption: Differential inhibition of monoamine reuptake by this compound enantiomers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound enantiomers.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity of (S)-nefopam and (R)-nefopam to serotonin, norepinephrine, and dopamine transporters.

Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing target transporter (SERT, NET, or DAT) start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of (S)- or (R)-nefopam prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound radioligand using scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki values quantify->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured and harvested. The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer.

  • Binding Assay: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT) at a concentration close to its Kd. A range of concentrations of the test compounds ((S)-nefopam or (R)-nefopam) are added to compete for binding with the radioligand. Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

  • Incubation and Filtration: The plates are incubated at a controlled temperature for a specific duration to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis: The radioactivity on the filters is measured using a liquid scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Inhibition Assay

This protocol describes the measurement of the inhibitory effect of this compound enantiomers on the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Brain tissue from rodents (e.g., striatum for dopamine uptake, cortex or hippocampus for serotonin and norepinephrine uptake) is homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of (S)-nefopam or (R)-nefopam. The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA).

  • Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50) is determined.

In Vivo Analgesia Models

This test assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Methodology:

  • Acclimatization: Mice are acclimatized to the testing room and the hot plate apparatus.

  • Baseline Latency: The baseline reaction time (e.g., paw licking, jumping) of each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Mice are administered with either vehicle, (S)-nefopam, or (R)-nefopam at various doses (e.g., intraperitoneally).

  • Post-treatment Latency: At a predetermined time after drug administration, the reaction latency on the hot plate is measured again.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE) or by determining the dose that produces a 50% analgesic effect (ED50).

This model evaluates peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Methodology:

  • Drug Administration: Mice are pre-treated with vehicle, (S)-nefopam, or (R)-nefopam.

  • Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing compared to the vehicle-treated group is calculated, and the ED50 is determined.

This test is a model of tonic pain and inflammation, involving two distinct phases of nociceptive behavior.

Methodology:

  • Drug Administration: Mice are pre-treated with vehicle, (S)-nefopam, or (R)-nefopam.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of a hind paw.

  • Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing direct nociceptor activation) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).

  • Data Analysis: The total time spent licking in each phase is calculated, and the percentage of inhibition compared to the control group is determined to calculate the ED50.

Conclusion

The pharmacological activity of this compound is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer as both a monoamine reuptake inhibitor and an analgesic. This differential activity underscores the importance of stereochemistry in drug action and suggests that the therapeutic effects of racemic this compound are primarily mediated by (S)-nefopam. Further research focusing on the development of single-enantiomer formulations of this compound could lead to therapies with improved efficacy and a more favorable side-effect profile. The lack of publicly available, specific quantitative data on the binding affinities and in vivo potencies of the individual enantiomers represents a significant knowledge gap that warrants further investigation to fully elucidate their comparative pharmacology.

References

The Genesis of a Non-Opioid Analgesic: A Technical History of Nefopam as a Benzoxazocine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally acting, non-opioid analgesic, represents a unique pharmacological entity within the benzoxazocine class of compounds. First synthesized in the 1960s and initially explored for properties other than analgesia, its journey to becoming a recognized pain management therapeutic is a compelling case study in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of this compound. It details the seminal synthetic pathways, key experimental data from foundational analgesic assays, and the molecular mechanisms that underpin its therapeutic effects. Particular emphasis is placed on its dual action as a monoamine reuptake inhibitor and an ion channel modulator. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the scientific underpinnings of this distinctive analgesic agent.

Discovery and Historical Development

This compound, chemically known as 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine, was first developed in the 1960s by scientists at Riker Laboratories.[1] Initially referred to as fenazoxine, it belongs to the benzoxazocine chemical class and is structurally related to orphenadrine and diphenhydramine.[1][2] The early research trajectory for this compound was not primarily focused on analgesia. Instead, its initial investigations centered on its potential as a muscle relaxant and an antidepressant.[3]

It wasn't until the early 1970s that the paradigm shifted, and the analgesic properties of this compound became the primary area of scientific inquiry.[1] This transition marked a pivotal point in its development, leading to its eventual establishment as a non-opioid, non-steroidal, centrally acting analgesic in several countries.[1]

Synthesis of this compound

The most common and historically significant synthetic route to this compound commences with o-benzoylbenzoic acid. Several variations of this synthesis have been patented and published over the years, reflecting ongoing efforts to optimize the process for scalability and efficiency.

General Synthetic Scheme

A prevalent synthetic pathway involves the following key transformations:

  • Amide Formation: o-Benzoylbenzoic acid is first converted to its acid chloride, which is then reacted with 2-(methylamino)ethanol to form the corresponding amide, N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide.

  • Reduction: The ketone and amide functionalities of the intermediate are then reduced. This has been achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.

  • Cyclization: The resulting amino alcohol undergoes an acid-catalyzed intramolecular cyclization to form the characteristic benzoxazocine ring system of this compound.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example of a lab-scale synthesis of this compound hydrochloride, based on published methodologies.

Step 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide

  • To a solution of o-benzoylbenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene, thionyl chloride (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux for 2-3 hours to ensure complete formation of the acid chloride.

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The crude acid chloride is redissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.

  • A solution of 2-(methylamino)ethanol (1.5 eq) and triethylamine (1.5 eq) in the same solvent is added dropwise to the cooled acid chloride solution.

  • The reaction is stirred at room temperature for 12-18 hours.

  • The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • The N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide (1.0 eq) is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

  • This solution is added dropwise to a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in THF at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

  • The reaction is cooled in an ice bath and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude amino alcohol is then dissolved in a suitable solvent (e.g., toluene) and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the cyclization, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried and concentrated to give crude this compound.

Step 3: Formation of this compound Hydrochloride

  • The crude this compound base is dissolved in a suitable solvent like diethyl ether or isopropanol.

  • A solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound hydrochloride.

Pharmacological Profile

This compound's analgesic properties have been characterized in a variety of preclinical models. The following tables summarize key quantitative data from these studies.

In Vitro Receptor Binding and Transporter Inhibition
TargetAssay TypeSpeciesIC₅₀ (µM)Ki (nM)Reference(s)
Serotonin Transporter (SERT)Binding--29[2]
Norepinephrine Transporter (NET)Binding--33[2]
Dopamine Transporter (DAT)Binding--531[2]
5-HT₂C ReceptorBinding-1.4-[4]
5-HT₂A ReceptorBinding-5.1-[4]
α₁-Adrenergic ReceptorBinding-15.0-[4]
5-HT₃ ReceptorBinding-22.3-[4]
5-HT₁B ReceptorBinding-41.7-[4]
5-HT₁A ReceptorBinding-64.9-[4]
D₁ Dopamine ReceptorBinding-100-[4]
In Vivo Analgesic Efficacy
Animal ModelSpeciesRoute of AdministrationED₅₀ (mg/kg)Reference(s)
Acetic Acid-Induced WrithingMouseSubcutaneous2.56 ± 0.38[5]
Formalin Test (Inflammatory Phase)MouseSubcutaneous4.32 ± 0.17[5]
6-Hydroxydopamine-induced Norepinephrine DepletionMouse-12[6]
p-Chloroamphetamine-induced Serotonin DepletionMouseIntraperitoneal11[6]

Experimental Protocols for Key Analgesic Assays

The analgesic efficacy of this compound has been established through a battery of preclinical pain models. The methodologies for three of the most common assays are detailed below.

Acetic Acid-Induced Writhing Test in Mice

This model assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (this compound) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. (10 mL/kg).

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximal effect) can then be determined.[7][8]

Formalin Test in Mice

This model distinguishes between nociceptive and inflammatory pain.

  • Animals: Male ICR mice (25-30 g) are used.

  • Procedure:

    • Mice are acclimated to the observation chambers.

    • The test compound or vehicle is administered.

    • After the appropriate pretreatment time, a dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.

    • The amount of time the animal spends licking or biting the injected paw is recorded.

    • Observations are typically made in two phases: the early phase (0-5 minutes post-injection), reflecting direct nociceptor stimulation, and the late phase (15-30 minutes post-injection), reflecting inflammatory processes and central sensitization.

  • Data Analysis: The total licking/biting time in each phase is calculated for each treatment group and compared to the control group.[5][9]

Hot Plate Test in Mice

This assay measures the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The baseline latency to a pain response (e.g., paw licking, jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • The test compound or vehicle is administered.

    • At various time points after drug administration (e.g., 30, 60, 90 minutes), each mouse is placed on the hot plate, and the latency to the first pain response is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.[10][11]

Mechanism of Action and Signaling Pathways

This compound's analgesic effect is multifactorial, stemming from its interaction with several key components of the central nervous system's pain processing pathways. The primary mechanisms are the inhibition of monoamine reuptake and the modulation of voltage-gated ion channels.

Triple Monoamine Reuptake Inhibition

This compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) from the synaptic cleft.[1][9] This increases the concentration of these neurotransmitters in the synapse, enhancing their inhibitory effect on descending pain pathways. This mechanism is similar to that of some antidepressant medications that are also used to treat chronic pain.[12]

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_vesicles cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic vesicle Vesicles (5-HT, NE, DA) synapse 5-HT, NE, DA vesicle->synapse Release reuptake Monoamine Transporters (SERT, NET, DAT) synapse->reuptake Reuptake receptors Postsynaptic Receptors synapse->receptors Binding postsynaptic descending_inhibition Enhanced Descending Pain Inhibition receptors->descending_inhibition Activation This compound This compound This compound->reuptake Inhibition

Caption: this compound inhibits monoamine reuptake, increasing neurotransmitter levels.

Modulation of Voltage-Gated Ion Channels and Glutamatergic Transmission

This compound has been shown to block voltage-sensitive sodium and calcium channels.[1][13] This action has significant downstream effects on glutamatergic neurotransmission, a key excitatory pathway in pain signaling.

By blocking presynaptic voltage-gated calcium channels, this compound can reduce the influx of calcium that is necessary for the release of glutamate from presynaptic terminals.[4] Furthermore, by blocking voltage-gated sodium channels, this compound can decrease neuronal excitability, thereby reducing the propagation of pain signals.[13] This modulation of the glutamatergic system contributes to this compound's antihyperalgesic effects.[14]

Ion Channel Modulation and Glutamatergic Transmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic na_channel Voltage-Gated Na+ Channel ca_channel Voltage-Gated Ca2+ Channel glutamate_vesicle Glutamate Vesicles ca_channel->glutamate_vesicle Ca2+ Influx glutamate Glutamate glutamate_vesicle->glutamate Release nmda_receptor NMDA Receptor glutamate->nmda_receptor Binding postsynaptic pain_signal Reduced Pain Signal Transmission nmda_receptor->pain_signal Inhibition This compound This compound This compound->na_channel Blockade This compound->ca_channel Blockade

Caption: this compound blocks Na+ and Ca2+ channels, reducing glutamate release.

Experimental Workflow for Mechanism of Action Studies

The elucidation of this compound's mechanism of action involves a combination of in vitro and in vivo experimental approaches.

Experimental Workflow for Mechanism of Action cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies receptor_binding Receptor Binding Assays (IC₅₀, Ki determination) data_analysis Data Analysis and Mechanism Elucidation receptor_binding->data_analysis transporter_uptake Monoamine Transporter Uptake Assays transporter_uptake->data_analysis ion_channel Patch Clamp Electrophysiology (Ion Channel Blockade) ion_channel->data_analysis animal_models Animal Models of Pain (Writhing, Formalin, Hot Plate) animal_models->data_analysis microdialysis In Vivo Microdialysis (Neurotransmitter Levels) microdialysis->data_analysis

Caption: Workflow for elucidating this compound's mechanism of action.

Conclusion

The discovery and development of this compound as a benzoxazocine analgesic is a testament to the often-serendipitous nature of pharmaceutical research. From its initial investigation as a muscle relaxant and antidepressant to its current standing as a centrally acting analgesic with a unique dual mechanism of action, this compound continues to be a subject of scientific interest. Its ability to modulate descending pain pathways through monoamine reuptake inhibition, coupled with its capacity to dampen neuronal excitability via ion channel blockade, provides a compelling rationale for its use in various pain states. This technical guide has provided a detailed overview of the historical context, synthetic chemistry, pharmacological profile, and mechanistic underpinnings of this compound, offering a valuable resource for the scientific community engaged in the ongoing quest for novel and effective pain therapeutics.

References

An In-depth Technical Guide to the Synthesis of Nefopam Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally acting, non-opioid analgesic, presents a unique pharmacological profile, primarily attributed to its mechanism as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[1] This distinct mode of action, differing from traditional analgesics, has spurred considerable interest in the synthesis of its structural analogues and derivatives to explore and optimize its therapeutic potential. This technical guide provides a comprehensive overview of the core synthetic strategies for creating the benzoxazocine scaffold of this compound and its derivatives. It includes detailed experimental protocols for key transformations, a summary of quantitative data from various synthetic routes, and visualizations of a representative synthetic workflow and the primary signaling pathway of this compound's analgesic activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel analgesic agents.

Introduction to this compound and its Analogues

This compound is a benzoxazocine derivative that has been utilized for the management of moderate to severe pain.[2] Its non-opioid nature makes it a compelling candidate for pain relief without the associated risks of respiratory depression and dependence. The analgesic effects of this compound are primarily mediated by its ability to block the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the central nervous system, thereby enhancing synaptic concentrations of these neurotransmitters and modulating descending pain pathways.[3]

The development of structural analogues of this compound aims to improve its efficacy, selectivity, and pharmacokinetic profile. Modifications to the core benzoxazocine structure can influence the compound's affinity for the monoamine transporters, as well as its metabolic stability and bioavailability. This guide focuses on the chemical synthesis of these analogues, providing the foundational knowledge required for their rational design and preparation.

Core Synthetic Strategies

The synthesis of this compound and its analogues generally involves the construction of the central eight-membered benzoxazocine ring system. Several key synthetic routes have been established, primarily starting from readily available precursors such as o-benzoylbenzoic acid or phthalic anhydride. These strategies typically involve the formation of a key benzhydrol intermediate, followed by a cyclization step to form the characteristic benzoxazocine core.

Synthesis from o-Benzoylbenzoic Acid

A prevalent and versatile approach to the synthesis of this compound and its analogues commences with o-benzoylbenzoic acid. This pathway involves several key transformations, including the formation of an amide, reduction, and subsequent cyclization. A general workflow for the synthesis of an N-substituted this compound analogue from o-benzoylbenzoic acid is depicted below.

cluster_start Starting Material cluster_intermediate1 Amide Formation cluster_intermediate2 Reduction cluster_final Cyclization o-Benzoylbenzoic Acid o-Benzoylbenzoic Acid Amide Intermediate Amide Intermediate o-Benzoylbenzoic Acid->Amide Intermediate 1. SOCl2 2. R-NH-CH2CH2-OH Benzhydrol Intermediate Benzhydrol Intermediate Amide Intermediate->Benzhydrol Intermediate LiAlH4 This compound Analogue This compound Analogue Benzhydrol Intermediate->this compound Analogue Acid Catalyst (e.g., p-TsOH)

Synthetic Workflow from o-Benzoylbenzoic Acid

Step 1: Amide Formation

  • To a solution of o-benzoylbenzoic acid (1.0 eq) in an appropriate solvent such as toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours. After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The acid chloride is dissolved in a suitable solvent like dichloromethane (DCM) and added dropwise to a cooled (0 °C) solution of the desired N-substituted ethanolamine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the amide intermediate.

Step 2: Reduction of the Amide

  • The amide intermediate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to reflux for 4-8 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated to yield the crude benzhydrol intermediate.

Step 3: Cyclization to the Benzoxazocine Core

  • The benzhydrol intermediate (1.0 eq) is dissolved in a high-boiling point solvent such as toluene or xylene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired N-substituted this compound analogue.

Synthesis from Phthalic Anhydride

An alternative synthetic route utilizes phthalic anhydride as the starting material. This approach involves a Friedel-Crafts acylation to introduce the benzoyl group, followed by a series of transformations similar to the o-benzoylbenzoic acid route.

  • Friedel-Crafts Acylation: Phthalic anhydride (1.0 eq) is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield o-benzoylbenzoic acid.[4]

  • The resulting o-benzoylbenzoic acid is then carried forward through the amidation, reduction, and cyclization steps as described in Section 2.1.

Quantitative Data Summary

The yields of the synthetic steps can vary depending on the specific substrates and reaction conditions used. The following table summarizes representative yields for the key transformations in the synthesis of this compound and its analogues, as reported in the literature.

StepStarting MaterialTransformationReagentsProductYield (%)Reference
1o-Benzoylbenzoic AcidAmidation with N-methylethanolamineSOCl₂, N-methylethanolamine, Et₃NN-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide72[5]
2N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamideReductionLiAlH₄2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-ol89[5]
32-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-olCyclizationp-TsOHThis compound81[5]
4Phthalic AnhydrideFriedel-Crafts AcylationBenzene, AlCl₃o-Benzoylbenzoic Acid>90[4]
5o-Benzoylbenzoic AcidCondensation with 2-aminoethanolDMF, 60 °C9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one84[2]

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This is achieved by blocking their respective transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] By inhibiting these transporters, this compound increases the concentration of these monoamines in the synapse, leading to enhanced and prolonged signaling, which is believed to be the basis of its analgesic effect.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporters Monoamine Transporters Serotonin Serotonin Norepinephrine Norepinephrine Dopamine Dopamine Vesicle Vesicle 5-HT 5-HT Vesicle->5-HT Release NE NE Vesicle->NE Release DA DA Vesicle->DA Release 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor SERT SERT 5-HT->SERT Reuptake NE_Receptor NE Receptor NE->NE_Receptor NET NET NE->NET Reuptake DA_Receptor DA Receptor DA->DA_Receptor DAT DAT DA->DAT Reuptake Signal_Transduction Signal Transduction (Analgesia) 5-HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction DA_Receptor->Signal_Transduction SERT->Serotonin NET->Norepinephrine DAT->Dopamine This compound This compound This compound->SERT Inhibition This compound->NET Inhibition This compound->DAT Inhibition

This compound's Mechanism of Action

Conclusion

The synthesis of this compound and its structural analogues offers a rich field for medicinal chemistry exploration. The synthetic routes starting from o-benzoylbenzoic acid and phthalic anhydride provide robust and adaptable platforms for generating a diverse range of benzoxazocine derivatives. By understanding and applying the detailed experimental protocols outlined in this guide, researchers can efficiently synthesize novel compounds for biological evaluation. The continued investigation into the structure-activity relationships of this compound analogues holds significant promise for the development of next-generation, non-opioid analgesics with improved therapeutic profiles. This guide serves as a foundational resource to aid in these endeavors, providing both the practical "how-to" and the conceptual framework for the synthesis of these important molecules.

References

The Preclinical Pharmacokinetic and Metabolic Landscape of Nefopam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of nefopam, a centrally acting, non-opioid analgesic. The document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of available data from various preclinical models. It covers key pharmacokinetic parameters, metabolic pathways, and detailed experimental protocols. All quantitative data are presented in structured tables for comparative analysis, and logical relationships and experimental workflows are visualized through diagrams generated using the DOT language. This guide aims to be a critical resource for the design and interpretation of preclinical studies involving this compound.

Introduction

This compound is a benzoxazocine derivative that has been used for the management of moderate to severe pain.[1] Its mechanism of action is distinct from that of opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), primarily involving the inhibition of serotonin and norepinephrine reuptake.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for the successful clinical development and safe application of this compound. This guide summarizes the current state of knowledge on the pharmacokinetics and metabolism of this compound in key preclinical models.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been primarily characterized in rats, with limited data available for other species such as mice. Information in dogs and rabbits is notably scarce in the public domain.

Rat

Following a single oral administration of [14C]-nefopam in rats, radioactivity is rapidly absorbed, with the pharmacokinetic profiles of total radioactivity and the parent drug being similar in both male and female rats.[2] Radioactivity is distributed approximately equally between plasma and red blood cells.[2] The majority of the administered dose is excreted in the urine within 24 hours.[2]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueSpecies/StrainDoseFormulationSource
Tmax~1 hourSprague-Dawley20 mg/kgNot Specified[3]
CmaxNot ReportedSprague-Dawley20 mg/kgNot Specified[3]
AUCNot ReportedSprague-Dawley20 mg/kgNot Specified[3]
Mouse

Pharmacokinetic data for this compound in mice is limited. One study investigating the enantiomers of this compound found no significant differences in the area under the curve (AUC), maximum concentration (Cmax), or half-life (t1/2) following intravenous administration, although specific parameter values were not provided.[4]

Dog and Rabbit

There is a significant lack of publicly available pharmacokinetic data for this compound in dogs and rabbits. A study in dogs focused on the analgesic effects of this compound after ovariohysterectomy but did not report pharmacokinetic parameters.[5] Similarly, a study in rabbits investigated the effects of this compound on blood acid-base status without detailing its pharmacokinetic profile.[6]

Metabolism of this compound

This compound undergoes extensive metabolism, with intact this compound being a minor component in plasma and excreta in rats.[2] The liver is the primary site of metabolism, involving cytochrome P450 (CYP) enzymes.

Metabolic Pathways in the Rat

In rats, this compound is metabolized through multiple pathways, including:

  • N-demethylation: This process leads to the formation of desmethyl-nefopam.

  • Hydroxylation and Oxidation: These reactions result in various hydroxylated and oxidized metabolites.

  • Glucuronidation: The hydroxylated metabolites can be further conjugated with glucuronic acid.[2]

Numerous metabolites have been identified in the plasma and urine of rats, with the majority of the radioactive dose being excreted as metabolites.[2]

nefopam_metabolism_rat This compound This compound desmethyl_this compound Desmethyl-nefopam This compound->desmethyl_this compound N-demethylation hydroxylated_metabolites Hydroxylated/Oxidized Metabolites This compound->hydroxylated_metabolites Hydroxylation/Oxidation (CYP450) glucuronide_conjugates Glucuronide Conjugates hydroxylated_metabolites->glucuronide_conjugates Glucuronidation

Figure 1: Simplified metabolic pathway of this compound in the rat.

Comparative Metabolism

Detailed comparative metabolic studies of this compound across different preclinical species are not widely available. However, it is known that N-demethylation is a major metabolic pathway in humans, suggesting a potential similarity with preclinical models.[7] In vitro studies using liver microsomes from different species are necessary to elucidate species-specific metabolic profiles.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preclinical pharmacokinetic and metabolic evaluation of this compound.

In-life Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of this compound.

pk_workflow_rat cluster_pre_dose Pre-dose Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis Phase acclimatization Acclimatization (7 days) fasting Overnight Fasting (12-18 hours) acclimatization->fasting oral_gavage Oral Gavage Administration (e.g., 10 mL/kg) fasting->oral_gavage dose_prep Prepare this compound Formulation (e.g., in 0.5% methylcellulose) dose_prep->oral_gavage blood_collection Serial Blood Collection (e.g., saphenous vein) oral_gavage->blood_collection time_points Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Plasma Sample Extraction (e.g., Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Figure 2: Experimental workflow for a rat pharmacokinetic study.

a. Animal Model:

  • Species: Sprague-Dawley rat

  • Sex: Male and/or female

  • Weight: 200-250 g

  • Acclimatization: Minimum of 7 days prior to the study.

b. Drug Administration:

  • Route: Oral gavage

  • Dose: To be determined based on the study objective (e.g., 20 mg/kg).

  • Formulation: this compound hydrochloride can be dissolved or suspended in a suitable vehicle such as 0.5% methylcellulose in water.

  • Administration Volume: Typically 10 mL/kg.

  • Procedure: Following an overnight fast, administer the dose using a suitable gavage needle.

c. Blood Sampling:

  • Method: Serial blood sampling from a suitable vessel (e.g., saphenous or tail vein).

  • Volume: Approximately 0.2-0.3 mL per time point.

  • Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant: K2EDTA or lithium heparin.

  • Plasma Preparation: Centrifuge blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound and its metabolites in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

a. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

b. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: To be determined by direct infusion and optimization.

    • Desmethyl-nefopam: To be determined by direct infusion and optimization.

    • Internal Standard: To be determined by direct infusion and optimization.

lcms_workflow plasma_sample Plasma Sample (with Internal Standard) protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM Mode) chromatographic_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Figure 3: General workflow for LC-MS/MS bioanalysis of this compound.

Conclusion

The preclinical pharmacokinetic and metabolic profile of this compound has been most extensively studied in the rat model, revealing rapid absorption, wide distribution, and significant metabolism primarily through N-demethylation and hydroxylation. However, there is a pronounced lack of comprehensive pharmacokinetic and metabolic data in other common preclinical species such as mice, dogs, and rabbits. This knowledge gap presents a challenge for interspecies scaling and the prediction of human pharmacokinetics. The experimental protocols and analytical methodologies detailed in this guide provide a framework for conducting further studies to address these data deficiencies. Future research should focus on generating robust and comparable pharmacokinetic and metabolism data across multiple preclinical species to build a more complete understanding of this compound's disposition and to better inform its clinical development and use.

References

An In-Depth Technical Guide to the Identification of Nefopam N-oxide and Desmethyl-nefopam Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core methodologies for identifying and quantifying Nefopam N-oxide and desmethyl-nefopam, the primary metabolites of the centrally-acting, non-opioid analgesic, this compound.

Introduction to this compound Metabolism

This compound is a non-steroidal analgesic used for the management of moderate to severe pain.[1] It undergoes extensive metabolism in the liver, with less than 5% of the parent drug excreted unchanged in urine.[1][2] The primary metabolic pathways are N-demethylation and N-oxidation, leading to the formation of desmethyl-nefopam and this compound N-oxide, respectively.[1][3] Desmethyl-nefopam is considered an active metabolite, with a longer half-life than the parent compound.[3] Understanding the formation and clearance of these metabolites is crucial for a complete pharmacokinetic and pharmacodynamic characterization of this compound. Up to 31 human metabolites of this compound have been described, highlighting its complex metabolic profile.[1]

Metabolic Pathways of this compound

This compound is primarily metabolized in the liver via Cytochrome P450 enzymes, though the specific isozymes like CYP1A2, CYP2C19, and CYP2D6 have been mentioned in relation to its metabolism.[1] The two principal metabolic transformations are:

  • N-demethylation: This pathway results in the formation of desmethyl-nefopam.

  • N-oxidation: This pathway leads to the production of this compound N-oxide.

Interestingly, the rapid appearance of this compound N-oxide in plasma, with concentrations peaking earlier than the parent drug after oral administration, suggests potential presystemic formation in the gastrointestinal tract.[4]

Nefopam_Metabolic_Pathway This compound This compound Desmethyl_this compound Desmethyl-nefopam This compound->Desmethyl_this compound N-demethylation (CYP450) Nefopam_N_oxide This compound N-oxide This compound->Nefopam_N_oxide N-oxidation

Simplified metabolic pathway of this compound.

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of this compound N-oxide and desmethyl-nefopam in biological matrices, such as plasma and urine, are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Sample Preparation

A crucial first step is the extraction of the analytes from the biological matrix to remove interfering substances.

  • Solid-Phase Extraction (SPE): This is a common method for extracting this compound and its metabolites from plasma and urine.[6]

  • Liquid-Liquid Extraction (LLE): An alternative method involves single-step extraction using a solvent like diethyl ether from alkalinized plasma.[5]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is employed to separate this compound and its metabolites prior to detection.

  • Technique: Reversed-phase HPLC (RP-HPLC) is typically used.[7][8]

  • Stationary Phase: A C8 or C18 column is commonly utilized.[6][7]

  • Mobile Phase: A typical mobile phase consists of a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[5][6] The gradient of the mobile phase is adjusted to achieve optimal separation.

  • Flow Rate: A flow rate of around 0.3 mL/min to 1.0 mL/min is generally maintained.[5][6]

Mass Spectrometric Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the high specificity and sensitivity required for the accurate quantification of this compound and its metabolites.[5]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is a standard technique for these compounds.[5][6]

  • Detection: An ion trap or a quadrupole time-of-flight (Q-TOF) mass spectrometer can be used.[5][6]

  • Quantification: The analytes are quantified by monitoring specific precursor-to-product ion transitions in full scan MS/MS mode. Calibration curves are generated over a concentration range (e.g., 0.78-100 ng/mL) to ensure linearity.[5] The lower limit of quantification (LLOQ) for this compound and desmethyl-nefopam in plasma has been reported as 1.0 ng/mL, and for this compound N-oxide as 5.0 ng/mL.[6]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Processing Biological_Sample Biological Sample (Plasma or Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Biological_Sample->Extraction LC_Separation HPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem MS Detection (ESI+) LC_Separation->MS_Detection Data_Quantification Data Quantification & Analysis MS_Detection->Data_Quantification

Workflow for metabolite identification and quantification.

Quantitative Data

The pharmacokinetic parameters of this compound and its metabolites are essential for understanding their contribution to the overall clinical effect.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma Following a Single Oral Dose of [14C]-Nefopam.[6]
AnalyteTmax (h)Cmax (ng/mL)AUC (ng*h/mL)
This compound~2.0ComparableLower
Desmethyl-nefopam~2.5ComparableHighest
This compound N-oxide~1.0ComparableLower

Note: The original source describes Cmax as "comparable" and provides a qualitative assessment of AUC values.

The elimination half-life of this compound is approximately 3 to 8 hours, while that of its active metabolite, desmethyl-nefopam, is longer, at 10 to 15 hours.[3]

Table 2: Excretion of this compound and its Major Metabolites in Urine.[9]
MetabolitePercentage of Dose Excreted in Urine
M6322.9%
M2 A-D9.8%
M518.1%

Note: The specific structures corresponding to these metabolite codes (M63, M2 A-D, M51) were not detailed in the cited abstract. Less than 5% of a dose is excreted as unchanged this compound.[1]

Conclusion

The identification and quantification of this compound N-oxide and desmethyl-nefopam are critical for a thorough understanding of the disposition of this compound. Robust analytical methods, primarily centered around LC-MS/MS, have been developed and validated for this purpose.[5][6] These methods allow for the detailed characterization of the pharmacokinetic profiles of both the parent drug and its key metabolites. The data reveal that metabolism is extensive, with desmethyl-nefopam showing higher total exposure and a longer half-life than this compound itself, suggesting its significant contribution to the overall pharmacological activity.[3][6] The presystemic formation of this compound N-oxide is another important finding that influences its pharmacokinetic profile.[4] This guide provides a foundational understanding of the methodologies and key data for researchers involved in the study of this compound.

References

In Vitro Binding Profile of Nefopam Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam, a centrally-acting, non-opioid analgesic, is clinically administered as a racemic mixture of its two enantiomers, (+)-nefopam and (-)-nefopam. Emerging research indicates that these enantiomers possess distinct pharmacological properties, with (+)-nefopam demonstrating significantly greater potency in its analgesic effects. This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound enantiomers at key molecular targets, supported by detailed experimental protocols and visual representations of associated pathways and workflows. The data and methodologies presented herein are essential for researchers engaged in the development of novel analgesics and for a deeper understanding of this compound's mechanism of action.

Core Mechanism of Action

This compound's analgesic and pharmacological effects are primarily attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] By blocking the respective transporters—SERT, NET, and DAT—this compound increases the synaptic concentration of these neurotransmitters, thereby modulating nociceptive signaling pathways. Additionally, this compound interacts with voltage-gated sodium and calcium channels, further contributing to its complex pharmacological profile.[1][3]

Quantitative Binding Data

While much of the publicly available binding data pertains to the racemic mixture, it is established that the (+)-enantiomer is the more pharmacologically active form.[4][5] The following table summarizes the available in vitro binding data for racemic this compound at key monoamine transporters and select serotonin receptors. It is important to note that the affinity of (+)-nefopam for these targets is expected to be higher than the values presented for the racemate.

TargetLigand/AssayKᵢ (nM)Reference
Serotonin Transporter (SERT)Racemic this compound29[6]
Norepinephrine Transporter (NET)Racemic this compound33[6]
Dopamine Transporter (DAT)Racemic this compound531[6]
5-HT₂C ReceptorRacemic this compound56[6]
5-HT₂A ReceptorRacemic this compound1685[6]
5-HT₂B ReceptorRacemic this compound330[6]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The following sections detail standardized radioligand binding assay protocols that can be adapted for the characterization of this compound enantiomers at their primary molecular targets.

Radioligand Competition Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This protocol describes a method to determine the binding affinity (Kᵢ) of (+)-nefopam and (-)-nefopam for the serotonin, norepinephrine, and dopamine transporters.

1. Materials and Reagents:

  • Cell Membranes: Cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-121

    • For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-121

  • Test Compounds: (+)-Nefopam and (-)-Nefopam stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

2. Membrane Preparation:

  • Culture cells expressing the target transporter to a high density.

  • Harvest cells and homogenize in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Store membrane aliquots at -80°C.

3. Assay Procedure:

  • Prepare serial dilutions of (+)-nefopam and (-)-nefopam.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding control.

    • Test Compound: Dilutions of (+)-nefopam or (-)-nefopam.

  • Add the radioligand at a concentration near its Kₔ value to all wells.

  • Add the prepared cell membrane suspension to all wells to initiate the binding reaction.

  • Incubate the plate with gentle agitation for a predetermined time at a specific temperature to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding Assays for Voltage-Gated Sodium and Calcium Channels

Protocols for assessing the binding of this compound enantiomers to voltage-gated sodium and calcium channels would follow a similar principle of radioligand displacement.

  • For Voltage-Gated Sodium Channels: A common radioligand is [³H]-Batrachotoxin.[5]

  • For L-type Voltage-Gated Calcium Channels: A common radioligand is [³H]-Nitrendipine.

The experimental setup would involve incubating membrane preparations rich in these channels with the respective radioligand and varying concentrations of (+)-nefopam and (-)-nefopam to determine their IC₅₀ and subsequently their Kᵢ values.

Visualizations

Logical Workflow for a Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_ligand Prepare Serial Dilutions of this compound Enantiomers plate_setup Set up 96-well Plate: Total, Non-specific, Competitor prep_ligand->plate_setup prep_radio Prepare Radioligand Solution add_radio Add Radioligand to all wells prep_radio->add_radio prep_mem Prepare Cell Membrane Suspension add_mem Add Membranes & Incubate to Equilibrium prep_mem->add_mem plate_setup->add_radio add_radio->add_mem filtration Rapid Vacuum Filtration add_mem->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: IC50 and Ki Calculation counting->analysis

Caption: Workflow of a radioligand competition binding assay.

Signaling Pathway of Monoamine Reuptake Inhibition by this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicle Synaptic Vesicle MA->Vesicle Storage Released_MA Released Monoamines Vesicle->Released_MA Release Receptor Postsynaptic Receptors Released_MA->Receptor Binding Transporter Monoamine Transporters (SERT, NET, DAT) Released_MA->Transporter Reuptake Signal Signal Transduction (Pain Modulation) Receptor->Signal This compound This compound Enantiomers This compound->Transporter Inhibition

References

Neuroprotective Effects of Nefopam in Neuronal Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of nefopam observed in neuronal culture studies. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Executive Summary

This compound, a centrally acting, non-opioid analgesic, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury. Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which in turn attenuates excitotoxicity, a major driver of neuronal death in neurodegenerative diseases and ischemic events. Furthermore, this compound's ability to inhibit the reuptake of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—may also contribute to its neuroprotective profile. This guide consolidates the current understanding of this compound's neuroprotective effects at the cellular level, providing a valuable resource for researchers exploring its therapeutic potential.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound in neuronal culture.

Table 1: Neuroprotection Against Veratridine-Induced Toxicity in Cerebellar Granule Neurons

CompoundEC50 for Neuroprotection (µM)Concentration for Full Protection (µM)Reference
This compound2050[1]
Carbamazepine200500[1]

Veratridine is a neurotoxin that activates voltage-gated sodium channels, leading to excitotoxicity.

Table 2: Inhibition of BayK8644-Induced Excitotoxicity and Associated Signaling in Cerebellar Granule Neurons

ParameterThis compound IC50 (µM)This compound Concentration for Full Effect (µM)Reference
Protection against NMDA-mediated excitotoxicity47100
Inhibition of intracellular calcium influx- (73% reduction at 100 µM)-
Inhibition of cGMP formation58100

BayK8644 is a specific agonist of L-type voltage-gated calcium channels.

Table 3: Receptor Binding Affinities (IC50) of this compound

Receptor/TransporterIC50 (µM)Reference
Serotonin Transporter (SERT)>1 (Affinity in the order of SERT > NET > DAT)[2]
Norepinephrine Transporter (NET)>1 (Affinity in the order of SERT > NET > DAT)[2]
Dopamine Transporter (DAT)>1 (Affinity in the order of SERT > NET > DAT)[2]
Serotonergic 5-HT2C Receptor1.4
Serotonergic 5-HT2A Receptor5.1
Adrenergic α1 Receptor15.0
Serotonergic 5-HT3 Receptor22.3
Serotonergic 5-HT1B Receptor41.7
Serotonergic 5-HT1A Receptor64.9
Dopaminergic D1 Receptor100

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's neuroprotective effects.

Primary Cerebellar Granule Neuron (CGN) Culture

This protocol is adapted from established methods for isolating and culturing high-purity CGNs from postnatal rodents.

Materials:

  • Postnatal day 7-8 rat or mouse pups

  • Dissection medium (e.g., Hank's Balanced Salt Solution with glucose and HEPES)

  • Enzyme solution (e.g., Trypsin, DNAse)

  • Plating medium (e.g., Basal Medium Eagle supplemented with fetal bovine serum, glucose, and antibiotics)

  • Maintenance medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and antibiotics)

  • Mitosis inhibitor (e.g., Cytosine arabinoside - AraC)

  • Poly-L-lysine coated culture plates or coverslips

Procedure:

  • Dissection: Euthanize pups according to approved animal care protocols. Dissect cerebella in ice-cold dissection medium.

  • Meninges Removal: Carefully remove the meninges from the cerebellar tissue.

  • Enzymatic Digestion: Incubate the cerebella in the enzyme solution at 37°C for a specified time (e.g., 15 minutes for trypsin) to dissociate the tissue.

  • Mechanical Dissociation: Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Cell Counting and Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the cells onto poly-L-lysine coated surfaces at the desired density (e.g., 2.5 x 10^5 cells/cm²).

  • Cell Culture Maintenance: After an initial attachment period (e.g., 24 hours), replace the plating medium with maintenance medium containing a mitosis inhibitor (e.g., 10 µM AraC) to prevent glial proliferation.

  • Culture Maturation: Maintain the cultures for 7-10 days in vitro to allow for neuronal maturation and synapse formation before experimental use.

Induction of Neurotoxicity

Veratridine-Induced Excitotoxicity:

  • Prepare a stock solution of veratridine in a suitable solvent (e.g., ethanol).

  • On the day of the experiment, dilute the veratridine stock in culture medium to the final desired concentration (e.g., 5 µM)[1].

  • Replace the existing culture medium with the veratridine-containing medium.

  • Incubate the neuronal cultures for the desired duration (e.g., 30 minutes to 24 hours) at 37°C[1].

Glutamate-Induced Excitotoxicity:

  • Prepare a stock solution of L-glutamic acid in water or a buffered solution.

  • On the day of the experiment, dilute the glutamate stock in a salt solution (e.g., Locke's solution) to the final desired concentration.

  • Wash the neuronal cultures with the salt solution to remove endogenous amino acids.

  • Expose the cultures to the glutamate-containing solution for a defined period (e.g., 15-30 minutes) at 37°C.

  • Terminate the exposure by washing the cultures with glutamate-free medium.

Assessment of Neuroprotection (Cell Viability Assays)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Following the neurotoxic insult and treatment with this compound, remove the culture medium.

  • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay:

  • Following the neurotoxic insult and treatment with this compound, collect the culture supernatant.

  • Lyse the remaining cells in the wells to determine the maximum LDH release.

  • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

  • Measure the absorbance according to the kit's instructions. The amount of LDH in the supernatant is proportional to the number of damaged or dead cells.

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are mediated through several key signaling pathways, primarily revolving around the modulation of ion channels and neurotransmitter systems.

Blockade of Voltage-Gated Ion Channels and Attenuation of Excitotoxicity

The principal neuroprotective mechanism of this compound is its ability to block voltage-gated sodium and calcium channels. This action directly counteracts the cascade of events leading to excitotoxic neuronal death.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_excess Excess Glutamate NMDAR NMDA Receptor Glutamate_excess->NMDAR Activates VGSC Voltage-Gated Sodium Channel Na_influx Na+ Influx VGSC->Na_influx Mediates VGCC Voltage-Gated Calcium Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates NMDAR->Ca_influx Mediates Nefopam_target This compound Nefopam_target->VGSC Blocks Nefopam_target->VGCC Blocks Depolarization Depolarization Na_influx->Depolarization Depolarization->VGCC Opens Depolarization->NMDAR Removes Mg2+ block Ca_overload Ca2+ Overload Ca_influx->Ca_overload Excitotoxicity Excitotoxicity Ca_overload->Excitotoxicity Glutamate_release Glutamate Release Ca_overload->Glutamate_release Triggers Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death Glutamate_release->Glutamate_excess Contributes to

Caption: this compound's blockade of ion channels in excitotoxicity.

Modulation of Monoaminergic Neurotransmission

This compound inhibits the reuptake of serotonin, norepinephrine, and dopamine. While the direct neuroprotective effect of this action in the cited neuronal culture models is less established, modulation of these neurotransmitter systems is known to influence neuronal survival and plasticity.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines_vesicle Monoamines (5-HT, NE, DA) Monoamine_release Release Monoamines_vesicle->Monoamine_release Monoamines_synapse Monoamines Monoamine_release->Monoamines_synapse Increases SERT SERT NET NET DAT DAT Monoamines_synapse->SERT Reuptake Monoamines_synapse->NET Reuptake Monoamines_synapse->DAT Reuptake Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Activates Downstream_signaling Downstream Signaling (e.g., CREB, BDNF) Receptors->Downstream_signaling Neuroprotection Neuroprotection Downstream_signaling->Neuroprotection This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Caption: this compound's modulation of monoaminergic systems.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound in neuronal culture.

G A Primary Neuronal Culture (e.g., Cerebellar Granule Neurons) B Culture Maturation (7-10 days in vitro) A->B C Pre-treatment with this compound (Various Concentrations) B->C D Induction of Neurotoxicity (e.g., Veratridine, Glutamate) C->D E Incubation Period D->E F Assessment of Neuroprotection E->F G Cell Viability Assays (e.g., MTT, LDH) F->G Quantitative H Microscopy (Morphological Assessment) F->H Qualitative I Biochemical Assays (e.g., Calcium Imaging, cGMP) F->I Mechanistic J Data Analysis (Dose-Response Curves, Statistical Tests) G->J H->J I->J

Caption: Experimental workflow for neuroprotection studies.

Discussion and Future Directions

The evidence from in vitro studies strongly supports the neuroprotective potential of this compound. Its ability to mitigate excitotoxicity through the blockade of voltage-gated ion channels is a well-defined mechanism. The quantitative data, particularly the comparison with carbamazepine, highlights its potency.

Future research should focus on:

  • Expanding the Scope of Neuronal Models: Investigating the neuroprotective effects of this compound in other neuronal culture systems, such as cortical and hippocampal neurons, which are relevant to a broader range of neurodegenerative disorders.

  • Investigating Other Neurotoxic Insults: Evaluating this compound's efficacy against other forms of neuronal injury, including oxidative stress, mitochondrial dysfunction, and neuroinflammation.

  • Elucidating Downstream Signaling: Delving deeper into the intracellular signaling cascades modulated by this compound to identify additional therapeutic targets and biomarkers. This includes further exploring the role of its monoamine reuptake inhibition in neuroprotection.

  • In Vivo Validation: Translating these promising in vitro findings to animal models of neurodegenerative diseases and stroke to assess its therapeutic efficacy in a more complex biological system.

Conclusion

This compound exhibits robust neuroprotective effects in neuronal culture models of excitotoxicity. Its primary mechanisms of action, centered on the inhibition of voltage-gated sodium and calcium channels, are well-supported by the available data. This technical guide provides a comprehensive summary of the current knowledge, offering a valuable foundation for further research and development of this compound as a potential neuroprotective agent.

References

Nefopam's Role in Modulating Glutamatergic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally acting non-opioid analgesic, has a complex pharmacological profile that extends beyond its well-documented inhibition of monoamine reuptake. A significant component of its mechanism of action involves the modulation of glutamatergic transmission, a key pathway in nociception and central sensitization. This technical guide provides an in-depth exploration of this compound's interaction with the glutamatergic system, focusing on its indirect effects through the blockade of voltage-sensitive ion channels. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development efforts in the field of analgesia.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamatergic activity is implicated in various pathological states, including chronic pain. The N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are key players in mediating the effects of glutamate. This compound, while not a direct antagonist of these receptors, indirectly modulates their activity, contributing to its analgesic and antihyperalgesic properties. This guide delves into the core mechanisms of this modulation, providing a technical resource for the scientific community.

Core Mechanism of Action: Indirect Modulation of Glutamatergic Signaling

This compound's influence on the glutamatergic system is primarily mediated through its interaction with voltage-sensitive sodium channels (VSSCs) and voltage-sensitive calcium channels (VSCCs). This dual blockade has profound effects at both the presynaptic and postsynaptic levels.

Presynaptic Inhibition of Glutamate Release:

The release of glutamate from presynaptic terminals is a voltage-dependent process, critically reliant on the influx of sodium and calcium ions through VSSCs and VSCCs, respectively. By blocking these channels, this compound effectively reduces the presynaptic depolarization required for vesicular fusion and subsequent glutamate release into the synaptic cleft. This reduction in neurotransmitter availability is a cornerstone of this compound's analgesic effect, as it dampens the initial signaling cascade of nociception.

Postsynaptic Attenuation of Neuronal Excitability:

Postsynaptically, the activation of NMDA and AMPA receptors by glutamate leads to an influx of cations, causing neuronal depolarization. This compound's blockade of VSSCs and VSCCs on the postsynaptic membrane helps to stabilize the neuron's resting potential, thereby decreasing overall neuronal excitability. This makes the neuron less responsive to the excitatory signals mediated by glutamate, contributing to the antihyperalgesic and neuroprotective properties of this compound.

It is crucial to note that studies have shown this compound has no significant affinity for the NMDA, AMPA, or kainate subtypes of ionotropic glutamate receptors at concentrations up to 100 µM. Its modulatory effects are, therefore, considered to be indirect.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies investigating this compound's effects on glutamatergic transmission and related cellular events.

Parameter Assay System Value Reference
Neuroprotection (IC50)Prevention of NMDA-mediated excitotoxicityCultured neurons47 µM
cGMP Formation Inhibition (IC50)Inhibition of BayK8644-induced cGMP formationCultured neurons58 µM
²²Na Uptake InhibitionVeratridine-stimulated ²²Na uptakeHuman neuroblastoma cellsMicromolar range
³H-batrachotoxinin DisplacementRadioligand binding to VSSCsRat brain membranesMicromolar range

Table 1: In Vitro Efficacy of this compound

Receptor Subtype Assay System Affinity (Ki or IC50) Reference
NMDARadioligand BindingRat brain membranesNo affinity up to 100 µM
AMPARadioligand BindingRat brain membranesNo affinity up to 100 µM
KainateRadioligand BindingRat brain membranesNo affinity up to 100 µM

Table 2: this compound's Lack of Direct Binding to Ionotropic Glutamate Receptors

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments that have elucidated this compound's role in glutamatergic transmission.

Radioligand Binding Assays for Glutamate Receptors
  • Objective: To determine the binding affinity of this compound for NMDA, AMPA, and kainate receptors.

  • Methodology:

    • Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Binding Assay: Membrane preparations are incubated with a specific radioligand for each receptor subtype (e.g., [³H]CGP39653 for NMDA, [³H]AMPA for AMPA, [³H]kainate for kainate) in the presence of varying concentrations of this compound.

    • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

In Vivo Microdialysis for Glutamate Release
  • Objective: To measure the effect of this compound on extracellular glutamate levels in the spinal cord.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the spinal dorsal horn of an anesthetized rat.

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound.

    • Glutamate Analysis: The concentration of glutamate in the dialysate is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag (e.g., o-phthalaldehyde).

    • Data Analysis: Changes in glutamate concentration over time are analyzed to determine the effect of this compound on basal and stimulus-evoked glutamate release.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To investigate the effects of this compound on voltage-gated sodium and calcium currents in isolated neurons.

  • Methodology:

    • Cell Preparation: Neurons are acutely dissociated from a specific brain region (e.g., dorsal root ganglion or cortex) or used from a primary culture.

    • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ionic currents.

    • Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and record either sodium or calcium currents. For example, to record sodium currents, the cell is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials.

    • Drug Application: this compound is applied to the bath solution at known concentrations, and the effect on the amplitude and kinetics of the recorded currents is measured.

    • Data Analysis: The concentration-response relationship for this compound's blockade of the ion channels is determined, and the IC50 value is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

nefopam_glutamate_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron nefopam_pre This compound vssc_pre VSSC nefopam_pre->vssc_pre Blocks vscc_pre VSCC nefopam_pre->vscc_pre Blocks glutamate_release vssc_pre->glutamate_release Depolarization vscc_pre->glutamate_release Ca²⁺ Influx glutamate_vesicle Glutamate Vesicle glutamate_vesicle->glutamate_release Exocytosis glutamate_synapse Glutamate glutamate_release->glutamate_synapse nefopam_post This compound vssc_post VSSC nefopam_post->vssc_post Blocks vscc_post VSCC nefopam_post->vscc_post Blocks neuronal_excitation Neuronal Excitation vssc_post->neuronal_excitation Reduces Depolarization vscc_post->neuronal_excitation Reduces Ca²⁺ Influx nmda_receptor NMDA Receptor nmda_receptor->neuronal_excitation ampa_receptor AMPA Receptor ampa_receptor->neuronal_excitation glutamate_synapse->nmda_receptor glutamate_synapse->ampa_receptor

Caption: this compound's dual mechanism on glutamatergic transmission.

microdialysis_workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis anesthesia Anesthetize Animal stereotaxic_surgery Stereotaxic Implantation of Microdialysis Probe anesthesia->stereotaxic_surgery perfusion Perfuse with aCSF stereotaxic_surgery->perfusion baseline_collection Collect Baseline Dialysate Samples perfusion->baseline_collection post_drug_collection Collect Post-Drug Dialysate Samples nefopam_admin Administer this compound baseline_collection->nefopam_admin nefopam_admin->post_drug_collection hplc HPLC Analysis of Glutamate Concentration post_drug_collection->hplc data_analysis Data Interpretation and Statistical Analysis hplc->data_analysis

Caption: Workflow for in vivo microdialysis of glutamate.

logical_relationship cluster_presynaptic_effects Presynaptic Effects cluster_postsynaptic_effects Postsynaptic Effects This compound This compound vssc_block_pre VSSC Blockade This compound->vssc_block_pre vscc_block_pre VSCC Blockade This compound->vscc_block_pre vssc_block_post VSSC Blockade This compound->vssc_block_post vscc_block_post VSCC Blockade This compound->vscc_block_post reduced_glutamate_release Reduced Glutamate Release vssc_block_pre->reduced_glutamate_release vscc_block_pre->reduced_glutamate_release analgesia Analgesia & Antihyperalgesia reduced_glutamate_release->analgesia reduced_excitability Reduced Neuronal Excitability vssc_block_post->reduced_excitability vscc_block_post->reduced_excitability reduced_excitability->analgesia

Caption: Logical flow of this compound's analgesic action.

Conclusion

This compound's modulation of glutamatergic transmission represents a significant aspect of its analgesic profile. By indirectly attenuating glutamate signaling through the blockade of voltage-sensitive sodium and calcium channels, this compound offers a unique mechanism of action that is distinct from traditional opioids and NSAIDs. This technical guide provides a foundational understanding of this mechanism, supported by quantitative data and detailed experimental protocols. Further research into the specific subtypes of VSSCs and VSCCs targeted by this compound, as well as more detailed in vivo characterization of its effects on glutamatergic synapses, will be crucial for optimizing its therapeutic use and for the development of novel analgesics with similar mechanisms of action.

Methodological & Application

Application Notes and Protocols for the Experimental Use of Nefopam in Neuropathic Pain Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for utilizing Nefopam in rat models of neuropathic pain. This document details the induction of neuropathic pain, behavioral assays for pain assessment, and the underlying mechanisms of this compound's analgesic action.

Introduction

This compound is a centrally acting, non-opioid analgesic that has shown promise in the management of neuropathic pain.[1][2] Its dual mechanism of action, which involves the inhibition of monoamine reuptake and modulation of glutamatergic signaling, makes it a unique compound for investigating pain pathways.[1][2][3] These protocols are designed to guide researchers in the preclinical evaluation of this compound's efficacy in established rat models of neuropathic pain.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on mechanical and cold allodynia in a Chronic Constriction Injury (CCI) model of neuropathic pain in rats.

Table 1: Dose-Dependent Effect of this compound on Mechanical Allodynia in CCI Rats

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - Day 7 Post-CCI
ShamVehicle14.8 ± 0.5
CCI + VehicleVehicle3.2 ± 0.4
CCI + this compound105.1 ± 0.6
CCI + this compound209.7 ± 0.8
CCI + this compound3012.3 ± 1.1

*Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle group. Data synthesized from graphical representations in scientific literature for illustrative purposes.

Table 2: Time-Course of the Effect of this compound on Cold Allodynia in CCI Rats

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Frequency (%) to Acetone Stimulus
30 min post-injection
ShamVehicle15 ± 5
CCI + VehicleVehicle85 ± 8
CCI + this compound3030 ± 7
60 min post-injection
ShamVehicle18 ± 6
CCI + VehicleVehicle88 ± 7
CCI + this compound3045 ± 9
120 min post-injection
ShamVehicle16 ± 5
CCI + VehicleVehicle82 ± 9
CCI + this compound3065 ± 11

*Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle group. Data synthesized from graphical representations in scientific literature for illustrative purposes.

Experimental Protocols

Detailed methodologies for inducing neuropathic pain and assessing pain-related behaviors are provided below.

Induction of Neuropathic Pain Models

This surgical model induces a peripheral nerve injury that mimics symptoms of human neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the rat and shave the lateral surface of the thigh of the desired hind limb.

  • Place the rat in a prone position and sterilize the surgical area.

  • Make a small skin incision on the lateral surface of the thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain.

This model chemically induces diabetes, leading to the development of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Cold citrate buffer (0.1 M, pH 4.5)

  • Blood glucose meter and test strips

  • Insulin (for animal welfare if severe hyperglycemia develops)

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

  • Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).

  • Return the rats to their cages with free access to food and water.

  • Monitor blood glucose levels 48-72 hours post-injection and then weekly. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Allow 2-4 weeks for the development of diabetic neuropathy before initiating behavioral testing.

Behavioral Assays for Pain Assessment

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments (a series of calibrated monofilaments) or an electronic von Frey apparatus

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw.

  • Manual Von Frey Filaments: Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend. Hold for 3-5 seconds. A positive response is a sharp withdrawal of the paw. Use the "up-down" method to determine the 50% paw withdrawal threshold.

  • Electronic Von Frey Apparatus: Apply the filament tip to the plantar surface of the paw with gradually increasing pressure until the rat withdraws its paw. The apparatus will record the force at which the withdrawal occurred.

  • Repeat the measurement several times with at least a 5-minute interval between stimulations and average the results.

This test assesses the sensitivity to a cooling stimulus.

Materials:

  • Acetone

  • Syringe with a blunted needle or a dropper

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing enclosures on the wire mesh platform for at least 15-30 minutes.

  • Apply a single drop of acetone to the plantar surface of the hind paw.

  • Observe the rat's behavior for 1 minute following the application of acetone.

  • Record the frequency and duration of paw lifting, licking, or flinching.

  • Repeat the test several times with at least a 5-minute interval between applications.

This test measures the latency to respond to a noxious thermal stimulus.

Materials:

  • Hot plate apparatus with a temperature-controlled surface

  • Plexiglas cylinder to confine the rat to the hot plate

Procedure:

  • Set the hot plate temperature to a constant, noxious level (typically 52-55°C).

  • Place the rat on the hot plate within the Plexiglas cylinder and start a timer immediately.

  • Observe the rat for signs of pain, such as paw licking, shaking, or jumping.

  • Stop the timer and remove the rat from the hot plate as soon as a pain response is observed. This is the paw withdrawal latency.

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the rat does not respond within the cut-off time, remove it and record the cut-off time as the latency.

Mechanism of Action and Signaling Pathways

This compound's analgesic effect in neuropathic pain is attributed to its dual mechanism of action:

  • Inhibition of Monoamine Reuptake: this compound blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the central nervous system.[4] This enhances the activity of the descending inhibitory pain pathways, which dampen the transmission of pain signals in the spinal cord.[2][5]

  • Modulation of Glutamatergic Transmission: this compound acts on the glutamatergic system, a key player in central sensitization and neuropathic pain.[1] It is known to be an N-methyl-D-aspartate (NMDA) receptor antagonist and also blocks voltage-gated sodium and calcium channels.[1][6] By inhibiting NMDA receptors and calcium influx, this compound can reduce the hyperexcitability of spinal cord neurons that contributes to neuropathic pain.[1][6]

Visualizations of Pathways and Workflows

G cluster_0 Experimental Workflow for this compound in Neuropathic Pain Model A Induce Neuropathic Pain (CCI or STZ Model) B Baseline Behavioral Testing (Von Frey, Acetone, Hot Plate) A->B C Administer this compound or Vehicle B->C D Post-Treatment Behavioral Testing C->D E Data Analysis and Comparison D->E

Experimental workflow for evaluating this compound in rat models of neuropathic pain.

G cluster_1 This compound's Dual Mechanism of Action in Neuropathic Pain cluster_2 Monoamine Reuptake Inhibition cluster_3 Glutamatergic Modulation cluster_4 Descending Inhibitory Pathway cluster_5 Spinal Cord Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits NMDA NMDA Receptor This compound->NMDA Antagonizes NaV Voltage-gated Na+ Channel This compound->NaV Blocks CaV Voltage-gated Ca2+ Channel This compound->CaV Blocks Descending Enhanced Descending Inhibitory Control SERT->Descending NET->Descending DAT->Descending Neuron Reduced Neuronal Hyperexcitability NMDA->Neuron NaV->Neuron CaV->Neuron Analgesia Analgesia Descending->Analgesia Neuron->Analgesia

Simplified signaling pathway of this compound's analgesic action.

References

Application Notes and Protocols for the Use of Nefopam in the Formalin Test for Nociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam is a centrally acting, non-opioid analgesic that belongs to the benzoxazocine class of compounds.[1] Its unique mechanism of action, distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs), makes it a subject of interest in pain research.[1] The formalin test is a widely utilized preclinical model of tonic pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms. This document provides detailed application notes and protocols for utilizing this compound in the formalin test to assess its antinociceptive properties.

The formalin test induces a biphasic nociceptive response following a subcutaneous injection of a dilute formalin solution into the hind paw of a rodent.[2] The initial, acute phase (Phase 1), typically lasting for the first 5 minutes, is characterized by the direct activation of C-fiber nociceptors.[1] Following a brief quiescent period, the second, tonic phase (Phase 2) emerges around 15-20 minutes post-injection and can last for up to an hour.[1][3] This later phase is driven by an inflammatory response and central sensitization in the spinal cord.[1] this compound, as a centrally acting analgesic, has been shown to be effective in attenuating both phases of the formalin test, highlighting its potential to modulate both neurogenic and inflammatory pain pathways.[2][4]

Mechanism of Action of this compound

This compound exerts its analgesic effects through a multi-target mechanism, primarily within the central nervous system. Its principal actions include:

  • Monoamine Reuptake Inhibition: this compound inhibits the synaptic reuptake of serotonin, norepinephrine, and dopamine, thereby enhancing the activity of descending inhibitory pain pathways.[5]

  • Ion Channel Blockade: It blocks voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.

  • NMDA Receptor Modulation: Evidence suggests that this compound may also act as a non-competitive NMDA receptor antagonist, which would contribute to its antihyperalgesic effects by modulating glutamatergic transmission.

Unlike NSAIDs, this compound does not possess significant anti-inflammatory properties. Its efficacy in the second phase of the formalin test is attributed to its central effects on pain processing rather than a peripheral anti-inflammatory action.[2]

Data Presentation: Efficacy of this compound in the Formalin Test

The following tables summarize the quantitative data on the antinociceptive effects of this compound in the formalin test from various studies.

Table 1: Antinociceptive Effect of Intraperitoneal (i.p.) this compound in Mice

Dose (mg/kg, i.p.)Formalin Test PhaseNociceptive BehaviorEfficacyReference
4.5 ± 1.1Early Phase (0-5 min)Licking TimeED50[6]
4.3 ± 0.2Late Phase (20-30 min)Licking TimeED50[6]
10-20Early & Late PhasesLicking/Pain BehaviorSignificant Inhibition[7]

Table 2: Antinociceptive Effect of Intravenous (i.v.) this compound in Rats

Dose (mg/kg, i.v.)Formalin Test PhaseNociceptive BehaviorEfficacy (% of Control)Reference
3Early PhaseFlinching~60%[8]
3Late PhaseFlinchingNo Significant Reduction[8]

Table 3: Antinociceptive Effect of Intrathecal (i.t.) this compound in Rats

Dose (µg, i.t.)Formalin Test PhaseNociceptive BehaviorEfficacy (% of Control)Reference
10Late PhaseFlinching37.6%[9]
30Early PhaseFlinching39.8%[9]
30Both PhasesFlinchingSignificant Reduction[5]

Experimental Protocols

This section provides a detailed methodology for conducting the formalin test to evaluate the antinociceptive effects of this compound.

Protocol 1: Formalin Test in Rodents (Mice or Rats)

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Formalin solution (1-5% in sterile saline)

  • Experimental animals (e.g., male Swiss mice, 20-25g; male Sprague-Dawley rats, 200-250g)

  • Observation chambers with a transparent floor

  • Microsyringes (e.g., 50 µL) with 27-30 gauge needles

  • Timer

  • Video recording equipment (recommended for unbiased scoring)

Procedure:

  • Animal Acclimatization: Acclimate animals to the testing room for at least 60 minutes before the experiment to minimize stress-induced analgesia.

  • Habituation: Place each animal individually in an observation chamber for 30 minutes to allow them to habituate to the new environment.

  • Drug Administration:

    • Dissolve this compound hydrochloride in the appropriate vehicle.

    • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, intravenous). The timing of administration should be based on the known pharmacokinetic profile of this compound to ensure peak effect during the formalin test (typically 15-30 minutes post-administration for i.p. injection).

  • Formalin Injection:

    • Gently restrain the animal.

    • Inject 20 µL (for mice) or 50 µL (for rats) of the formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation and Scoring:

    • Immediately after the injection, return the animal to the observation chamber and start the timer.

    • Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically 60 minutes, divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection.

      • Phase 2 (Late Phase): 15-60 minutes post-injection.

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for each phase.

    • Compare the mean scores of the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Calculate the percentage of inhibition of the nociceptive response for each dose of this compound.

Control Groups:
  • Vehicle Control: A group of animals receiving only the vehicle to establish the baseline formalin-induced nociceptive response.

  • Positive Control (Optional but Recommended): A group of animals treated with a known analgesic (e.g., morphine) to validate the experimental model.

Visualizations

Signaling Pathways and Experimental Workflow

nefopam_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Blocks Monoamine_Transporter Monoamine Transporter (SERT, NET, DAT) This compound->Monoamine_Transporter Inhibits Reuptake NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Modulates (Antagonism) Glutamate_Vesicle Glutamate Vesicle Ca_Channel->Glutamate_Vesicle Triggers Release Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamine_Transporter->Monoamines Uptake Glutamate Glutamate Glutamate_Vesicle->Glutamate Releases Pain_Signal Pain Signal Propagation NMDA_Receptor->Pain_Signal Initiates Monoamines->Pain_Signal Inhibits (Descending Pathway) Glutamate->NMDA_Receptor Activates

Caption: Putative analgesic mechanisms of this compound.

formalin_test_workflow cluster_observation Observation & Scoring (60 min) start Start acclimatization Animal Acclimatization (≥60 min) start->acclimatization habituation Habituation to Observation Chamber (30 min) acclimatization->habituation drug_admin This compound or Vehicle Administration (e.g., i.p.) habituation->drug_admin pretreatment_wait Pretreatment Period (15-30 min) drug_admin->pretreatment_wait formalin_injection Subcutaneous Formalin Injection into Hind Paw (20-50 µL) pretreatment_wait->formalin_injection phase1 Phase 1 (0-5 min) Record Licking/Biting/Flinching Time formalin_injection->phase1 interphase Interphase (5-15 min) phase1->interphase phase2 Phase 2 (15-60 min) Record Licking/Biting/Flinching Time interphase->phase2 data_analysis Data Analysis (Compare treated vs. vehicle) phase2->data_analysis end End data_analysis->end

Caption: Experimental workflow for the formalin test.

References

Application Notes and Protocols: Nefopam in Carrageenan-Induced Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nefopam in carrageenan-induced inflammatory pain models, a common preclinical assay for evaluating the efficacy of analgesic compounds. This document includes detailed experimental protocols, quantitative data on this compound's effects, and visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a centrally acting, non-opioid analgesic that has demonstrated efficacy in various pain models.[1][2] Its mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs), primarily involving the inhibition of serotonin, norepinephrine, and dopamine reuptake.[1][3][4][5] The carrageenan-induced inflammatory pain model is a widely used and reproducible method for studying acute inflammation and screening potential analgesic drugs.[6][7][8][9] This model mimics the cardinal signs of inflammation, including edema, hyperalgesia, and allodynia.[7][8]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies investigating the analgesic effects of this compound in carrageenan-induced pain models.

Table 1: Analgesic Effects of this compound Monotherapy in Rats

Dosage (Subcutaneous)Pain ModelKey FindingsReference
10 mg/kgCarrageenan-induced tactile allodyniaReduced tactile allodynia[10]
30 mg/kgCarrageenan-induced thermal hyperalgesiaBlocked thermal hyperalgesia[10]
30 mg/kgCarrageenan-induced tactile allodyniaWeakly but significantly diminished tactile allodynia[10]

Table 2: Synergistic Analgesic Effects of this compound in Combination Therapy in Rats

This compound Dosage (s.c.)Combination Drug & Dosage (s.c.)Pain ModelKey FindingsReference
10 mg/kg (non-analgesic dose)Morphine (0.3 mg/kg, non-analgesic dose)Carrageenan-induced thermal hyperalgesiaCompletely inhibited thermal hyperalgesia[10]
10 mg/kg (weak analgesic dose)Morphine (1 mg/kg, non-analgesic dose)Carrageenan-induced tactile allodyniaSignificantly reduced allodynia[10]
30 mg/kg (weak analgesic dose)Morphine (3 mg/kg, moderately analgesic dose)Carrageenan-induced tactile allodyniaReversed allodynia[10]
10 or 30 mg/kg (low analgesic doses)Ketoprofen (30 or 100 mg/kg, low analgesic doses)Carrageenan-induced tactile allodyniaSignificantly reduced or reversed allodynia with a more pronounced and longer-lasting effect[11]

Experimental Protocols

This section provides a detailed methodology for inducing inflammatory pain using carrageenan and assessing the analgesic effects of this compound.

Protocol 1: Carrageenan-Induced Paw Edema and Hyperalgesia in Rodents

1. Animal Models:

  • Male Sprague-Dawley rats (280-300 g) or mice are commonly used.[6]

2. Materials:

  • Lambda-carrageenan (2% w/v in sterile 0.9% saline)[6]

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 1% carboxymethylcellulose)[9]

  • Plethysmometer or digital calipers

  • Plantar test apparatus (for thermal hyperalgesia)

  • Von Frey filaments (for mechanical allodynia)[6]

  • Syringes and needles (27-30 gauge)

3. Experimental Procedure:

  • Acclimatization: Acclimate animals to the testing environment and handling for several days before the experiment.

  • Baseline Measurements: Measure baseline paw volume and withdrawal thresholds to thermal and mechanical stimuli before any injections.

  • Carrageenan Induction:

    • Anesthetize the animal briefly with isoflurane if necessary.[9]

    • Inject 100 µL of 2% lambda-carrageenan solution subcutaneously into the plantar surface of the right hind paw.[6][9]

    • The inflammatory response typically becomes maximal 3-5 hours after injection and subsides within 24 hours.[6][7]

  • This compound Administration:

    • Prepare this compound solutions in the appropriate vehicle.

    • Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at the desired doses and time points relative to carrageenan injection (e.g., 30 minutes before).[9]

    • A vehicle control group should be included.

  • Assessment of Edema:

    • Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points after carrageenan injection (e.g., hourly for 6 hours).[9]

    • Edema is expressed as the change in paw volume from the baseline measurement.[9]

  • Assessment of Thermal Hyperalgesia:

    • Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the paw.

    • Record the latency for the animal to withdraw its paw. A reduced latency compared to baseline indicates thermal hyperalgesia.

  • Assessment of Mechanical Allodynia:

    • Use von Frey filaments of increasing stiffness applied to the plantar surface of the paw.

    • Determine the 50% paw withdrawal threshold. A lower threshold compared to baseline indicates mechanical allodynia.[6]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's analgesic action and the experimental workflow for the carrageenan-induced inflammatory pain model.

cluster_this compound This compound cluster_CNS Central Nervous System cluster_Effect Analgesic Effect This compound This compound Monoamine Inhibition of Serotonin, Norepinephrine, & Dopamine Reuptake This compound->Monoamine IonChannels Blockade of Voltage-Gated Sodium & Calcium Channels This compound->IonChannels Analgesia Reduced Pain Transmission Monoamine->Analgesia IonChannels->Analgesia

Caption: Proposed mechanism of action for this compound's analgesic effects.

cluster_Prep Preparation cluster_Induction Induction & Treatment cluster_Assessment Assessment A Animal Acclimatization B Baseline Paw Volume & Pain Threshold Measurement A->B C This compound/Vehicle Administration B->C D Carrageenan Injection (Intraplantar) C->D E Measure Paw Edema (Plethysmometer) D->E 3-5h post-injection F Assess Thermal Hyperalgesia (Plantar Test) D->F G Assess Mechanical Allodynia (von Frey Filaments) D->G H Data Analysis E->H F->H G->H

Caption: Experimental workflow for this compound in a carrageenan pain model.

References

Application Note and Protocol for RP-HPLC Quantification of Nefopam in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in human plasma. The described protocol is robust, sensitive, and specific, making it suitable for routine analysis in a clinical or research laboratory setting.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from plasma components. Plasma samples are first deproteinized to release the drug from plasma proteins. An internal standard (IS) is added to account for variability during sample processing and injection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidic buffer and an organic modifier. The concentration of this compound is determined by comparing its peak area ratio to the internal standard against a calibration curve.

Materials and Reagents

  • This compound Hydrochloride (Reference Standard)

  • Imipramine (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (OPA) or Trifluoroacetic Acid (TFA) (Analytical Grade)

  • n-Hexane (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Human Plasma (Drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Symmetry column (150 x 4.6 mm, 5 µm)[1]
Mobile Phase 15 mM KH₂PO₄ with 5 mM octane sulfonic acid (pH 3.7) : Acetonitrile (77:33, v/v)[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 20 µL
Column Temperature 25 °C[2]
Detection Wavelength 210 nm[1] or 220 nm[2][3]
Internal Standard Imipramine[1]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 15 mM solution of KH₂PO₄ and a 5 mM solution of octane sulfonic acid in water. Adjust the pH to 3.7 with orthophosphoric acid. Mix this buffer with acetonitrile in a 77:33 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of imipramine and dissolve it in a 100 mL volumetric flask with the mobile phase.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with drug-free human plasma to achieve final concentrations in the range of 1-60 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard.[1]

  • Alkalinize the sample.

  • Add 5 mL of n-hexane and vortex for 5 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99[2]
Accuracy Recovery between 85-115%[2]
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15%[1]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Specificity No interference from endogenous plasma components at the retention times of this compound and the internal standard.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term).

Data Presentation

The results of the method validation are presented in the following tables.

Table 1: Linearity of this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (this compound/IS)
1Insert Data
5Insert Data
10Insert Data
20Insert Data
40Insert Data
60Insert Data
Correlation Coefficient (r²) > 0.992[1]

Table 2: Accuracy and Precision of the Method

QC Concentration (ng/mL)Concentration Measured (Mean ± SD, n=6)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low QC Insert DataInsert Data< 10.1%[1]< 10.1%[1]
Medium QC Insert DataInsert Data< 10.1%[1]< 10.1%[1]
High QC Insert DataInsert Data< 10.1%[1]< 10.1%[1]

Visualization of Experimental Workflow and Method Validation

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize add_hexane Add n-Hexane alkalinize->add_hexane vortex Vortex add_hexane->vortex centrifuge Centrifuge vortex->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound quantification in plasma.

validation_parameters method Validated RP-HPLC Method linearity Linearity (r² > 0.99) method->linearity accuracy Accuracy (85-115% Recovery) method->accuracy precision Precision (%RSD < 15%) method->precision specificity Specificity (No Interference) method->specificity loq LOQ (Quantifiable Limit) method->loq stability Stability (Freeze-Thaw, etc.) method->stability

Caption: Key parameters for method validation.

References

Application Notes and Protocols: TLC-Densitometry for the Analysis of Nefopam Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam hydrochloride, a centrally acting, non-opioid analgesic, is utilized for the management of moderate to severe pain. Ensuring its stability throughout its shelf-life is a critical aspect of pharmaceutical development and quality control. This document provides a detailed application note and protocol for the analysis of this compound hydrochloride and its degradation products using a validated Thin-Layer Chromatography (TLC)-densitometry method. This method is crucial for conducting stability studies and forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods. The described TLC-densitometry method is a simple, selective, precise, and accurate technique for the quantification of this compound hydrochloride in the presence of its degradation products.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound hydrochloride

  • Solvents: Methanol (analytical grade), Chloroform (analytical grade), Glacial acetic acid (analytical grade)

  • Forced Degradation Reagents: Hydrochloric acid (1 M), Sodium hydroxide (1 M)

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (20 cm x 10 cm)

Instrumentation
  • Sample Applicator: Linomat V or equivalent semi-automatic spotter

  • TLC Developing Chamber: Twin trough glass chamber (20 cm x 10 cm)

  • Densitometer: Camag TLC Scanner 3 or equivalent, controlled by appropriate software (e.g., WinCats)

Chromatographic Conditions

A summary of the validated chromatographic conditions for the analysis of this compound hydrochloride is presented in the table below.

ParameterCondition
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Chloroform : Methanol : Glacial Acetic Acid (9:2:0.1, v/v/v)[1][2]
Chamber Saturation 30 minutes
Development Distance 90 mm[1]
Drying Air-dried
Detection Wavelength 222 nm[1]
Scanning Mode Absorption-Remission
Slit Dimensions 8.0 mm x 0.45 mm[1]
Preparation of Solutions

Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Prepare a series of working standard solutions in the concentration range of 0.05–1.00 mg/mL by diluting the standard stock solution with methanol.[1][2]

  • Weigh and finely powder not fewer than ten tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound hydrochloride and transfer it to a 10 mL volumetric flask.[2]

  • Add approximately 7 mL of methanol and sonicate for 30 minutes to ensure complete extraction of the drug.[2]

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

Forced Degradation Studies

To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 1 M HCl. Keep the solution at a specified temperature (e.g., 120°C) for a defined period.[1] After the incubation period, cool the solution to room temperature and neutralize it with 1 M NaOH. Dilute the resulting solution with methanol to a final concentration suitable for TLC analysis.

To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 1 M NaOH. Keep the solution at a specified temperature (e.g., 120°C) for a defined period.[1] After the incubation period, cool the solution to room temperature and neutralize it with 1 M HCl. Dilute the resulting solution with methanol to a final concentration suitable for TLC analysis.

To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours. Dilute the resulting solution with methanol to a final concentration suitable for TLC analysis.

Expose the solid drug substance to a high temperature (e.g., 80°C) for 24 hours.[3] After exposure, prepare a solution of the stressed sample in methanol at a suitable concentration for TLC analysis.

Expose the solid drug substance to UV light (as per ICH Q1B guidelines) for a defined period.[3] After exposure, prepare a solution of the stressed sample in methanol at a suitable concentration for TLC analysis.

Chromatographic Procedure and Densitometric Analysis
  • Apply 15 µL of the standard solutions and the stressed samples as bands of 8 mm width onto the TLC plate using a semi-automatic applicator.[1][2]

  • Develop the plate in a pre-saturated twin-trough chamber with the mobile phase up to a distance of 90 mm.[1]

  • After development, remove the plate from the chamber and allow it to dry in the air.

  • Scan the dried plate densitometrically at a wavelength of 222 nm.[1]

  • Record the peak areas and calculate the concentration of this compound hydrochloride and its degradation products. The Rf value for this compound hydrochloride is approximately 0.53.[2]

Data Presentation

The quantitative data from the forced degradation studies should be summarized to clearly indicate the extent of degradation of this compound hydrochloride under various stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound Hydrochloride
Stress ConditionParameters% Assay of this compound HClNo. of Degradation ProductsRf Values of Degradation Products
Acid Hydrolysis 1 M HCl, 120°CDataDataData
Alkaline Hydrolysis 1 M NaOH, 120°CDataDataData
Oxidative Degradation 3% H2O2, RT, 24hDataDataData
Thermal Degradation 80°C, 24hDataDataData
Photolytic Degradation UV LightDataDataData

Note: The actual percentage degradation and number of degradation products will vary based on the duration and severity of the stress conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the TLC-densitometry analysis of this compound hydrochloride degradation.

G cluster_prep Sample & Standard Preparation cluster_tlc TLC Analysis cluster_analysis Densitometric Analysis prep_std Prepare Standard Solutions (0.05-1.00 mg/mL) apply Apply Samples to TLC Plate prep_std->apply prep_sample Prepare Sample Solutions (from tablets) prep_sample->apply prep_stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) prep_stress->apply develop Develop TLC Plate (Mobile Phase: Chloroform:Methanol:Acetic Acid) apply->develop dry Air Dry the Plate develop->dry scan Scan Plate at 222 nm dry->scan quantify Quantify Peak Areas scan->quantify report Report Results (% Degradation, Rƒ values) quantify->report

Caption: Workflow for TLC-Densitometry Analysis.

Logical Relationship of Forced Degradation Studies

The following diagram illustrates the logical relationship between the parent drug and the formation of degradation products under various stress conditions.

G cluster_stress Stress Conditions This compound This compound Hydrochloride (Parent Drug) acid Acidic (HCl) This compound->acid alkaline Alkaline (NaOH) This compound->alkaline oxidative Oxidative (H₂O₂) This compound->oxidative thermal Thermal (Heat) This compound->thermal photo Photolytic (UV Light) This compound->photo degradation_products Degradation Products acid->degradation_products alkaline->degradation_products oxidative->degradation_products thermal->degradation_products photo->degradation_products

Caption: Forced Degradation Pathways.

References

Application Notes and Protocols for In Vivo Dosage Optimization of Nefopam in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam is a centrally-acting, non-opioid analgesic that has demonstrated efficacy in various pain models.[1] It is structurally distinct from other analgesic agents and is believed to exert its effects through the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as modulation of voltage-sensitive sodium and calcium channels.[2][3] This unique mechanism of action makes it a valuable compound for pain research.[2] Optimizing the dosage of this compound in rodent models is a critical step in preclinical studies to ensure analgesic efficacy while minimizing potential side effects. These application notes provide a comprehensive guide to aid researchers in designing and executing in vivo studies with this compound in rodents.

Data Presentation: this compound Dosage and Efficacy in Rodent Models

The following tables summarize quantitative data from various studies on the administration of this compound in mice and rats, detailing the dosage, route of administration, pain model used, and observed analgesic effects.

Table 1: this compound Dosage and Analgesic Effects in Mice

Dosage RangeRoute of AdministrationPain ModelKey Findings
10-20 mg/kgIntraperitoneal (i.p.)Hot Plate TestPowerful analgesic effects observed.[4]
10-20 mg/kgIntraperitoneal (i.p.)Formalin TestPowerful analgesic effects observed.[4]
10-20 mg/kgIntraperitoneal (i.p.)Tail-Flick TestWeak but significant elevation of response latencies.[4]
5-20 µgIntracerebroventricular (i.c.v.)Hot Plate TestElicited analgesia, suggesting a supraspinal site of action.[4]
5-20 µgIntrathecal (i.t.)Hot Plate TestElicited analgesia, suggesting a spinal site of action.[4]
2.56 ± 0.38 mg/kg (ED50)Subcutaneous (s.c.)Acetic Acid-Induced Writhing TestStrong antinociceptive properties.[5]
4.32 ± 0.17 mg/kg (ED50)Subcutaneous (s.c.)Formalin Test (Inflammatory Phase)Significant inhibition of licking time.[5]
3.5 mg/kgIntravenous (i.v.)Acetic Acid-Induced Writhing TestSignificant reduction in writhing responses when combined with acetaminophen.[6]
7.0 mg/kgIntravenous (i.v.)Hot Plate TestSignificant antinociceptive effect at 15 minutes.[6]

Table 2: this compound Dosage and Analgesic Effects in Rats

Dosage RangeRoute of AdministrationPain ModelKey Findings
10-30 mg/kgIntraperitoneal (i.p.)Hot Plate TestDose-dependent attenuation of nociceptive responses.[7]
10-30 mg/kgSubcutaneous (s.c.)Plantar TestDose-dependent attenuation of nociceptive responses.[7]
60 mg/kgOral (p.o.)Hot Plate & Plantar TestsAttenuation of nociceptive responses.[7]
From 3 mg/kgIntravenous (i.v.)Hot Plate & Plantar TestsAttenuation of nociceptive responses.[7]
30 mg/kgIntraperitoneal (i.p.)Postoperative Pain Model (Incision)Augmented thermal threshold 60 and 90 minutes after administration.[7]
10 mg/kgSubcutaneous (s.c.)Carrageenan-Induced Tactile AllodyniaPartially reduced allodynia; synergistic effect when combined with ketoprofen.[5]
10 mg/kgSubcutaneous (s.c.)Postoperative Thermal Hyperalgesia (Incision)Strong anti-hyperalgesic effect when combined with ketoprofen.[5]
5.0 mg/kgIntravenous (i.v.)Tail-Flick TestSustained and significant analgesic effect.[6]
20 mg/kgIntraperitoneal (i.p.)Adjuvant-Induced ArthritisSlightly reduced pain score at the zenith of clinical scores.[8][9]
~40-60 mg/kg/dayOral (in drinking water)Adjuvant-Induced ArthritisSimilar pain reduction to 20 mg/kg/day i.p. at the peak of the disease.[8][9]

Experimental Protocols

Detailed methodologies for key behavioral assays used to assess the analgesic efficacy of this compound are provided below.

Hot Plate Test

The hot plate test is a classic method for evaluating thermal pain responses and is particularly useful for assessing the efficacy of centrally acting analgesics.[10][11]

Protocol:

  • Apparatus: A commercially available hot plate apparatus consisting of a metal surface with precise temperature control, enclosed by a clear acrylic cylinder to keep the animal on the heated surface.[10]

  • Acclimation: Allow rodents to acclimate to the testing room for at least 30-60 minutes before the experiment.[10][12]

  • Temperature Setting: Set the hot plate temperature to a constant, noxious level, typically between 52°C and 55°C for both mice and rats.[10][13]

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., i.p., s.c., p.o., i.v.) at a predetermined time before testing.

  • Testing:

    • Gently place the animal on the hot plate and immediately start a timer.[14]

    • Observe the animal for nocifensive behaviors, which include hind paw licking, flicking, or jumping.[10]

    • The latency to the first clear sign of a nocifensive response is recorded.[14]

  • Cut-off Time: A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.[12]

  • Data Analysis: Compare the latency times of the this compound-treated groups with the control group. An increase in latency indicates an analgesic effect.

Tail-Flick Test

The tail-flick test measures the spinal reflex to a thermal stimulus and is useful for assessing the efficacy of analgesics that act at the spinal level.[13]

Protocol:

  • Apparatus: A tail-flick analgesia meter that applies a focused beam of high-intensity light to the animal's tail.[15]

  • Acclimation: Habituate the animals to the testing procedure and restraint to minimize stress-induced analgesia. This can be done by placing them in the restrainer for brief periods on days preceding the experiment.[16][17]

  • Restraint: Gently place the animal in a restrainer, leaving the tail exposed.[15]

  • Drug Administration: Administer this compound or vehicle control.

  • Testing:

    • Position the tail in the groove of the apparatus so that the light beam is focused on a specific point, typically 3 cm from the tip of the tail.[17]

    • Initiate the heat stimulus, and the timer will start automatically.[15]

    • The apparatus will detect the reflexive flick of the tail and stop the timer, recording the latency.[15]

  • Cut-off Time: A maximum trial duration (e.g., 10-18 seconds) should be set to avoid tissue damage.[15]

  • Trials: Perform multiple trials (e.g., three) with an inter-trial interval of at least 60 seconds. The average of the latencies is typically used for analysis.[15]

  • Data Analysis: Compare the tail-flick latencies between treated and control groups. Increased latencies suggest an antinociceptive effect.

Formalin Test

The formalin test is a model of continuous pain that involves two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[18][19]

Protocol:

  • Apparatus: A clear observation chamber that allows for unobstructed viewing of the animal's behavior.[20]

  • Acclimation: Place the animal in the observation chamber for at least 10-20 minutes to allow for habituation to the environment.[20][21]

  • Drug Administration: Administer this compound or vehicle control prior to the formalin injection.

  • Formalin Injection: Subcutaneously inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2-5%) into the plantar surface of one hind paw.[20][21]

  • Observation and Scoring:

    • Immediately after the injection, return the animal to the observation chamber and start a timer.

    • Observe and quantify the amount of time the animal spends licking, biting, or flinching the injected paw.[22]

    • The observation period is typically divided into two phases:

      • Phase I (Acute Phase): The first 0-5 minutes post-injection, reflecting direct C-fiber activation.[22]

      • Phase II (Inflammatory Phase): Typically observed from 15-40 minutes post-injection, resulting from a combination of peripheral inflammation and central sensitization.[22]

  • Data Analysis: Compare the total time spent in nocifensive behaviors during each phase for the this compound-treated groups versus the control group. A reduction in this time indicates an analgesic effect.

Potential Side Effects and Considerations

While this compound is generally well-tolerated in rodents at therapeutic doses, researchers should be aware of potential side effects, especially at higher doses. These can include:

  • Behavioral Stereotypy: High doses (20-40 mg/kg, i.p.) in rats have been shown to evoke behavioral stereotypy.[23]

  • Cardiovascular Effects: Tachycardia (increased heart rate) has been reported as a potential side effect.[24]

  • Other Effects: Nausea, sweating, and dizziness are common side effects in humans and should be considered as potential unobservable adverse events in rodents.[24]

It is crucial to include observational assessments of general animal well-being and locomotor activity in any dosage optimization study.

Visualizations

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathways involved in this compound's analgesic action.

Nefopam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Serotonin_Transporter Serotonin Transporter (SERT) This compound->Serotonin_Transporter Inhibits Norepinephrine_Transporter Norepinephrine Transporter (NET) This compound->Norepinephrine_Transporter Inhibits Dopamine_Transporter Dopamine Transporter (DAT) This compound->Dopamine_Transporter Inhibits Voltage_Gated_Na_Channel Voltage-Gated Na+ Channel This compound->Voltage_Gated_Na_Channel Blocks Voltage_Gated_Ca_Channel Voltage-Gated Ca++ Channel This compound->Voltage_Gated_Ca_Channel Blocks Serotonin Serotonin (5-HT) Serotonin_Transporter->Serotonin Norepinephrine Norepinephrine (NE) Norepinephrine_Transporter->Norepinephrine Dopamine Dopamine (DA) Dopamine_Transporter->Dopamine Analgesia Analgesia Voltage_Gated_Na_Channel->Analgesia Reduces Neuronal Excitability Voltage_Gated_Ca_Channel->Analgesia Reduces Neurotransmitter Release Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds to Norepinephrine->Postsynaptic_Receptors Binds to Dopamine->Postsynaptic_Receptors Binds to Postsynaptic_Receptors->Analgesia Leads to Experimental_Workflow Start Start: Define Study Objectives Dose_Selection Initial Dose Range Selection (Based on Literature Review) Start->Dose_Selection Animal_Acclimation Animal Acclimation and Baseline Behavioral Assessment Dose_Selection->Animal_Acclimation Dose_Response_Study Dose-Response Study (e.g., Hot Plate or Tail-Flick Test) Animal_Acclimation->Dose_Response_Study Efficacy_Assessment Assess Analgesic Efficacy (Measure Latency/Response) Dose_Response_Study->Efficacy_Assessment Efficacy_Assessment->Dose_Selection Ineffective/ Toxic Doses Side_Effect_Monitoring Monitor for Side Effects (Locomotor Activity, General Health) Efficacy_Assessment->Side_Effect_Monitoring Effective Doses Optimal_Dose_Selection Select Optimal Dose(s) (Maximal Efficacy, Minimal Side Effects) Side_Effect_Monitoring->Optimal_Dose_Selection Confirmatory_Study Confirmatory Study in a Second Pain Model (e.g., Formalin Test) Optimal_Dose_Selection->Confirmatory_Study Data_Analysis Comprehensive Data Analysis and Interpretation Confirmatory_Study->Data_Analysis End End: Optimized Dosage Identified Data_Analysis->End

References

Application Notes & Protocols: Intranasal Niosomes for Improved Nefopam Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nefopam hydrochloride is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain.[1][2] Its primary limitation is poor oral bioavailability, largely due to extensive first-pass metabolism in the liver.[3][4] To overcome this challenge, intranasal delivery has emerged as a promising alternative administration route.[5][6] This pathway bypasses the gastrointestinal tract and hepatic metabolism, potentially leading to improved systemic drug levels and faster onset of action.[4][6]

This document details the application of niosomal technology to enhance the intranasal delivery of this compound. Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic drugs.[4] They are recognized for their high chemical stability, low toxicity, and ability to enhance drug permeation across biological membranes, making them an ideal carrier for improving this compound's bioavailability.[4]

Section 1: this compound's Mechanism of Action

This compound's analgesic effect is distinct from that of opioids and NSAIDs.[7] Its primary mechanism involves the inhibition of the reuptake of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the central nervous system.[7] This modulation of monoamine pathways enhances their effects on pain transmission. Additionally, this compound has been shown to block voltage-gated sodium and calcium channels, which reduces neuronal excitability and dampens the propagation of pain signals.[7][8]

cluster_0 This compound Action cluster_1 Synaptic Cleft cluster_2 Neuronal Effect This compound This compound Reuptake Inhibits Monoamine Reuptake Transporters This compound->Reuptake acts on Channels Blocks Voltage-Gated Na+ and Ca2+ Channels This compound->Channels acts on Serotonin Serotonin (5-HT) Reuptake->Serotonin increases Norepinephrine Norepinephrine (NE) Reuptake->Norepinephrine increases Dopamine Dopamine (DA) Reuptake->Dopamine increases PainSignal Reduced Pain Signal Propagation Channels->PainSignal leads to Serotonin->PainSignal modulates Norepinephrine->PainSignal modulates Dopamine->PainSignal modulates

Caption: this compound's multimodal analgesic signaling pathway.

Section 2: Formulation and Characterization

Protocol 2.1: Preparation of this compound-Loaded Niosomes (Thin-Film Hydration)

This protocol describes the thin-film hydration method for preparing this compound-loaded niosomes.[4]

  • Dissolution: Accurately weigh and dissolve non-ionic surfactants (e.g., Span 20, Span 40, Span 80, or Span 85) and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.[4] Molar ratios of cholesterol to surfactant can be varied (e.g., 1:1, 1:2, 1:3, 1:4).[3][5]

  • Film Formation: Evaporate the organic solvents using a rotary evaporator to form a thin, dry film on the inner wall of the flask.[4]

  • Hydration: Hydrate the thin film with a phosphate-buffered saline (PBS, pH 7.4) solution containing 10 mg of this compound hydrochloride. Perform hydration at a temperature above the gel-liquid transition temperature of the surfactant (e.g., 55°C).[4]

  • Size Reduction: Sonicate the resulting niosomal suspension for up to 1 hour at room temperature to reduce the vesicle size.[4]

  • Purification: Separate the unentrapped drug from the niosome suspension by centrifugation at high speed (e.g., 24,000 rpm for 1 hour).[9]

Start Start: Weigh Surfactant & Cholesterol Dissolve 1. Dissolve in Chloroform:Methanol (2:1) Start->Dissolve Evaporate 2. Evaporate Solvent via Rotary Evaporator Dissolve->Evaporate Film Result: Thin Lipid Film Evaporate->Film Hydrate 3. Hydrate with this compound Solution (PBS) Film->Hydrate Sonicate 4. Sonicate to Reduce Vesicle Size Hydrate->Sonicate Centrifuge 5. Centrifuge to Remove Unentrapped Drug Sonicate->Centrifuge End End: this compound-Loaded Niosome Suspension Centrifuge->End

Caption: Workflow for Niosome Preparation via Thin-Film Hydration.

Data Presentation: Physicochemical Properties

The choice of surfactant and the cholesterol-to-surfactant molar ratio significantly impacts the niosomes' characteristics.[3][4][5]

Formulation BaseCholesterol:Surfactant RatioEntrapment Efficiency (EE%)Particle Size (nm)Zeta Potential (mV)
Span 201:1 - 1:4Up to ~75%100 - 450-20 to -28
Span 401:1 - 1:425% - 80.4% 67 - 504 -16.8 to -29.7
Span 801:1 - 1:4Up to ~60%150 - 500-18 to -25
Span 851:1 - 1:4Up to ~70%120 - 480-22 to -29

Table 1: Summary of physicochemical properties of various this compound-loaded niosome formulations. Data compiled from studies show that Span 40 formulations generally yield the highest entrapment efficiency.[4]

Section 3: In-Vitro and Ex-Vivo Evaluation

Protocol 3.1: In-Vitro Drug Release Study

This protocol assesses the release of this compound from niosomal formulations.

  • Apparatus Setup: Use vertical Franz diffusion cells with an effective diffusion area of 5 cm².[3]

  • Receptor Medium: Fill the receptor compartment with a simulated nasal electrolyte solution (SNES, pH 5.5).[3] Maintain the temperature at 37°C ± 0.5°C and stir continuously.[3]

  • Sample Loading: Place a known amount of the niosomal suspension (containing a fixed weight of this compound, e.g., 3 mg) into the donor compartment.[3][4]

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis and replace the volume with fresh, pre-warmed SNES.

  • Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Data Presentation: In-Vitro Release

Studies show that niosomal formulations provide a sustained release of this compound compared to a free drug solution. The percentage of drug released after 24 hours ranged from approximately 80% to over 98%, depending on the formulation.[4] Formulations based on Span 85 showed the highest release, while Span 40 provided the most prolonged release.[4]

Protocol 3.2: Ex-Vivo Permeation Study

This protocol evaluates the permeation of this compound across the nasal mucosa.

  • Tissue Preparation: Excise the nasal mucosa from a suitable animal model (e.g., rat) and carefully mount it between the donor and receptor compartments of a Franz diffusion cell.

  • Apparatus Setup: Follow steps 1 and 2 from Protocol 3.1.

  • Sample Application: Apply the this compound niosome formulation or a control free drug solution to the mucosal surface in the donor compartment.

  • Sampling and Analysis: Follow steps 4 and 5 from Protocol 3.1 to determine the amount of drug that has permeated through the tissue over time.

  • Parameter Calculation: Calculate key permeation parameters, including steady-state flux (Jss), permeability coefficient (Kp), and cumulative drug permeated over 24 hours (Q₂₄).[4]

Start Start: Excise Rat Nasal Mucosa Mount 1. Mount Tissue in Franz Diffusion Cell Start->Mount Fill 2. Fill Receptor with SNES (pH 5.5, 37°C) Mount->Fill Apply 3. Apply Niosome Formulation to Donor Compartment Fill->Apply Sample 4. Withdraw Aliquots from Receptor at Intervals Apply->Sample Analyze 5. Analyze this compound Concentration (UV-Vis) Sample->Analyze Calculate 6. Calculate Permeation Parameters (Jss, Kp) Analyze->Calculate End End: Permeation Profile Calculate->End

Caption: Workflow for Ex-Vivo Nasal Permeation Study.

Data Presentation: Ex-Vivo Permeation Parameters

This compound-loaded niosomes demonstrated significantly enhanced permeation across nasal mucosa compared to a free drug solution.[4]

FormulationJss (µg/cm²/hr)Kp (cm/hr)Q₂₄ (µg/cm²)Lag Time (min)
Free this compound Solution 15.59 ± 2.440.199 ± 0.09283.05 ± 1048.0 ± 1.23
This compound Niosomes (Optimized) Significantly Higher Significantly Higher ~2.5-fold Increase Significantly Shorter

Table 2: Comparison of ex-vivo permeation parameters. Niosomal formulations significantly outperform the free drug solution, indicating enhanced mucosal penetration.[4]

Section 4: In-Vivo Pharmacokinetic Studies

Protocol 4.1: In-Vivo Study in Animal Models (Rats)

This protocol compares the bioavailability of intranasally administered this compound niosomes with an oral solution.

  • Animal Groups: Divide rats into two groups: a test group receiving the optimized this compound niosomal formulation (often in an in-situ gel base) via intranasal administration, and a control group receiving an oral solution of this compound.

  • Administration: Administer the respective formulations to each group.

  • Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Separation: Separate the plasma from the blood samples via centrifugation.

  • Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[3]

Data Presentation: Pharmacokinetic Parameters

The in-vivo study revealed a dramatic improvement in the bioavailability of this compound when delivered via intranasal niosomes compared to the standard oral route.[3][4][5]

ParameterIntranasal Niosomal GelOral SolutionImprovement Factor
AUC₀₋₂₄ (ng·hr/mL) 3500 - 4000700 - 800~4.77-fold
Cmax (ng/mL) ~450~100~4.5-fold
Tmax (hr) ~1.0~2.0Faster Absorption
Relative Bioavailability (%) ~477%100% (Reference)4.77-fold

Table 3: Comparison of in-vivo pharmacokinetic parameters in rats. The intranasal niosome formulation shows a 4.77-fold increase in relative bioavailability compared to the oral solution.[3][4][5]

Summary and Conclusion

The data conclusively demonstrates that formulating this compound into niosomes for intranasal delivery is a highly effective strategy to overcome its poor oral bioavailability.[3][4] The niosomal carrier system significantly enhances drug permeation across the nasal mucosa, leading to faster absorption, higher plasma concentrations, and a nearly five-fold increase in overall bioavailability compared to an equivalent oral dose.[3][4][5] These findings underscore the potential of intranasal niosomes as a viable and superior alternative for the systemic delivery of this compound, offering a promising avenue for developing more effective analgesic therapies.

Problem Problem: this compound has poor oral bioavailability due to extensive first-pass metabolism Solution Proposed Solution: Intranasal Drug Delivery Problem->Solution addresses Vehicle Delivery Vehicle: Niosomes Solution->Vehicle utilizes Mechanism Mechanism: Niosomes enhance permeation across nasal mucosa & bypass liver metabolism Vehicle->Mechanism functions by Outcome Outcome: 4.77-fold increase in relative bioavailability Mechanism->Outcome results in

Caption: Logical flow from problem to improved bioavailability.

References

Application of Nefopam in Streptozotocin-Induced Diabetic Neuropathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of nefopam in a preclinical model of diabetic neuropathy induced by streptozotocin (STZ). The information is based on established experimental evidence and is intended to guide researchers in designing and conducting similar studies.

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by pain, allodynia (pain from stimuli that do not normally provoke pain), and hyperalgesia (increased sensitivity to pain). This compound, a centrally acting, non-opioid analgesic, has shown promise in alleviating neuropathic pain.[1][2][3][4] Its mechanism of action is thought to involve the inhibition of monoamine (serotonin, norepinephrine, and dopamine) reuptake and modulation of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4][5] Studies in streptozotocin (STZ)-induced diabetic rat models provide valuable insights into the potential therapeutic effects of this compound on diabetic neuropathic pain.[1][2][3][4]

Key Findings from Preclinical Studies

In a key study investigating the preventive effects of this compound in STZ-induced diabetic rats, a single pretreatment with this compound (30 mg/kg, intraperitoneally) was administered 30 minutes before the STZ injection (60 mg/kg, intraperitoneally).[1][2][3][4] The results demonstrated that this compound pretreatment:

  • Significantly inhibited the development of mechanical and cold allodynia for up to 4 weeks.[1][2][3][4]

  • Did not prevent thermal hyperalgesia.[1][2][3][4]

  • Was associated with the downregulation of transient receptor potential melastatin 8 (TRPM8) expression in the dorsal root ganglion (DRG), which was upregulated by STZ.[1][2][3][4]

These findings suggest that this compound's protective effect against certain modalities of diabetic neuropathic pain may be mediated, at least in part, by its influence on TRPM8 channels in the DRG.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the study by Nam et al. on the effects of this compound in STZ-induced diabetic rats.

Table 1: Physiological Parameters

ParameterControl GroupSTZ GroupThis compound + STZ GroupTime Point
Blood Glucose (mg/dL) ~100>300>3001-4 weeks post-STZ
Body Weight (g) Gradual IncreaseSignificant DecreaseSignificant Decrease1-4 weeks post-STZ

Note: Specific mean and standard error values can be found in the original publication. STZ administration significantly increased blood glucose and decreased body weight, confirming the induction of diabetes. This compound pretreatment did not alter these metabolic changes.[2]

Table 2: Behavioral Test Results

Behavioral TestControl GroupSTZ GroupThis compound + STZ GroupTime PointOutcome
Mechanical Allodynia (Paw Withdrawal Threshold in g) ~15Significantly DecreasedSignificantly Higher than STZ Group1-4 weeks post-STZThis compound inhibited STZ-induced mechanical allodynia.[2]
Cold Allodynia (Paw Lifts/2 min after Acetone) LowSignificantly IncreasedSignificantly Lower than STZ Group1-4 weeks post-STZThis compound inhibited STZ-induced cold allodynia.[2]
Thermal Hyperalgesia (Paw Withdrawal Latency in s) BaselineNo Significant ChangeNo Significant Change1-4 weeks post-STZThis compound did not affect thermal hyperalgesia in this model.[2]

Experimental Protocols

Protocol 1: Induction of Diabetic Neuropathy with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats using a single intraperitoneal injection of STZ.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate buffer, pH 4.5 (cold and sterile)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Glucometer and test strips

  • Syringes and needles for injection

Procedure:

  • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Fast the rats overnight before STZ injection.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg.[1][2][3][4]

  • For the treatment group, administer this compound (30 mg/kg, i.p.) 30 minutes prior to the STZ injection.[1][2][3][4] The control group receives a vehicle injection.

  • Monitor blood glucose levels from tail vein blood 48-72 hours after the STZ injection. Animals with blood glucose levels above 250-300 mg/dL are considered diabetic.

  • Maintain the diabetic animals for the desired experimental duration (e.g., 4 weeks) to allow for the development of neuropathy.

  • Monitor body weight and general health status regularly.

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

This protocol measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • von Frey filaments with varying bending forces

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animals to the testing environment and apparatus for several days before the experiment.

  • Place the animal in an individual testing chamber on the elevated wire mesh platform and allow them to acclimate for at least 30 minutes.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low bending force and increasing until a withdrawal response is observed.

  • The threshold is determined as the lowest force that elicits a brisk paw withdrawal.

  • Repeat the measurement several times and average the results.

Protocol 3: Assessment of Cold Allodynia (Acetone Test)

This protocol measures the response to a non-noxious cold stimulus.

Materials:

  • Acetone

  • Syringe with a blunt needle

  • Elevated wire mesh platform

  • Testing chambers

  • Timer

Procedure:

  • Acclimatize the animals as described in the mechanical allodynia protocol.

  • Place the animal in an individual testing chamber on the elevated wire mesh platform.

  • Apply a drop of acetone to the plantar surface of the hind paw.

  • Observe the animal's response for a set period (e.g., 2 minutes) and count the number of paw lifts, flinches, or licks.

  • An increased frequency of these behaviors indicates cold allodynia.

Signaling Pathways and Workflows

G cluster_0 STZ-Induced Diabetic Neuropathy Model cluster_1 This compound Intervention STZ Streptozotocin (STZ) Injection Pancreas Pancreatic β-cell Damage STZ->Pancreas Hyperglycemia Hyperglycemia Pancreas->Hyperglycemia DRG Dorsal Root Ganglion (DRG) Neurons Hyperglycemia->DRG TRPM8_up Increased TRPM8 Expression DRG->TRPM8_up Neuropathic_Pain Mechanical & Cold Allodynia TRPM8_up->Neuropathic_Pain TRPM8_down Decreased TRPM8 Expression This compound This compound Pretreatment This compound->TRPM8_down Inhibits Upregulation Pain_Relief Inhibition of Mechanical & Cold Allodynia TRPM8_down->Pain_Relief

Caption: Proposed mechanism of this compound in STZ-induced neuropathy.

G cluster_setup Experiment Setup cluster_induction Induction & Treatment cluster_assessment Neuropathy Assessment acclimatization Animal Acclimatization baseline Baseline Behavioral Testing (Mechanical & Cold Sensitivity) acclimatization->baseline grouping Randomization into Groups (Control, STZ, this compound+STZ) baseline->grouping nefopam_admin This compound (30 mg/kg, i.p.) Administration grouping->nefopam_admin stz_admin STZ (60 mg/kg, i.p.) Administration (30 min later) grouping->stz_admin STZ Group nefopam_admin->stz_admin glucose_monitoring Blood Glucose Monitoring (Confirm Diabetes) stz_admin->glucose_monitoring weekly_testing Weekly Behavioral Testing (Weeks 1-4) glucose_monitoring->weekly_testing data_collection Data Collection (Paw Withdrawal Thresholds, Paw Lifts) weekly_testing->data_collection endpoint Endpoint: Tissue Collection (e.g., DRG for protein analysis) data_collection->endpoint

Caption: Experimental workflow for testing this compound in diabetic rats.

References

Application Note: Quantitative Analysis of Nefopam and its Major Metabolites in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed methodology for the simultaneous quantification of the non-opioid analgesic nefopam and its primary metabolites, desmethyl-nefopam and this compound N-oxide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to offer high sensitivity, specificity, and reproducibility for pharmacokinetic studies and clinical monitoring.

Introduction

This compound is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain. Its metabolism is primarily hepatic, involving N-demethylation to form desmethyl-nefopam, which may contribute to the overall analgesic effect, and N-oxidation to form this compound N-oxide.[1][2] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers the requisite selectivity and sensitivity for this purpose.[3]

Metabolic Pathway of this compound

This compound undergoes two primary metabolic transformations: N-demethylation and N-oxidation. The N-demethylation pathway results in the formation of desmethyl-nefopam, while the N-oxidation pathway produces this compound N-oxide.

Nefopam_Metabolism This compound This compound Desmethyl_this compound Desmethyl-Nefopam This compound->Desmethyl_this compound N-demethylation Nefopam_N_Oxide This compound N-Oxide This compound->Nefopam_N_Oxide N-oxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Extraction Liquid-Liquid Extraction or Protein Precipitation Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Troubleshooting & Optimization

Troubleshooting Nefopam Stability in Aqueous Solutions for Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of nefopam in aqueous solutions during analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in a common diluent like 0.9% NaCl?

A1: this compound solutions at a concentration of 2.5 mg/mL in 0.9% NaCl are physically and chemically stable for up to 48 hours at room temperature (20–25°C) without protection from light.[1][2] Under these conditions, the concentration of this compound is expected to remain above 90% of its initial value.[1][2][3]

Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?

A2: The degradation of this compound hydrochloride in aqueous solutions follows apparent first-order kinetics and is pH-dependent.[4] The maximum stability of this compound is achieved in the pH range of 5.2 to 5.4.[4]

Q3: What are the known degradation pathways for this compound in aqueous solutions?

A3: The spontaneous degradation of this compound can lead to the formation of a diol as the major degradation product.[2] Forced degradation studies under acidic, basic, and oxidative stress conditions have shown the formation of various degradation products.[5] For instance, under basic stress conditions, degradation products at relative retention times (RRT) of 0.94, 1.07, 1.15, and 1.20 have been observed.[5]

Q4: Is this compound sensitive to light?

A4: While some studies indicate that this compound solutions in 0.9% NaCl are stable for 48 hours at room temperature without light protection, photostability studies are a standard part of forced degradation testing.[1][2][3] One study subjected a this compound hydrochloride sample to UV radiation at 254 and 365 nm for one week to assess its photostability.[6] It is generally good practice to protect analytical solutions from light unless photostability has been explicitly confirmed under your specific experimental conditions.

Q5: Are there any known incompatibilities of this compound with other drugs in aqueous solutions?

A5: Yes, this compound has shown incompatibilities with certain proton pump inhibitors. This compound/omeprazole and this compound/esomeprazole mixtures have been reported to be physically incompatible, exhibiting a black color upon mixing.[7] However, a mixture of this compound and pantoprazole was found to be compatible for a short period.[7] this compound is compatible with droperidol in 0.9% NaCl for up to 48 hours at room temperature.[1][2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low assay values or poor recovery This compound degradation due to inappropriate pH of the solution.- Ensure the pH of your aqueous solution is within the optimal stability range of 5.2-5.4.[4]- Use buffers to maintain a stable pH.
Chemical incompatibility with other components in the solution.- Be aware of known incompatibilities, such as with omeprazole and esomeprazole.[7]- If possible, analyze this compound separately from other compounds.
Adsorption to container surfaces.- While not explicitly detailed for this compound in the provided results, consider using polypropylene or glass containers that are known to have low drug adsorption. One study successfully used polypropylene syringes.[1][2]
Appearance of unknown peaks in chromatogram Formation of degradation products.- Confirm the identity of the degradation products by comparing with results from forced degradation studies.- The spontaneous degradation of this compound can lead to a diol.[2]- Under stress conditions, other degradation products may appear.[5]
Contamination of the sample or mobile phase.- Prepare fresh solutions and mobile phase.- Ensure proper cleaning of all glassware and equipment.
Inconsistent results between replicates Inhomogeneous sample solution.- Ensure complete dissolution of the this compound standard or sample by adequate vortexing or sonication.
Instability of the solution during the analytical run.- If the analytical run is long, consider the stability of the solution in the autosampler. One study found that a this compound standard solution is stable for up to 50 hours at room temperature, and a sample solution is stable for up to 49 hours.[8]
Physical changes in the solution (e.g., color change, precipitation) Physical or chemical incompatibility.- A black color has been observed when mixing this compound with omeprazole or esomeprazole.[7]- Discard any solutions that show signs of physical change and investigate the compatibility of all components.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol is based on methodologies described in the literature to investigate the stability of this compound under various stress conditions.[2][5]

1. Acidic Degradation:

  • Prepare a solution of this compound in 1N HCl.

  • Store the solution at 30°C for 24 hours.[5]

  • Before analysis, neutralize the solution with an appropriate amount of 1N NaOH.

  • Dilute to the final concentration with the mobile phase.

2. Alkaline Degradation:

  • Prepare a solution of this compound in 1N NaOH.

  • Store the solution at 30°C for 24 hours.[5]

  • Before analysis, neutralize the solution with an appropriate amount of 1N HCl.

  • Dilute to the final concentration with the mobile phase.

3. Oxidative Degradation:

  • Prepare a solution of this compound in 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature (20-25°C) for 1 hour.[2]

  • Dilute to the final concentration with the mobile phase.

4. Thermal Degradation:

  • Store solid this compound hydrochloride at 80°C for 24 hours.[5]

  • After storage, dissolve the sample in the diluent to the desired concentration.

5. Photolytic Degradation:

  • Expose solid this compound hydrochloride to UV radiation at 254 nm and 365 nm for one week.[6]

  • After exposure, dissolve the sample in the mobile phase to the desired concentration.

Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or UPLC method.

  • The mobile phase can consist of a buffer (e.g., pH 2.7), acetonitrile, and methanol in a ratio of 55:30:15.[8]

  • A C18 column is suitable for separation, with detection at approximately 225 nm.[6]

Protocol 2: Preparation and Assessment of this compound Solution Stability

This protocol is designed to assess the short-term stability of this compound in an aqueous solution.[1][2]

1. Solution Preparation:

  • Prepare a solution of this compound at the desired concentration (e.g., 2.5 mg/mL) in 0.9% NaCl in polypropylene syringes or glass vials.[1][2]

2. Storage Conditions:

  • Store the prepared solutions at room temperature (20-25°C) without light protection.

3. Sampling and Analysis:

  • Analyze samples immediately after preparation (T=0) and at predetermined time points (e.g., 6, 24, and 48 hours).[1][2]

  • For each time point, perform the following:

    • Visual Inspection: Observe for any color change or precipitation.

    • pH Measurement: Measure the pH of the solution. A stable solution should not have a pH change of more than one unit.[2]

    • Chromatographic Analysis: Analyze the samples by a validated HPLC or UPLC method to determine the concentration of this compound.

4. Data Evaluation:

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • The solution is considered stable if the concentration remains above 90% of the initial concentration.[1][2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Assay Issues start Assay Issue Observed (e.g., Low Recovery, Extra Peaks) check_pH Is the solution pH between 5.2 and 5.4? start->check_pH adjust_pH Adjust pH using appropriate buffers. check_pH->adjust_pH No check_incompatibility Are there known incompatibilities with other solution components? check_pH->check_incompatibility Yes adjust_pH->check_incompatibility remove_incompatible Remove or replace incompatible components. check_incompatibility->remove_incompatible Yes check_storage Were storage conditions appropriate? (Time, Temperature, Light) check_incompatibility->check_storage No remove_incompatible->check_storage adjust_storage Store fresh solution at 20-25°C for up to 48 hours or as validated. check_storage->adjust_storage No run_forced_degradation Perform forced degradation study to identify degradation products. check_storage->run_forced_degradation Yes, but still issues end_resolve Issue Resolved adjust_storage->end_resolve run_forced_degradation->end_resolve

Caption: Troubleshooting workflow for this compound assay issues.

Factors_Affecting_Nefopam_Stability Factors Affecting this compound Stability in Aqueous Solution Nefopam_Stability This compound Stability pH pH (Optimal: 5.2-5.4) Nefopam_Stability->pH influenced by Temperature Temperature (Stable at 20-25°C for 48h) Nefopam_Stability->Temperature influenced by Light Light Exposure (Generally stable but consider photostability) Nefopam_Stability->Light influenced by Other_Components Other Components (e.g., Excipients, Other Drugs) Nefopam_Stability->Other_Components influenced by Incompatibility Chemical Incompatibility (e.g., with Omeprazole) Other_Components->Incompatibility can lead to

References

Technical Support Center: Optimizing Nefopam Hydrochloride Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize nefopam hydrochloride for in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition of this compound Hydrochloride to Cell Culture Media

The most common challenge encountered when preparing this compound hydrochloride solutions for in vitro studies is the formation of a precipitate upon its addition to aqueous-based cell culture media such as DMEM or RPMI-1640. This phenomenon, often referred to as "crashing out," can lead to inaccurate drug concentrations and unreliable experimental results.

Root Causes and Solutions:

  • "Solvent Shock": Rapidly diluting a concentrated stock solution of this compound hydrochloride (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to exceed its solubility limit in the localized area of addition, leading to precipitation.

    • Solution: Employ a serial dilution method. Instead of adding the concentrated stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media.

  • High Final Concentration: The desired final concentration of this compound hydrochloride in the cell culture medium may be above its aqueous solubility limit.

    • Solution: Determine the maximum practical working concentration by performing a solubility test in your specific cell culture medium. Start with a low concentration and incrementally increase it until you observe the first signs of precipitation.

  • Low Temperature: Adding the this compound hydrochloride stock solution to cold media can decrease its solubility.

    • Solution: Always use pre-warmed (37°C) cell culture media and other aqueous solutions when preparing your final working solutions.

  • High Organic Solvent Concentration: While a solvent like DMSO is necessary to dissolve this compound hydrochloride initially, a high final concentration in the cell culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.

    • Solution: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower.[1]

  • Media Components: Certain components within the cell culture medium can interact with this compound hydrochloride, affecting its solubility.

    • Solution: If precipitation persists, consider preparing the final working solution in a simpler aqueous buffer, such as Phosphate Buffered Saline (PBS), immediately before adding it to the cells. However, be mindful of potential pH shifts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound hydrochloride.[2][3][4][5] Water can also be used, but the solubility is lower.[2][4]

Q2: How should I store my this compound hydrochloride stock solution?

A2: this compound hydrochloride stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5]

Q3: What is the stability of this compound hydrochloride in aqueous solutions?

A3: this compound hydrochloride solutions in 0.9% NaCl have been shown to be stable for up to 48 hours at room temperature.[6][7] The stability is pH-dependent, with maximum stability observed around pH 5.2-5.4.

Q4: Can I filter my this compound hydrochloride solution if I see a precipitate?

A4: Filtering a solution to remove precipitate is not recommended as it will alter the final concentration of the drug, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed using the troubleshooting guide above.

Q5: How can I determine the actual concentration of this compound hydrochloride in my final working solution?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to verify the concentration of this compound hydrochloride in your prepared solutions.[8]

Quantitative Solubility Data

The following tables summarize the solubility of this compound hydrochloride in various solvents.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water~5 - 16.8[2]~17.2 - 57.8Solubility can be variable.
DMSO~4.62[3] - 20[4]~15.94 - 69.01Sonication is recommended to aid dissolution.[3]
0.9% NaCl2.58.63Stable for at least 48 hours at room temperature.[6][7]
Bionolyte G5--Stable for up to 72 hours at 25°C.[9]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight289.8 g/mol [10][11]
Melting Point245-250°C (decomposes)[11]
pKa9
AppearanceWhite to off-white solid[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

  • Materials: this compound hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out 2.898 mg of this compound hydrochloride powder. b. Add 1 mL of anhydrous DMSO to the powder. c. Gently vortex or sonicate the solution until the powder is completely dissolved. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound hydrochloride stock solution in DMSO, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS), sterile conical tubes.

  • Procedure: a. Thaw a single aliquot of the 10 mM this compound hydrochloride stock solution at room temperature. b. Intermediate Dilution: In a sterile microcentrifuge tube, add 990 µL of pre-warmed complete cell culture medium. Add 10 µL of the 10 mM stock solution to this tube to create a 100 µM intermediate solution. Gently mix by flicking the tube. c. Final Dilution: Add the desired volume of the 100 µM intermediate solution to your final volume of pre-warmed complete cell culture medium. For example, to make 10 mL of a 100 µM working solution, add the entire 1 mL of the intermediate solution to 9 mL of pre-warmed complete medium. d. Gently swirl the final working solution to ensure homogeneity. e. Visually inspect the solution for any signs of precipitation. The solution should be clear. f. Use the freshly prepared working solution for your experiment immediately.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Hydrochloride Precipitation start Precipitate observed in cell culture medium? check_concentration Is the final concentration too high? start->check_concentration check_dilution Was a rapid dilution performed? check_concentration->check_dilution No solution_concentration Perform a solubility test to determine max working concentration. check_concentration->solution_concentration Yes check_temp Was cold medium used? check_dilution->check_temp No solution_dilution Use a serial dilution approach. check_dilution->solution_dilution Yes check_solvent Is the final solvent concentration >0.5%? check_temp->check_solvent No solution_temp Use pre-warmed (37°C) medium. check_temp->solution_temp Yes solution_solvent Reduce final solvent concentration (ideally <=0.1%). check_solvent->solution_solvent Yes success Problem Resolved check_solvent->success No, consult further resources solution_concentration->success solution_dilution->success solution_temp->success solution_solvent->success Nefopam_Signaling_Pathway Simplified Signaling Pathway of this compound Hydrochloride cluster_this compound This compound Hydrochloride cluster_channels Ion Channels cluster_transporters Neurotransmitter Transporters cluster_effects Cellular Effects This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-gated Calcium Channel This compound->Ca_Channel Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability Increased_Neurotransmitters Increased Synaptic Serotonin, Norepinephrine, & Dopamine SERT->Increased_Neurotransmitters NET->Increased_Neurotransmitters DAT->Increased_Neurotransmitters

References

Nefopam Degradation Kinetics in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of nefopam in solution under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied to study this compound degradation?

Forced degradation studies for this compound typically involve acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[1][2] These studies are crucial for developing stability-indicating analytical methods.[2]

Q2: What is the general degradation pathway for this compound in solution?

The primary degradation pathway for this compound in both acidic and basic solutions involves the opening of the ether linkage in the oxazocine ring.[3] This initial ring-opening is often the rate-determining step in the degradation process.[3]

Q3: What are the major degradation products of this compound?

Several degradation products of this compound have been identified. Key structures proposed include 2,3-dihydro-2(2'-hydroxyethyl)-N-methyl-1-phenyl-isoindole, 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine, 2-(N-(2-hydroxyethyl)-N-methylaminomethyl) benzhydrol, and 2-(N-(2-hydroxyethyl)-N-methylaminoethyl) benzophenone.[3] Under acidic and alkaline stress, degradation products such as 2-[(2-benzylbenzyl)(methyl)amino]ethanol and 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol have also been reported.[4]

Q4: What is the kinetic order of this compound degradation in aqueous solutions?

The degradation of this compound hydrochloride in aqueous solutions has been found to follow apparent first-order kinetics over a pH range of 1.18 to 9.94 at 90°C.[5]

Q5: At what pH is this compound most stable?

Maximum stability of this compound hydrochloride in aqueous solution is observed in the pH range of 5.2 to 5.4.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No significant degradation observed under stress conditions. Stress conditions are not harsh enough (e.g., temperature too low, concentration of stressor too low, duration too short).Increase the temperature, concentration of the acid/base/oxidizing agent, or prolong the exposure time. Refer to the detailed experimental protocols for recommended starting conditions.[1][6]
Complete degradation of this compound is observed immediately. Stress conditions are too harsh.Reduce the temperature, concentration of the stressor, or the duration of the experiment. Perform time-point studies to capture the degradation profile.
Poor resolution between this compound and its degradation peaks in HPLC analysis. The chromatographic method is not optimized.Adjust the mobile phase composition, gradient, flow rate, or column temperature. Ensure the use of a stability-indicating method. A C18 column with a mobile phase of buffer, acetonitrile, and methanol is a common starting point.[7]
Inconsistent or non-reproducible degradation results. Variation in experimental parameters such as temperature, pH, or concentration of reagents.Ensure precise control of all experimental variables. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to assess variability.[6]
Interference from buffer components in the analysis. Buffer species may be interacting with the analyte or column.Studies have shown no general acid or base catalysis from acetate, phosphate, or borate buffers, but it is good practice to run a blank with the buffer solution to check for interfering peaks.[5]

Experimental Protocols

Forced Degradation Studies

A general workflow for conducting forced degradation studies on this compound is outlined below.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 30-80°C) prep_sol->acid base Alkaline Hydrolysis (e.g., 1N NaOH, 30-80°C) prep_sol->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) prep_sol->oxidative thermal Thermal Degradation (e.g., 80°C) prep_sol->thermal photo Photolytic Degradation (UV light at 254/365 nm) prep_sol->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating Method (e.g., HPLC) dilute->analyze

General workflow for forced degradation studies of this compound.

1. Acidic Degradation

  • Protocol: To 1 mL of a 5.0 mg/mL this compound solution in ultrapure water, add 1.0 mL of 0.2 M HCl.[6] Store the solution at 80°C for 24 hours.[6] Alternatively, degradation can be performed in 1N HCl at 30°C for 24 hours.[1]

  • Post-Stress Treatment: Neutralize the solution with an equivalent amount of NaOH (e.g., 1.0 mL of 0.2 M NaOH).[6] Dilute the sample to a suitable concentration for analysis.[6]

2. Alkaline Degradation

  • Protocol: To 1 mL of a 5.0 mg/mL this compound solution, add 1.0 mL of 0.01 M NaOH and allow to react for 5 minutes.[6] Another approach is to use 1N NaOH at 30°C for 24 hours.[1]

  • Post-Stress Treatment: Neutralize the solution with an equivalent amount of HCl (e.g., 1.0 mL of 0.01 M HCl) and dilute for analysis.[6]

3. Oxidative Degradation

  • Protocol: Mix 1 mL of a 5.0 mg/mL this compound solution with 1.0 mL of 3.0% H₂O₂.[6] Store the mixture at room temperature (20-25°C) for 1 hour.[6]

  • Post-Stress Treatment: Dilute the sample with ultrapure water to the target concentration for analysis.[6]

4. Thermal Degradation

  • Protocol: Subject a solid sample of this compound to 80°C for 24 hours.[1] For solutions, heat a sealed sample at a specified temperature (e.g., 80°C) for a defined period.[6]

  • Post-Stress Treatment: Dissolve the solid sample in a suitable diluent or dilute the solution sample for analysis.

5. Photolytic Degradation

  • Protocol: Expose a solid sample of this compound to UV radiation at 254 nm and 365 nm for one week.[7] The study should be conducted according to ICH Q1B guidelines.[1]

  • Post-Stress Treatment: Dissolve the sample in the mobile phase or a suitable diluent and dilute to the working concentration for analysis.[7]

Analytical Method: Stability-Indicating RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to separate this compound from its degradation products.[5][6]

Workflow for stability-indicating HPLC analysis of this compound.

Quantitative Data Summary

The degradation of this compound hydrochloride has been shown to follow apparent first-order kinetics.[5] The rate of degradation is significantly influenced by pH and temperature.

Table 1: pH-Dependent Degradation of this compound Hydrochloride at 90°C [5]

pHApparent First-Order Rate Constant (k) (s⁻¹)
1.181.15 x 10⁻⁶
2.122.51 x 10⁻⁷
3.156.31 x 10⁻⁸
4.182.00 x 10⁻⁸
5.201.00 x 10⁻⁸
6.231.58 x 10⁻⁸
7.256.31 x 10⁻⁸
8.283.16 x 10⁻⁷
9.051.26 x 10⁻⁶
9.943.98 x 10⁻⁶

Table 2: Catalytic Rate Constants for this compound Degradation [5]

Catalytic SpeciesForm of this compoundCatalytic Rate Constant
Hydrogen Ion (H⁺)Protonated7.16 x 10⁻⁶ M⁻¹s⁻¹
Water (H₂O)Protonated4.54 x 10⁻⁹ s⁻¹
Hydroxyl Ion (OH⁻)Protonated6.63 x 10⁻⁶ M⁻¹s⁻¹
Hydroxyl Ion (OH⁻)Non-protonated4.06 x 10⁻⁶ M⁻¹s⁻¹

Table 3: Summary of Forced Degradation Results

Stress ConditionReagents and ConditionsExtent of DegradationReference
Acid Hydrolysis1N HCl, 30°C, 24hSignificant degradation[1]
Base Hydrolysis1N NaOH, 30°C, 24hSignificant degradation[1]
Oxidative3% H₂O₂, RT, 1hNo degradation observed[6]
Thermal80°C, 24h (solid)Significant degradation[1]
PhotolyticUV light (254/365 nm), 1 weekSignificant degradation[1][7]

Note: "Significant degradation" indicates that degradation was observed, but the exact percentage was not always specified in the cited literature in a comparative table.

Signaling Pathways and Logical Relationships

The stability of this compound is intrinsically linked to the pH of the solution, which dictates the protonated and non-protonated forms of the molecule and their susceptibility to hydrolysis.

Nefopam_Degradation_Logic cluster_conditions Environmental Conditions cluster_molecule This compound State cluster_degradation Degradation Pathway pH pH of Solution Protonated Protonated this compound pH->Protonated Low pH NonProtonated Non-Protonated this compound pH->NonProtonated High pH (pKa ~8.98) Temp Temperature RingOpening Ether Linkage Ring Opening Temp->RingOpening Accelerates Light Light Exposure DegradationProducts Degradation Products Light->DegradationProducts Induces Oxidant Oxidizing Agent Oxidant->DegradationProducts May Induce (study dependent) This compound This compound This compound->Protonated This compound->NonProtonated Protonated->RingOpening H⁺ or OH⁻ catalysis NonProtonated->RingOpening OH⁻ catalysis RingOpening->DegradationProducts

Logical relationships in this compound degradation under stress.

References

Identifying and minimizing nefopam interference in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of nefopam. Our aim is to help you identify and minimize interference, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound chromatographic analysis?

Interference in this compound analysis can originate from several sources, including:

  • Impurities and Degradation Products: this compound can degrade under stress conditions such as acidic or basic hydrolysis and oxidation. These degradation products may have similar chromatographic behavior to the parent drug, causing peak co-elution.[1]

  • Co-administered Drugs: When analyzing biological samples, other drugs administered to the patient can interfere with the this compound peak.

  • Matrix Effects: Components from the sample matrix (e.g., plasma, urine) can co-elute with this compound, leading to ion suppression in mass spectrometry or baseline disturbances in UV detection.

  • Excipients: In the analysis of pharmaceutical dosage forms, excipients used in the formulation can sometimes interfere with the analysis.[2]

Q2: What type of chromatographic column is best suited for this compound analysis?

Reverse-phase columns are most commonly used for this compound analysis. Several studies have demonstrated successful separation using:

  • C18 columns: A Puratis RP-18 column (250 x 4.6mm, 5µm) has been shown to be effective.[3]

  • C8 columns: An Inertsil C8 column has also been successfully used.[1]

The choice between C18 and C8 will depend on the specific requirements of the separation, including the polarity of potential interferents.

Q3: What are the typical mobile phase compositions for this compound analysis?

A common approach for this compound analysis involves a gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent.[1] Examples include:

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • An isocratic mobile phase of potassium dihydrogen phosphate (pH 3.0) and acetonitrile (70:30 v/v) has also been reported.[1]

The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution, especially for a basic compound like this compound.[4]

Q4: What detection wavelength is recommended for this compound analysis?

For UV detection, wavelengths of 220 nm and 229 nm have been successfully used for the quantification of this compound.[1][2] The optimal wavelength should be determined based on the UV spectrum of this compound and potential interferences.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

  • Answer: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic this compound molecule, causing tailing.

      • Solution: Adjust the mobile phase pH to be lower (e.g., around 3) to protonate the silanols and reduce these interactions.[5] Adding a competing base, like triethylamine, to the mobile phase can also help.[2]

    • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

      • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[4][6]

    • Column Degradation: The column's performance can degrade over time, leading to poor peak shapes.

      • Solution: Try flushing the column with a strong solvent. If that doesn't work, replacing the column may be necessary.[5]

    • Inappropriate Mobile Phase pH: Operating near the pKa of this compound can lead to inconsistent peak shapes.

      • Solution: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa.

  • Question: My this compound peak is fronting. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.

      • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.[7]

    • Column Overload: In some cases, severe column overload can also manifest as fronting.

      • Solution: As with tailing, dilute your sample and re-inject to see if the peak shape improves.[6]

Problem 2: Co-elution of this compound with an unknown peak.

  • Question: I am observing a peak that co-elutes with my this compound standard. How can I identify and resolve this interference?

  • Answer: Co-elution can compromise the accuracy of your quantification. Here's a workflow to address this issue:

    • Step 1: Specificity Check:

      • Inject a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure that no interfering peaks are present at the retention time of this compound.[1][2]

    • Step 2: Method Optimization for Resolution:

      • Gradient Modification: If you are using a gradient elution, try making the gradient shallower to increase the separation between this compound and the interfering peak.

      • Mobile Phase Composition: Alter the ratio of the organic and aqueous phases. A small change can sometimes significantly improve resolution.

      • pH Adjustment: Modifying the pH of the aqueous phase can change the retention times of ionizable compounds, potentially resolving the co-elution.

    • Step 3: Sample Preparation:

      • If the interference is from the sample matrix, consider a more rigorous sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be very effective at removing interfering substances.[8]

    • Step 4: Alternative Detection:

      • If available, using a mass spectrometer (LC-MS) can provide specificity even if chromatographic resolution is not perfect. By monitoring a specific mass transition for this compound, you can selectively quantify it in the presence of co-eluting interferences.[9]

Problem 3: Interference from known co-administered drugs.

  • Question: My sample contains other drugs that are known to be administered with this compound. How can I avoid interference from them?

  • Answer: When analyzing samples containing multiple drugs, it is crucial to develop a method that can separate all compounds of interest.

    • Method Development: During method development, inject standards of the co-administered drugs to determine their retention times under your chromatographic conditions. This will help you assess the potential for interference.

    • Literature Review: Search for established methods that have been developed for the simultaneous analysis of this compound and the specific co-administered drugs.

    • Forced Degradation Studies: Performing forced degradation studies on this compound can help to identify its degradation products and ensure they are separated from the parent drug and any co-administered medications.[1]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific application.

ParameterSpecification
Column Puratis RP-18 (250 x 4.6mm, 5µm)[3]
Mobile Phase A 0.1% Trifluoroacetic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient Program Optimize based on required separation. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C[3]
Detection UV at 220 nm[3]
Injection Volume 10 µL

Protocol 2: Sample Preparation for Plasma Samples

This is a general liquid-liquid extraction (LLE) protocol.

  • To 1 mL of plasma, add an internal standard.

  • Alkalinize the plasma sample (e.g., with NaOH).

  • Add 5 mL of an organic extraction solvent (e.g., diethyl ether).

  • Vortex for 2 minutes and then centrifuge for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Data Presentation

Table 1: Example Chromatographic Parameters for this compound and Potential Interferences

CompoundTypical Retention Time (min)Detection Wavelength (nm)Notes
This compound 5.1 - 5.3[2][10]220, 229[2]Retention time can vary significantly with the method.
Impurity 1 Varies220Retention time is method-dependent.
Impurity 2 Varies220Retention time is method-dependent.
Desmethyl-nefopam Varies-A major metabolite of this compound.[9]

Note: The retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, etc.) and should be determined experimentally.

Visualizations

Troubleshooting_Workflow cluster_analyte_specific Analyte-Specific Troubleshooting start Start: Peak Shape Problem (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all no_all No check_all_peaks->no_all system_issue Potential System Issue: - Blocked frit - Column void yes_all->system_issue single_peak_issue Issue is analyte-specific no_all->single_peak_issue check_overload Check for Column Overload (Dilute and re-inject) single_peak_issue->check_overload overload_yes Yes, shape improves check_overload->overload_yes overload_no No improvement check_overload->overload_no solution_overload Solution: Reduce sample concentration or injection volume overload_yes->solution_overload check_mobile_phase Evaluate Mobile Phase: - pH appropriate? - Buffer strength adequate? overload_no->check_mobile_phase

Caption: Troubleshooting workflow for peak shape problems.

CoElution_Resolution_Strategy start Start: Co-elution Detected modify_gradient Modify Gradient Profile (e.g., make shallower) start->modify_gradient adjust_mobile_phase Adjust Mobile Phase - Organic/Aqueous Ratio - pH modify_gradient->adjust_mobile_phase If resolution is still poor improve_sample_prep Improve Sample Preparation (e.g., SPE) adjust_mobile_phase->improve_sample_prep If co-elution persists use_ms_detection Use Mass Spec Detection (LC-MS/MS) improve_sample_prep->use_ms_detection For confirmation and specificity

Caption: Strategy for resolving co-eluting peaks.

References

Strategies to mitigate nefopam-induced side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate side effects associated with nefopam administration in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A: Common side effects include nausea, vomiting (in species that can vomit), sweating, dizziness, drowsiness, and tachycardia.[1][2] At higher doses, more severe effects such as hallucinations and convulsions can occur.[1][2]

Q2: How can I reduce the incidence of side effects while maintaining the analgesic efficacy of this compound?

A: A primary strategy is to use this compound in combination with other analgesics, such as acetaminophen or NSAIDs (e.g., ketoprofen). This approach can allow for a reduction in the required dose of this compound, thereby lessening the likelihood of side effects.[3]

Q3: Are there specific premedications that can be used to counteract this compound-induced side effects?

A: While specific studies on premedication for this compound-induced side effects in animals are limited, general principles of managing drug-induced side effects can be applied. For nausea, pre-treatment with a dopamine D2 receptor antagonist like domperidone could be considered. For tachycardia, a beta-adrenergic antagonist (beta-blocker) may be effective. However, these interventions should be carefully validated within your specific experimental protocol as they may introduce confounding variables.

Q4: Is there a known mechanism for this compound-induced convulsions?

A: The exact mechanism is not fully understood, but it is believed to be related to its central nervous system activity. This compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, and also blocks voltage-sensitive sodium and calcium channels.[2] An imbalance in these neurotransmitter systems or excessive neuronal excitability due to ion channel modulation could contribute to seizure activity. It is important to note that convulsions have been reported to occur even within the therapeutic dosage range and are not strictly dose-dependent.[4]

Q5: How should I adjust this compound dosage for different animal species or strains?

A: Dose adjustments are critical and should be determined empirically for each species and strain. Factors such as metabolic rate and genetic differences can significantly influence drug response and the incidence of side effects. It is recommended to start with a low dose and titrate upwards to the desired analgesic effect while closely monitoring for adverse events.

Troubleshooting Guides

Issue 1: Excessive Sedation or Drowsiness in Study Animals
  • Potential Cause: The administered dose of this compound may be too high for the specific animal model.

  • Troubleshooting Steps:

    • Dose Reduction: Decrease the this compound dose in subsequent experiments.

    • Combination Therapy: Consider co-administering a lower dose of this compound with a non-sedating analgesic like acetaminophen or an NSAID to maintain efficacy.

    • Optimize Dosing Schedule: If administering multiple doses, ensure the dosing interval is sufficient to prevent drug accumulation.

Issue 2: Symptoms of Nausea (e.g., pica in rodents) or Vomiting
  • Potential Cause: this compound can induce nausea and vomiting through its effects on the central nervous system.

  • Troubleshooting Steps:

    • Dose Titration: Begin with a lower dose of this compound and gradually increase it over several days to allow for acclimatization.

    • Administration with Food: For oral administration, providing a small amount of food before dosing may help reduce gastrointestinal irritation.

    • Antiemetic Co-administration: Consider a pilot study with a co-administered antiemetic, such as a peripherally acting dopamine D2 receptor antagonist (e.g., domperidone). Ensure the antiemetic does not interfere with the experimental outcomes.

Issue 3: Tachycardia (Increased Heart Rate)
  • Potential Cause: this compound's sympathomimetic effects, likely due to norepinephrine reuptake inhibition, can lead to an increased heart rate.

  • Troubleshooting Steps:

    • Dose Evaluation: Assess if the dose can be lowered while maintaining analgesic effects.

    • Combination Therapy: Utilize a multimodal analgesia approach to reduce the required dose of this compound.

    • Beta-Blocker Co-administration (with caution): In terminal experiments or with appropriate justification, a beta-1 selective blocker could be used to manage tachycardia. This should be carefully considered as it adds a confounding pharmacological intervention.

Issue 4: Seizures or Convulsions
  • Potential Cause: A serious, albeit less common, side effect related to this compound's complex central nervous system activity.

  • Troubleshooting Steps:

    • Immediate Discontinuation: If a seizure is observed, discontinue this compound administration immediately.

    • Dose Re-evaluation: Although not strictly dose-dependent, review the dosage to ensure it is within a reported safe range for the animal model.

    • Anticonvulsant Co-administration: In some experimental contexts, co-administration with an anticonvulsant that does not interfere with the study's objectives could be explored. For example, this compound has been shown to enhance the anticonvulsant activity of valproate, phenobarbital, and phenytoin in a maximal electroshock test in mice.[5]

Quantitative Data on Mitigation Strategies

Table 1: Co-administration of this compound and Acetaminophen in Rodents

Animal ModelThis compound Dose (mg/kg)Acetaminophen Dose (mg/kg)Route of AdministrationAnalgesic EffectReference
Mice (Acetic Acid-Induced Writhing)3.560IntravenousSignificant reduction in writhing responses compared to each drug alone.[3][3]
Mice (Acetic Acid-Induced Writhing)7.0120IntravenousFurther significant reduction in writhing responses.[3][3]
Rats (Tail Flick Test)2.542IntraperitonealSignificant increase in tail flick latency.[3][3]
Rats (Tail Flick Test)5.084IntraperitonealMaximized antinociceptive effect.[3][3]

Table 2: Co-administration of this compound and Ketoprofen in Rodents

Animal ModelThis compound Dose (mg/kg)Ketoprofen Dose (mg/kg)Route of AdministrationAnalgesic EffectReference
Rat (Carrageenan-Induced Allodynia)10 or 3030 or 100SubcutaneousSignificant reduction or reversal of allodynia.[3]
Rat (Incision-Induced Hyperalgesia)1030 or 100SubcutaneousStrong anti-hyperalgesic effect.[3]

Experimental Protocols

Protocol 1: Co-administration of this compound and Acetaminophen in Mice (Intravenous)
  • Animal Model: Adult mice (specify strain, sex, and weight).

  • Drug Preparation:

    • Dissolve this compound hydrochloride and acetaminophen separately in sterile 0.9% saline.

    • Prepare solutions for intravenous (i.v.) administration at a constant volume of 10 ml/kg body weight.[3]

  • Administration:

    • Administer the prepared solutions intravenously. For co-administration, the drugs can be administered separately but concurrently.

    • A typical effective combination is 3.5 mg/kg this compound with 60 mg/kg acetaminophen.[3]

  • Post-Procedure Monitoring:

    • Observe the animals for at least 15-30 minutes for any immediate adverse reactions.

    • Monitor for signs of analgesia and any side effects at predetermined time points according to the experimental design.

Protocol 2: Co-administration of this compound and Acetaminophen in Rats (Intraperitoneal)
  • Animal Model: Adult rats (specify strain, sex, and weight).

  • Drug Preparation:

    • Dissolve this compound hydrochloride and acetaminophen separately in sterile 0.9% saline.

    • Prepare solutions for intraperitoneal (i.p.) injection at a constant volume of 10 ml/kg body weight.[3]

  • Administration:

    • Restrain the rat securely.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert the needle at a 15-30 degree angle and inject the solution slowly.

    • An effective combination is 5.0 mg/kg this compound with 84 mg/kg acetaminophen.[3]

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as abdominal swelling or lethargy.

    • Assess for analgesic effects and side effects as required by the study protocol.

Visualizations

Nefopam_Analgesic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Voltage-gated Na+ Channel Voltage-gated Na+ Channel Glutamate Vesicle Glutamate Vesicle Voltage-gated Na+ Channel->Glutamate Vesicle Reduces Glutamate Release Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel->Glutamate Vesicle Reduces Glutamate Release Serotonin Transporter (SERT) Serotonin Transporter (SERT) Descending Inhibitory Pathway Descending Inhibitory Pathway Serotonin Transporter (SERT)->Descending Inhibitory Pathway Enhances Serotonergic Tone Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Norepinephrine Transporter (NET)->Descending Inhibitory Pathway Enhances Noradrenergic Tone Dopamine Transporter (DAT) Dopamine Transporter (DAT) NMDA Receptor NMDA Receptor Glutamate Vesicle->NMDA Receptor Activates AMPA Receptor AMPA Receptor Glutamate Vesicle->AMPA Receptor Activates Pain Signal Transmission Pain Signal Transmission NMDA Receptor->Pain Signal Transmission Promotes AMPA Receptor->Pain Signal Transmission Promotes Descending Inhibitory Pathway->Pain Signal Transmission Inhibits This compound This compound This compound->Voltage-gated Na+ Channel Inhibits This compound->Voltage-gated Ca2+ Channel Inhibits This compound->Serotonin Transporter (SERT) Inhibits This compound->Norepinephrine Transporter (NET) Inhibits This compound->Dopamine Transporter (DAT) Inhibits

Caption: Proposed analgesic signaling pathway of this compound.

Mitigation_Workflow Start This compound Administration Observe Observe for Side Effects Start->Observe Analgesia Adequate Analgesia? Observe->Analgesia SideEffects Side Effects Present? Analgesia->SideEffects Yes Stop Re-evaluate Protocol Analgesia->Stop No End Continue Experiment SideEffects->End No Troubleshoot Implement Mitigation Strategy SideEffects->Troubleshoot Yes Troubleshoot->Observe

Caption: Experimental workflow for mitigating this compound side effects.

References

Improving the yield of synthetic routes to nefopam and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nefopam and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most prevalent starting materials for the synthesis of this compound are o-benzoylbenzoic acid and phthalic anhydride.[1][2] These are commercially available and can be converted to key intermediates through various established synthetic routes.[1]

Q2: What are the key synthetic strategies to construct the benzoxazocine core of this compound?

A2: Key strategies include multi-step syntheses involving the formation of key intermediates like 2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-ol followed by cyclization.[1][3] More recent and efficient methods involve one-pot cascade reactions, combining multiple steps such as enamine amination, iso-aromatization, allylation, and ring-closing metathesis (RCM) to improve overall yield and reduce waste.[4][5][6][7][8]

Q3: Are there enantioselective synthetic routes to this compound?

A3: While this compound is often administered as a racemic mixture, studies have shown that the (+)-enantiomer exhibits significantly higher biological activity.[1] The development of enantioselective synthetic routes is an active area of research to provide access to the more potent enantiomer.

Q4: What are the main advantages of using a "telescoped" or "one-pot" synthesis for this compound?

A4: Telescoped, one-pot strategies offer several significant advantages, including:

  • Streamlined Processes: Minimizing the need for isolation and purification of intermediates saves time and resources.[1]

  • High Conversions and Yields: These methods often result in high conversion rates (>90%) at each step, leading to excellent overall yields (≥79%).[1][3]

  • Improved Safety and Environmental Profile: They can avoid the use of hazardous reagents and genotoxic alkylating agents.[1]

  • Cost-Effectiveness: Reduced operational steps and solvent usage contribute to a more economical process.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step to Form the Benzoxazocine Ring
Possible Cause Suggested Solution
Incomplete reaction - Ensure anhydrous conditions, as water can interfere with the reaction. - Increase reaction time or temperature, monitoring for decomposition. - Use a more effective acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[1][3]
Side reactions - Optimize the concentration of the starting material; high dilutions can sometimes favor side product formation. - Consider a different solvent system. Benzene or toluene are commonly used.[1][3]
Degradation of starting material or product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Lower the reaction temperature and extend the reaction time.
Issue 2: Poor Performance of Ring-Closing Metathesis (RCM) for this compound Analogues
Possible Cause Suggested Solution
Catalyst inhibition by free amines - It is a known issue that free amines can inhibit olefin metathesis catalysts.[6] - One successful approach is the use of Grubbs' 1st or 2nd generation catalysts, which have shown efficacy even with free amines.[1] - Alternatively, protect the amine functionality prior to the RCM step and deprotect it afterward.
Low catalyst activity - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - Increase the catalyst loading, although this may impact the cost-effectiveness of the synthesis.
Substrate not suitable for RCM - Modify the structure of the diene precursor to facilitate the RCM reaction. The length and flexibility of the linker between the olefins can be critical.
Issue 3: Difficulties in the Synthesis of N-Substituted this compound Analogues
Possible Cause Suggested Solution
Low yields and synthetic complexity - The introduction of substituents on the nitrogen atom of the this compound scaffold can be challenging, particularly with guanidine and amidine groups, leading to practical limitations in yield.[1][3] - Explore alternative synthetic strategies for N-functionalization. For instance, the synthesis of an ester derivative has been shown to be a promising route.[1][3]
Use of hazardous reagents - Some routes for N-substitution may employ hazardous reagents like trimethylaluminium (Me3Al), which pose safety and environmental concerns.[1] - Investigate greener and safer alternative reagents and reaction conditions.

Summary of Synthetic Route Yields

Starting Material Key Steps/Intermediates Overall Yield Reference
N-(2-hydroxyethyl)-3-phenyl-1-phthalanamineTwo-step sequence53%[1]
o-Benzoylbenzoic acidIntermediate: N-(2-hydroxyethyl)-N-methyl-o-benzoylbenzamide72%[1]
o-Benzoylbenzoic acidIntermediate: 9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-oneFour-step sequence, intermediate yield 84%[1]
o-Benzoylbenzoic acidIntermediate: 2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-olThree-step sequence, intermediate yields 89% and 81%[1]
Phthalic anhydrideTelescoped five-step sequenceHigh overall yield[1]
Hagemann's estersCascade enamine amination/iso-aromatization/allylation and RCM33-67%[7]
tert-Butyl-N-benzyl-N-methylcarbamateIntermediate: 1-((2-(methylamino)methyl)phenyl)-1-phenylmethanol hydrochlorideIntermediate yield 80%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Benzoylbenzoic Acid via Intermediate 8[1]
  • Synthesis of 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (7):

    • o-Benzoylbenzoic acid (2) is treated sequentially with sodium borohydride (NaBH4) and 2-methylaminomethanol. (Detailed conventional conditions not reported in the source).

  • Synthesis of 2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-ol (8):

    • Intermediate 7 is reduced with lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF). The reaction mixture is refluxed to afford compound 8 in 89% yield.

  • Cyclization to this compound (1):

    • Compound 8 is cyclized in the presence of p-toluenesulfonic acid (p-TsOH) in benzene (PhH) to yield this compound (1) in 81% yield.

Protocol 2: High-Yielding Synthesis of this compound Analogues via a One-Pot Cascade[4][6][7]

This protocol describes a three-step process for the synthesis of this compound analogues starting from functionalized Hagemann's esters.

  • Cascade Enamine Amination/Iso-aromatization/Allylation:

    • A mixture of Hagemann's ester, nitrosobenzene, and an amine catalyst (e.g., piperidine) in a suitable solvent (e.g., DMF) is stirred at room temperature.

    • An allyl halide (e.g., allyl bromide) and a base (e.g., K2CO3) are added, and the reaction is stirred for an extended period.

  • O- and N-Allylation:

    • The intermediate from the previous step is subjected to further allylation using an allyl halide and a stronger base (e.g., NaH) in DMF.

  • Ring-Closing Metathesis (RCM):

    • The resulting diene is dissolved in a solvent such as dichloromethane, and a Grubbs' catalyst (1st or 2nd generation) is added. The reaction is stirred at room temperature until completion to afford the functionalized benzoxazocine.

Visualizations

Synthetic_Workflow_this compound cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product o-Benzoylbenzoic_Acid o-Benzoylbenzoic Acid Amide_Intermediate N-(2-hydroxyethyl)-N-methyl- o-benzoylbenzamide o-Benzoylbenzoic_Acid->Amide_Intermediate 1. NaBH4 2. 2-Methylaminomethanol Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->o-Benzoylbenzoic_Acid PhMgBr Amino_Alcohol_Intermediate 2-((2-(hydroxy(phenyl)methyl)benzyl) (methyl)amino)ethan-1-ol Amide_Intermediate->Amino_Alcohol_Intermediate LiAlH4, THF This compound This compound Amino_Alcohol_Intermediate->this compound p-TsOH, Benzene

Caption: Classical synthetic route to this compound from common starting materials.

RCM_Workflow_Nefopam_Analogues Hagemanns_Ester Hagemann's Ester + Nitrosobenzene Cascade_Reaction Cascade Enamine Amination/ Iso-aromatization/Allylation Hagemanns_Ester->Cascade_Reaction Allylated_Intermediate Allylated Intermediate Cascade_Reaction->Allylated_Intermediate RCM Ring-Closing Metathesis (Grubbs' Catalyst) Allylated_Intermediate->RCM Nefopam_Analogue This compound Analogue RCM->Nefopam_Analogue

Caption: One-pot cascade synthesis of this compound analogues using RCM.

Troubleshooting_Logic Low_Yield Low Yield in Synthesis Identify_Step Identify Problematic Step Low_Yield->Identify_Step Cyclization Cyclization Step Identify_Step->Cyclization RCM_Step RCM Step Identify_Step->RCM_Step N_Substitution N-Substitution Identify_Step->N_Substitution Incomplete_Reaction Incomplete Reaction? Cyclization->Incomplete_Reaction Catalyst_Inhibition Catalyst Inhibition? RCM_Step->Catalyst_Inhibition Hazardous_Reagents Hazardous Reagents? N_Substitution->Hazardous_Reagents Solution_Anhydrous Ensure Anhydrous Conditions Incomplete_Reaction->Solution_Anhydrous Yes Solution_Catalyst Use Robust Catalyst (e.g., Grubbs') Catalyst_Inhibition->Solution_Catalyst Yes Solution_Greener Explore Greener Alternatives Hazardous_Reagents->Solution_Greener Yes

Caption: Troubleshooting logic for improving this compound synthesis yields.

References

Navigating Nefopam Nuances: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and reliable data on nefopam serum levels is paramount for accurate pharmacokinetic and pharmacodynamic assessments. However, significant inter-subject variability can pose considerable challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work with this compound.

This resource offers detailed insights into the factors influencing this compound serum concentrations, practical advice for analytical method troubleshooting, and comprehensive experimental protocols to support the generation of robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when measuring and interpreting this compound serum levels.

Q1: We are observing significant inter-subject variability in this compound serum concentrations despite administering the same dose. What are the potential causes?

A1: Substantial variability in this compound serum levels is a known challenge and can be attributed to several factors:

  • Genetic Polymorphisms: this compound is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP2D6, and CYP1A2.[1] Genetic variations in the genes encoding these enzymes can lead to different metabolic phenotypes, broadly categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. Individuals with reduced enzyme activity (poor metabolizers) will clear the drug more slowly, leading to higher serum concentrations, while those with increased activity (ultrarapid metabolizers) will clear it more quickly, resulting in lower levels.

  • Renal Function: While this compound is extensively metabolized, its metabolites are primarily excreted through the kidneys.[2] Impaired renal function can lead to the accumulation of both the parent drug and its metabolites. Studies have shown that patients with end-stage renal disease (ESRD) have significantly higher peak plasma concentrations of this compound. It is recommended to reduce the daily dose in these patients.

  • Age: Elderly patients may exhibit altered this compound pharmacokinetics, including slower metabolism, which can result in higher serum levels and increased susceptibility to side effects. Dose reduction is often recommended for this population.

  • Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP2C19, CYP2D6, or CYP1A2 can alter this compound metabolism and consequently its serum concentrations.

  • Hepatic Function: As the liver is the primary site of this compound metabolism, any degree of hepatic impairment can be expected to reduce its clearance and increase serum levels.

Q2: Our LC-MS/MS assay for this compound is showing poor reproducibility and accuracy. What are the likely culprits and how can we troubleshoot this?

A2: Issues with reproducibility and accuracy in LC-MS/MS assays often stem from matrix effects, sample preparation inconsistencies, or suboptimal instrument parameters. Here’s a troubleshooting workflow:

  • Evaluate Matrix Effects: Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma phospholipids) suppress or enhance the ionization of this compound or its internal standard, leading to inaccurate quantification.[3][4][5]

    • Assessment: Use the post-extraction spike method to calculate the matrix factor. A value significantly different from 1 indicates the presence of matrix effects.[3]

    • Mitigation:

      • Improve sample preparation to more effectively remove interfering substances.

      • Optimize chromatographic conditions to separate this compound from the interfering matrix components.

      • Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for matrix effects.[3]

  • Review Sample Preparation: Inconsistent sample preparation is a common source of variability.

    • Ensure precise and consistent pipetting of plasma, internal standard, and extraction solvents.

    • Verify the efficiency and reproducibility of your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Check for Analyte Stability: this compound and its metabolites may be susceptible to degradation under certain conditions.

    • Conduct stability studies to assess the stability of this compound and desmethyl-nefopam in plasma at room temperature, during freeze-thaw cycles, and long-term storage at -80°C.[6] this compound has been shown to be stable in solution at room temperature for up to 48 hours.[7][8] However, degradation can occur under acidic and basic conditions at elevated temperatures.[9]

  • Optimize LC-MS/MS Parameters:

    • Ensure that the mass transitions and collision energies are optimized for both this compound and its internal standard.

    • Check for any in-source fragmentation that might affect quantification.

Q3: What are the key pharmacokinetic parameters of this compound in different populations?

A3: The pharmacokinetic profile of this compound can vary significantly across different populations. The following tables summarize key parameters from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL) 60.46 ± 1.30 (30 mg dose)61 (20 mg infusion)
Tmax (hours) 1.83 ± 0.07 (30 mg dose)Not Applicable
AUC (ng·h/mL) 307.53 ± 8.99 (30 mg dose, AUC0-∞)-
Half-life (hours) 5.1 ± 1.35.1 ± 0.6
Bioavailability ~36%Not Applicable

Table 2: Comparison of this compound Pharmacokinetics in Elderly vs. Younger Adults

ParameterElderly (65-99 years)Younger Healthy Volunteers
Clearance (L/h) 17.3 (53.2% inter-subject variability)~52.9
Volume of Distribution (L) 114 (central), 208 (peripheral)264 (central)
Note: A study estimated a three-fold lower total clearance and three-fold higher plasma concentrations in the elderly compared with younger subjects for the same 20 mg infusion.

Table 3: Impact of End-Stage Renal Disease (ESRD) on this compound Pharmacokinetics (20 mg IV Infusion)

ParameterESRD Patients (Not yet on hemodialysis)ESRD Patients (On chronic hemodialysis)Healthy Volunteers
Mean Peak Concentration (ng/mL) 12122361
Mean Clearance (L/h) 37.027.352.9
Volume of Central Compartment (L) 11553264

Experimental Protocols

Protocol 1: Quantification of this compound and Desmethyl-nefopam in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the sensitive and specific analysis of this compound and its primary active metabolite, desmethyl-nefopam.[10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add the internal standard (e.g., ethyl loflazepate).

  • Alkalinize the plasma sample.

  • Add 5 mL of diethyl ether and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject a 20 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical starting condition is 50:50 (v/v).[10][11]

  • Flow Rate: 0.3 mL/min.[10][11]

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 200°C.[10][11]

  • MRM Transitions (example):

    • This compound: Precursor ion -> Product ion (specific m/z to be determined based on instrumentation).

    • Desmethyl-nefopam: Precursor ion -> Product ion.

    • Internal Standard: Precursor ion -> Product ion.

4. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of this compound and desmethyl-nefopam.

  • The linear range should cover the expected concentrations in study samples (e.g., 0.78-100 ng/mL).[10][11]

Visualizations

Signaling Pathways and Workflows

nefopam_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine DA Dopamine NET NE Transporter NE->NET SER Serotonin DAT DA Transporter DA->DAT SERT 5-HT Transporter SER->SERT NE_R NE Receptor DA_R DA Receptor SER_R 5-HT Receptor VSSC Voltage-Sensitive Na+ Channel Glutamate_vesicle Glutamate VSSC->Glutamate_vesicle triggers release VSCC Voltage-Sensitive Ca2+ Channel VSCC->Glutamate_vesicle triggers release NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R activates This compound This compound This compound->NET Inhibits This compound->DAT Inhibits This compound->SERT Inhibits This compound->VSSC Blocks This compound->VSCC Blocks

Caption: this compound's multimodal mechanism of action.

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Collect whole blood in EDTA tubes B Centrifuge to separate plasma A->B C Store plasma at -80°C B->C D Thaw plasma sample C->D E Spike with Internal Standard D->E F Perform Liquid-Liquid Extraction E->F G Evaporate & Reconstitute F->G H Inject sample into LC-MS/MS system G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (MRM) I->J K Generate calibration curve J->K L Quantify this compound & desmethyl-nefopam K->L M Review data for accuracy & precision L->M

Caption: Bioanalytical workflow for this compound serum level determination.

troubleshooting_logic Start High Variability in This compound Serum Levels Q_Patient Are there patient-specific factors to consider? Start->Q_Patient Q_Analytical Is the analytical method robust? Start->Q_Analytical Factor_Genetics Consider CYP2C19/2D6 genetic polymorphisms Q_Patient->Factor_Genetics Yes Factor_Renal Assess renal function (e.g., creatinine clearance) Q_Patient->Factor_Renal Yes Factor_Age Consider subject's age Q_Patient->Factor_Age Yes Factor_DDI Review co-medications for potential interactions Q_Patient->Factor_DDI Yes Action_Genotype If possible, genotype subjects for CYP variants Factor_Genetics->Action_Genotype Action_Dose Adjust dose based on renal function or age Factor_Renal->Action_Dose Factor_Age->Action_Dose Troubleshoot_Matrix Investigate matrix effects (post-extraction spike) Q_Analytical->Troubleshoot_Matrix No Troubleshoot_Prep Review sample preparation procedure Q_Analytical->Troubleshoot_Prep No Troubleshoot_Stability Check analyte stability (freeze-thaw, storage) Q_Analytical->Troubleshoot_Stability No Action_Optimize Optimize chromatography and sample cleanup Troubleshoot_Matrix->Action_Optimize Troubleshoot_Prep->Action_Optimize

Caption: Logical workflow for troubleshooting this compound serum level variability.

References

Forced degradation studies of nefopam under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies of nefopam under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic and alkaline conditions?

The primary degradation pathway for this compound under both acidic and basic conditions involves the cleavage of the ether linkage in the oxazocine ring.[1][2] This initial ring-opening is considered the rate-determining step in the degradation process.[1]

Q2: What are the major degradation products of this compound observed after acidic and alkaline stress testing?

Several degradation products have been identified. Under acidic and alkaline hydrolysis, the main products result from the opening of the oxazocine ring. Some of the proposed structures for these degradation products include:

  • 2,3-dihydro-2(2'-hydroxyethyl)-N-methyl-1-phenyl-isoindole (diastereomers)[1]

  • 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine (diastereomers)[1]

  • 2-(N-(2-hydroxyethyl)-N-methylaminomethyl) benzhydrol[1]

  • 2-(N-(2-hydroxyethyl)-N-methylaminoethyl) benzophenone[1]

  • 2-[(2-benzyl-benzyl)(methyl)amino]ethanol[3]

  • 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol[3]

  • Diphenylmethanone[3]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used techniques for the separation and quantification of this compound and its degradation products.[1][4][5][6] Detection is typically performed using a photodiode array (PDA) or UV detector.[5][7] For structural elucidation of the degradation products, mass spectrometry (MS), such as LC-MS/MS, is employed.[3][5]

Troubleshooting Guide

Q1: I am not observing any significant degradation of this compound under my initial stress conditions. What should I do?

If you do not see reasonable degradation, you may need to increase the stringency of your stress conditions. Consider the following adjustments:

  • Increase the concentration of the acid or base: If you started with 0.1 N HCl or NaOH, you could increase the concentration.[8]

  • Increase the temperature: Elevating the temperature, for instance to 80°C or 90°C, can accelerate the degradation process.[1][5][9]

  • Extend the duration of the study: If no degradation is observed after a shorter period, extending the reflux or incubation time may be necessary.[8]

Q2: My chromatogram shows poor separation between the this compound peak and the degradation product peaks. How can I improve the resolution?

Poor resolution can be addressed by optimizing your chromatographic method. Here are a few suggestions:

  • Adjust the mobile phase composition: Modifying the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact selectivity and resolution.[5]

  • Change the column: Using a different stationary phase (e.g., a different C18 column or a cyano column) can alter the retention characteristics of the analytes.[5]

  • Modify the gradient profile: If you are using a gradient elution, adjusting the slope of the gradient can help to separate closely eluting peaks.[5]

  • Optimize the column temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

Q3: I see many small, unidentified peaks in my chromatogram. What could be the cause?

The presence of multiple minor peaks could be due to several factors:

  • Secondary degradation: The initial degradation products may themselves be unstable and break down further into smaller impurities.

  • Impurities in the starting material: The this compound sample itself may contain low levels of impurities that are being detected by your method.

  • Reaction with the mobile phase or container: Although less common, interactions with the analytical mobile phase or extraction from the storage container can sometimes introduce extraneous peaks.

It is important to run a blank (matrix without the drug substance) to rule out any peaks originating from the solvent or container.

Experimental Protocols

Acidic Degradation Study
  • Sample Preparation: Prepare a solution of this compound in 0.2 M hydrochloric acid (HCl) at a concentration of 5.0 mg/mL.[9]

  • Stress Condition: Store the solution for 24 hours at 80°C.[9]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of sodium hydroxide (NaOH) (e.g., 1.0 mL of 0.2 M NaOH for every 1.0 mL of the acidic solution).[9]

  • Dilution: Dilute the neutralized solution with a suitable solvent (e.g., ultrapure water or mobile phase) to a final theoretical concentration appropriate for your analytical method (e.g., 1.25 mg/mL).[9]

  • Analysis: Analyze the sample by a validated stability-indicating HPLC or UPLC method.

Alkaline Degradation Study
  • Sample Preparation: Prepare a solution of this compound in 0.01 M sodium hydroxide (NaOH) at a concentration of 5.0 mg/mL.[9]

  • Stress Condition: Allow the solution to react for 5 minutes at room temperature.[9] Note: this compound is reported to precipitate in alkaline conditions, so a shorter exposure time may be necessary.[9]

  • Neutralization: Neutralize the solution with an equivalent volume and concentration of hydrochloric acid (HCl) (e.g., 1.0 mL of 0.01 M HCl for every 1.0 mL of the alkaline solution).[9]

  • Dilution: Dilute the neutralized solution with a suitable solvent to a final theoretical concentration for analysis (e.g., 1.25 mg/mL).[9]

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent ConcentrationTemperatureDurationDegradation (%)Reference
Acidic0.2 M HCl80°C24 hours20%[9]
AcidicpH 2.0 solution90 ± 0.2°C60 daysNot specified[1]
Alkaline0.01 M NaOHRoom Temperature5 minutesPrecipitation observed[9]
AlkalinepH 9.0 solution90 ± 0.2°C60 daysNot specified[1]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization & Dilution cluster_analysis Analysis cluster_results Data Evaluation start Weigh this compound API prep_solution Prepare Stock Solution (e.g., in water or methanol) start->prep_solution acid Acidic Hydrolysis (e.g., 0.2 M HCl, 80°C, 24h) prep_solution->acid alkali Alkaline Hydrolysis (e.g., 0.01 M NaOH, RT, 5 min) prep_solution->alkali neutralize_acid Neutralize with NaOH & Dilute acid->neutralize_acid neutralize_alkali Neutralize with HCl & Dilute alkali->neutralize_alkali hplc HPLC/UPLC Analysis (with PDA/UV Detector) neutralize_acid->hplc neutralize_alkali->hplc ms LC-MS/MS for Structural Elucidation hplc->ms quantify Quantify Degradation (% Assay) hplc->quantify identify Identify Degradation Products ms->identify

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_degradation Degradation Products This compound This compound (5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine) DP1 Ring-Opened Intermediates This compound->DP1 Acidic or Alkaline Hydrolysis (Ether Linkage Cleavage) DP2 2,3-dihydro-2(2'-hydroxyethyl)-N-methyl-1-phenyl-isoindole DP1->DP2 Further Reactions DP3 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine DP1->DP3 Further Reactions DP4 2-(N-(2-hydroxyethyl)-N-methylaminomethyl) benzhydrol DP1->DP4 Further Reactions DP5 2-(N-(2-hydroxyethyl)-N-methylaminoethyl) benzophenone DP1->DP5 Further Reactions

Caption: Postulated degradation pathway of this compound under hydrolytic stress.

References

Technical Support Center: Precision in Nefopam RP-HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of their Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for nefopam analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an RP-HPLC method for this compound?

A good starting point involves a C18 or C8 column, a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, and UV detection around 220-229 nm.[1][2][3] this compound is a basic compound, so controlling the mobile phase pH is crucial for good peak shape.[4]

Q2: Why is my this compound peak tailing, and how can I resolve it?

Peak tailing for basic compounds like this compound is often caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the silica-based column packing.[5]

To mitigate this, consider the following strategies:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5 - 3.5) neutralizes the silanol groups, minimizing these secondary interactions.[5] This can be achieved by adding acids like trifluoroacetic acid, phosphoric acid, or formic acid to the mobile phase.[1][4][6]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine, to the mobile phase can block the active silanol sites.[4]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups, leading to improved peak shape for basic compounds.[4]

  • Select a Specialized Column: Consider columns with low silanol activity or alternative stationary phases designed for the analysis of basic compounds.[7]

Q3: How do I improve the resolution between this compound and its impurities?

Improving resolution can be achieved by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous buffer can significantly impact selectivity. A slight decrease in the organic modifier concentration will generally increase retention times and may improve separation.[4]

  • Organic Modifier Choice: Switching between acetonitrile and methanol can alter selectivity due to their different chemical properties.[4]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can be beneficial for separating compounds with a wide range of polarities in a reasonable timeframe.[1][4]

  • Column Temperature: Maintaining a consistent and optimized column temperature using a column oven can improve peak shape and reproducibility.[4]

Q4: What are the critical parameters for method validation in this compound analysis?

According to ICH guidelines, a validated RP-HPLC method for this compound should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and sensitivity (Limit of Detection and Limit of Quantitation).[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH (2.5-3.5), add a competing base (e.g., triethylamine), use an end-capped column.[4][5]
Column overload.Reduce the sample concentration or injection volume.[5][8]
Column contamination or degradation.Use a guard column, flush the column with a strong solvent, or replace the column if necessary.[5][9]
Poor Resolution Suboptimal mobile phase composition.Adjust the organic modifier percentage, switch between acetonitrile and methanol, or implement a gradient elution.[4]
Inappropriate column chemistry.Select a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[10]
Drifting Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.[4]
Fluctuating column temperature.Use a column oven to maintain a stable temperature.[4]
Mobile phase instability.Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.[4]
Broad Peaks Extra-column volume.Use shorter, narrower internal diameter tubing between the injector, column, and detector.[5]
Mobile phase composition mismatch with sample solvent.Dissolve the sample in the mobile phase whenever possible.[5]

Experimental Protocols

Below are examples of detailed methodologies for RP-HPLC analysis of this compound, summarized from validated methods.

Method 1: Isocratic Elution for this compound in Tablets [2]

ParameterSpecification
Column Inert sustain swift C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Water with 0.1% triethylamine (pH adjusted to 3.0 with OPA) : Acetonitrile (45:55 v/v)
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection 229 nm
Diluent Water: Acetonitrile
Retention Time ~5.1 min

Method 2: Gradient Elution for this compound and its Impurities [1]

ParameterSpecification
Column Puratis RP-18 (250 × 4.6mm, 5μm)
Mobile Phase A 0.1% trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Elution Gradient program
Column Temperature 25°C
Detection 220 nm

Method 3: Isocratic Elution for this compound Hydrochloride [6]

ParameterSpecification
Mobile Phase Buffer (pH 2.7) : Acetonitrile : Methanol (55:30:15 v/v/v)
Buffer Preparation Dissolve 1.88 g of anhydrous 1-hexanesulfonic acid sodium salt in 1000 mL of water. Add 2.0 mL of triethylamine and adjust to pH 2.7 with concentrated phosphoric acid.
Retention Time ~5.313 min

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., Buffer:ACN) p3 Filter & Degas Mobile Phase p1->p3 p2 Prepare this compound Standard & Sample Solutions p4 Inject Sample p2->p4 p5 Isocratic/Gradient Elution on RP Column p4->p5 p6 UV Detection p5->p6 p7 Integrate Peak Area p6->p7 p8 Quantify this compound p7->p8

Caption: General workflow for RP-HPLC analysis of this compound.

troubleshooting_hplc cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Poor Peak Shape Observed (e.g., Tailing) d1 Check Mobile Phase pH Is it acidic enough? start->d1 d2 Review Sample Concentration Is it too high? start->d2 d3 Inspect Column History Is it old or contaminated? start->d3 s1 Adjust pH to 2.5-3.5 or add competing base d1->s1 s2 Dilute Sample d2->s2 s3 Use Guard Column or Replace Column d3->s3 end Improved Peak Shape s1->end s2->end s3->end

Caption: Troubleshooting decision tree for poor peak shape in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Nefopam and Tramadol for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of postoperative pain management, the quest for effective analgesics with favorable safety profiles is ongoing. This guide provides a comparative analysis of two centrally acting analgesics, nefopam and tramadol, in various postoperative pain models. By examining their mechanisms of action, clinical efficacy, and experimental protocols from key studies, this document aims to equip researchers and drug development professionals with the necessary data to inform their work in the field of analgesia.

Mechanisms of Action: A Tale of Two Pathways

This compound and tramadol, while both centrally acting, achieve their analgesic effects through distinct molecular pathways. Tramadol operates through a dual mechanism, acting as a weak agonist at the μ-opioid receptor and also inhibiting the reuptake of serotonin and norepinephrine.[1] This combination targets both the opioid and monoaminergic systems to modulate pain perception.

This compound, a non-opioid analgesic, does not interact with opioid receptors.[2][3] Its primary mechanism is the inhibition of serotonin, norepinephrine, and dopamine reuptake.[2][3][4] Additionally, this compound is known to block voltage-gated sodium and calcium channels, which further contributes to its analgesic effect by reducing neuronal excitability.[4]

G cluster_0 This compound cluster_1 Tramadol This compound This compound Serotonin Reuptake Transporter Serotonin Reuptake Transporter This compound->Serotonin Reuptake Transporter Inhibits Norepinephrine Reuptake Transporter Norepinephrine Reuptake Transporter This compound->Norepinephrine Reuptake Transporter Inhibits Dopamine Reuptake Transporter Dopamine Reuptake Transporter This compound->Dopamine Reuptake Transporter Inhibits Voltage-gated Na+ Channels Voltage-gated Na+ Channels This compound->Voltage-gated Na+ Channels Blocks Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels This compound->Voltage-gated Ca2+ Channels Blocks Analgesia_N Analgesia Serotonin Reuptake Transporter->Analgesia_N Norepinephrine Reuptake Transporter->Analgesia_N Dopamine Reuptake Transporter->Analgesia_N Voltage-gated Na+ Channels->Analgesia_N Voltage-gated Ca2+ Channels->Analgesia_N Tramadol Tramadol μ-Opioid Receptor μ-Opioid Receptor Tramadol->μ-Opioid Receptor Weak Agonist Serotonin Reuptake Transporter_T Serotonin Reuptake Transporter Tramadol->Serotonin Reuptake Transporter_T Inhibits Norepinephrine Reuptake Transporter_T Norepinephrine Reuptake Transporter Tramadol->Norepinephrine Reuptake Transporter_T Inhibits Analgesia_T Analgesia μ-Opioid Receptor->Analgesia_T Serotonin Reuptake Transporter_T->Analgesia_T Norepinephrine Reuptake Transporter_T->Analgesia_T

Caption: Signaling Pathways of this compound and Tramadol.

Comparative Efficacy in Postoperative Pain: A Data-Driven Overview

Clinical studies comparing this compound and tramadol in postoperative pain have yielded varied results depending on the surgical model and patient population. The following tables summarize quantitative data from key comparative trials.

Study Surgical Model Patient Population Drug Administration Pain Assessment Key Findings
Swarnkar et al. (2022)Laparoscopic abdominal surgeries126 adult patients (ASA I & II)This compound: 20 mg IV; Tramadol: 100 mg IVVAS at multiple time points up to 24hThis compound provided significantly better postoperative pain relief than tramadol.[5]
Unspecified Author (2020)Long bone fracture fixation184 patientsThis compound hydrochloride vs. Tramadol hydrochlorideVAS and VRS at multiple time points up to 24hTramadol was more effective in providing postoperative pain relief compared to this compound.[6]
Efficacy Endpoint This compound Tramadol Study
Mean VAS Score (Lower is better) Significantly lower at 1.5h, 3h, 6h, 12h, 18h, and 24h post-opHigher at the same time pointsSwarnkar et al. (2022)[5]
Mean VAS Score (Lower is better) Higher at all time points except 15 minutesSignificantly lower at all time points except 15 minutesUnspecified Author (2020)[6]
Requirement for Rescue Analgesia More patients required rescue analgesiaFewer patients required rescue analgesiaUnspecified Author (2020)[6]
Side Effect Profile Comparable to tramadolComparable to this compoundSwarnkar et al. (2022)[5]
Side Effect Profile Higher incidence of side effectsLower incidence of side effectsUnspecified Author (2020)[6]

Experimental Protocols: A Closer Look at the Methodologies

Understanding the experimental design is crucial for interpreting the outcomes of these comparative studies. Below are the detailed methodologies from the cited clinical trials.

Swarnkar et al. (2022): Laparoscopic Abdominal Surgeries

  • Study Design: A prospective, randomized, double-blind study.

  • Participants: 126 adult patients classified as American Society of Anesthesiologists (ASA) physical status I and II, aged between 20 and 60 years, undergoing elective or emergency laparoscopic abdominal surgeries.

  • Intervention: Patients were randomly allocated to two groups. Group A received intravenous (IV) this compound 20 mg, and Group B received IV tramadol 100 mg. The study drugs were administered postoperatively.

  • Pain Assessment: Postoperative pain was assessed using the Visual Analog Scale (VAS) at 30 minutes, 1.5, 3, 6, 12, 18, and 24 hours.

  • Outcome Measures: The primary outcome was the postoperative VAS score. Secondary outcomes included hemodynamic parameters and the incidence of side effects.

Unspecified Author (2020): Long Bone Fracture Fixation

  • Study Design: A randomized, triple-blinded study.

  • Participants: 184 patients undergoing long bone fracture fixation.

  • Intervention: Patients were randomized to receive either tramadol hydrochloride or this compound hydrochloride postoperatively.

  • Pain Assessment: Pain intensity was assessed using the Visual Analogue Scale (VAS) and Verbal Rating Scale (VRS) at 15 and 30 minutes, and 1, 4, 6, 12, and 24 hours after the first dose.

  • Outcome Measures: Primary outcomes were VAS and VRS scores. Secondary outcomes included the incidence of side effects and the number of patients requiring rescue analgesia.

G cluster_workflow Comparative Experimental Workflow Patient_Screening Patient Screening (e.g., Postoperative Patients) Randomization Randomization Patient_Screening->Randomization Group_this compound This compound Administration (Specified Dose & Route) Randomization->Group_this compound Group A Group_Tramadol Tramadol Administration (Specified Dose & Route) Randomization->Group_Tramadol Group B Pain_Assessment_N Pain Assessment (e.g., VAS, VRS at set timepoints) Group_this compound->Pain_Assessment_N Pain_Assessment_T Pain Assessment (e.g., VAS, VRS at set timepoints) Group_Tramadol->Pain_Assessment_T Data_Analysis Data Analysis (Efficacy & Safety) Pain_Assessment_N->Data_Analysis Pain_Assessment_T->Data_Analysis

Caption: Experimental Workflow for Efficacy Comparison.

Conclusion

The comparative efficacy of this compound and tramadol in postoperative pain management appears to be dependent on the clinical context. While one study in laparoscopic surgery patients suggested superior efficacy for this compound, another in orthopedic patients found tramadol to be more effective.[5][6] These findings highlight the importance of considering the type of surgery and the specific patient population when designing and interpreting clinical trials for analgesics. The distinct mechanisms of action of these two drugs offer different therapeutic options for pain management. Further well-designed, large-scale clinical trials are warranted to delineate the specific postoperative scenarios where each agent provides optimal analgesia.

References

A Comparative Analysis of Nefopam and Gabapentin in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-opioid analgesic nefopam and the anticonvulsant gabapentin, focusing on their performance in established rodent models of neuropathic pain. The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and development.

Mechanism of Action: A Tale of Two Pathways

This compound and gabapentin alleviate neuropathic pain through distinct molecular mechanisms. This compound exerts its effects primarily through the modulation of descending pain pathways, while gabapentin targets the hyperexcitability of neurons at the level of the spinal cord.

This compound: This centrally-acting analgesic is understood to work through a dual mechanism of action.[1][2] Firstly, it inhibits the reuptake of three key neurotransmitters—serotonin, norepinephrine, and dopamine—in the synaptic cleft.[1][3] This action enhances the activity of descending inhibitory pain pathways, which dampen the transmission of pain signals from the periphery to the brain. Secondly, this compound has been shown to block voltage-gated sodium and calcium channels, which contributes to reducing neuronal excitability.[1][3] Some evidence also suggests an inhibitory effect on NMDA receptor-mediated long-term potentiation.[1][3]

Gabapentin: As a structural analog of the neurotransmitter GABA, gabapentin's primary mechanism does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5] In neuropathic pain states, the expression of this subunit is upregulated.[5] By binding to the α2δ-1 subunit, gabapentin is thought to inhibit the trafficking of this subunit to the presynaptic terminal, thereby reducing the influx of calcium and the subsequent release of excitatory neurotransmitters like glutamate and substance P.[4][6] More recent findings suggest that the α2δ-1 subunit can form a complex with NMDA receptors in the spinal cord, and gabapentin may disrupt this interaction to reduce NMDAR hyperactivity associated with neuropathic pain.[5][7]

Comparative Efficacy in Neuropathic Pain Models: A Data-Driven Overview

The following table summarizes the quantitative data on the efficacy of this compound and gabapentin in preclinical models of neuropathic pain. The data is primarily derived from studies utilizing the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models in rodents, where pain behavior is commonly assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

DrugNeuropathic Pain ModelSpeciesRoute of AdministrationEffective Dose RangeKey FindingsReference
This compound Chronic Constriction Injury (CCI)RatIntraperitoneal (i.p.)20-30 mg/kgSignificantly reduced mechanical allodynia. The 10 mg/kg dose was not effective.[8]
This compound Paclitaxel-Induced NeuropathyMousePer os (p.o.)1-30 mg/kgDose-dependently reversed mechanical allodynia.[9]
Gabapentin Chronic Constriction Injury (CCI)RatIntraperitoneal (i.p.)100 mg/kgSignificantly attenuated the development of heat-hyperalgesia.[10]
Gabapentin Spinal Nerve Ligation (SNL)RatIntraperitoneal (i.p.)100 mg/kgSignificantly increased paw withdrawal thresholds, though efficacy was observed to decrease over time (from 2 to 10 weeks post-injury).[11]
Gabapentin Partial Sciatic Nerve Ligation (PSNL)MouseIntraperitoneal (i.p.)100-150 mg/kgDose-dependently increased paw withdrawal threshold.[12]
Gabapentin Paclitaxel-Induced NeuropathyMousePer os (p.o.)25-100 mg/kgDose-dependently reversed mechanical allodynia.[9]
This compound + Gabapentin Paclitaxel-Induced NeuropathyMousePer os (p.o.)N/AThe combination of this compound and gabapentin exerted synergistic anti-nociceptive effects.[9]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The L5/L6 spinal nerve ligation (SNL) model is a widely used and established method for inducing neuropathic pain in rodents.[13][14]

  • Animal Model: Adult male Sprague Dawley rats are typically used.[13]

  • Surgical Procedure:

    • The animal is anesthetized.

    • A dorsal midline incision is made to expose the L5 and L6 vertebrae.

    • The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture, while the L4 spinal nerve is left untouched.[13][14] This procedure leads to axonal degeneration.[14]

    • The incision is then closed.

  • Behavioral Assessment (Mechanical Allodynia):

    • Mechanical allodynia is assessed using von Frey filaments.[13]

    • The paw withdrawal threshold (PWT) is determined using the up-down method.[13]

    • Animals with a consistent PWT of ≤3.0g on the ipsilateral (ligated) side are included in the study.[13]

  • Drug Administration:

    • Drugs (this compound, gabapentin, or vehicle) are administered at specified doses and routes (e.g., intraperitoneally or orally).

    • The experimenter is blinded to the treatments.[13]

  • Outcome Measures:

    • The primary outcome is the change in paw withdrawal threshold after drug administration compared to baseline and vehicle-treated animals.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is another common method for inducing neuropathic pain through peripheral nerve injury.

  • Animal Model: Adult male Sprague Dawley rats are commonly used.

  • Surgical Procedure:

    • Under anesthesia, the common sciatic nerve is exposed.

    • Four loose ligatures are tied around the nerve.

  • Behavioral Assessment:

    • Mechanical hyperalgesia can be assessed using the pinprick test, measuring the paw withdrawal duration.[10]

    • Heat hyperalgesia is evaluated using the hot plate test, measuring the paw withdrawal latency.[10]

    • Cold allodynia is assessed with the acetone drop test, measuring the paw withdrawal duration.[10]

  • Drug Administration:

    • The administration protocol is similar to the SNL model, with drugs given at predetermined doses and time points.

  • Outcome Measures:

    • Changes in paw withdrawal latency or duration in response to thermal or mechanical stimuli are the primary endpoints.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

nefopam_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Descending Inhibitory Pathway) This compound This compound reuptake_pump Monoamine Reuptake Pumps (Serotonin, Norepinephrine, Dopamine) This compound->reuptake_pump Inhibits na_channel Voltage-gated Na+ Channel This compound->na_channel Blocks ca_channel Voltage-gated Ca2+ Channel This compound->ca_channel Blocks descending_inhibition Enhanced Descending Inhibitory Control postsynaptic_receptors Monoamine Receptors monoamines->postsynaptic_receptors Activates postsynaptic_receptors->descending_inhibition

Caption: Mechanism of action for this compound in neuropathic pain.

gabapentin_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gabapentin Gabapentin a2d1 α2δ-1 Subunit gabapentin->a2d1 Binds to vgcc Voltage-gated Ca2+ Channel vesicle Synaptic Vesicle (Glutamate, Substance P) vgcc->vesicle Inhibits Ca2+ Influx a2d1->vgcc Modulates postsynaptic_receptors Glutamate & Substance P Receptors neurotransmitters->postsynaptic_receptors Reduced Activation pain_signal Reduced Pain Signal Transmission postsynaptic_receptors->pain_signal

Caption: Mechanism of action for gabapentin in neuropathic pain.

experimental_workflow cluster_model_induction Neuropathic Pain Model Induction cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis surgery Surgical Procedure (e.g., SNL or CCI) baseline_test Behavioral Testing (von Frey filaments) to confirm allodynia surgery->baseline_test drug_admin Drug Administration (this compound, Gabapentin, or Vehicle) baseline_test->drug_admin post_test Behavioral Testing (Paw Withdrawal Threshold) drug_admin->post_test analysis Compare Paw Withdrawal Thresholds between treatment groups post_test->analysis

Caption: General experimental workflow for preclinical studies.

References

A Head-to-Head Comparison of Nefopam and Pregabalin for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of nefopam and pregabalin in the context of inflammatory pain, supported by preclinical experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct and overlapping mechanisms of these two analgesic compounds.

Introduction

Inflammatory pain is a complex response to tissue injury, characterized by hypersensitivity at the site of inflammation. Managing this type of pain often requires analgesics with distinct mechanisms of action. This guide focuses on a head-to-head comparison of two such agents: this compound, a centrally-acting non-opioid analgesic, and pregabalin, an anticonvulsant with analgesic properties. While both are utilized in pain management, their efficacy and mechanisms in inflammatory pain states warrant a detailed comparative analysis.

This compound is a non-opioid, centrally-acting analgesic.[1] Its mechanism of action is understood to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake.[1] Additionally, it has been shown to block sodium and calcium channels in the central nervous system.[1]

Pregabalin, a structural analogue of gamma-aminobutyric acid (GABA), exerts its analgesic effects by binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels in the central nervous system.[2] This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[2]

Data Presentation: Preclinical Efficacy in an Inflammatory Pain Model

A key preclinical study directly compared the efficacy of this compound and pregabalin in a carrageenan-induced inflammatory pain model in mice. This model is a standard for assessing the efficacy of analgesics against acute inflammation. The primary endpoint measured was the reversal of mechanical allodynia, a painful response to a normally non-painful stimulus.

DrugDose Range (p.o.)ED₅₀ (mg/kg) for Reversal of Mechanical AllodyniaKey Findings
This compound 1, 3, 5, 10, 30 mg/kgNot explicitly stated, but dose-dependent reversal observed.Dose-dependently reversed mechanical allodynia in the inflammatory pain model.[3]
Pregabalin 3, 6, 12, 24 mg/kgNot explicitly stated, but dose-dependent reversal observed.Dose-dependently reversed mechanical allodynia in the inflammatory pain model.[3]

p.o. = per os (by mouth) ED₅₀ = Median Effective Dose

The study also noted that the combination of this compound and pregabalin alleviated carrageenan-induced inflammation and edema.[3]

Signaling Pathways

The analgesic effects of this compound and pregabalin are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound's primary mechanism involves the inhibition of monoamine reuptake and ion channel blockade.

nefopam_pathway This compound This compound reuptake_transporters Serotonin (SERT) Norepinephrine (NET) Dopamine (DAT) Reuptake Transporters This compound->reuptake_transporters Inhibits ion_channels Voltage-gated Na+ & Ca2+ Channels This compound->ion_channels Blocks synaptic_cleft Increased Synaptic Concentration of 5-HT, NE, DA reuptake_transporters->synaptic_cleft Leads to descending_pathway Enhanced Descending Inhibitory Pain Pathways synaptic_cleft->descending_pathway analgesia Analgesia descending_pathway->analgesia neuronal_excitability Reduced Neuronal Excitability ion_channels->neuronal_excitability Leads to neuronal_excitability->analgesia

This compound's dual mechanism of action.
Pregabalin Signaling Pathway

Pregabalin's analgesic effect is primarily mediated by its interaction with the α2-δ subunit of voltage-gated calcium channels.

pregabalin_pathway pregabalin Pregabalin a2d_subunit α2-δ Subunit of Voltage-Gated Ca2+ Channels pregabalin->a2d_subunit Binds to ca_influx Reduced Ca2+ Influx into Presynaptic Neuron a2d_subunit->ca_influx Modulates neurotransmitter_release Decreased Release of Excitatory Neurotransmitters (Glutamate, Substance P) ca_influx->neurotransmitter_release postsynaptic_neuron Reduced Postsynaptic Neuronal Excitation neurotransmitter_release->postsynaptic_neuron analgesia Analgesia postsynaptic_neuron->analgesia

Pregabalin's mechanism via α2-δ subunit modulation.

Experimental Protocols

The following is a representative protocol for the carrageenan-induced paw edema model, a standard in vivo assay for evaluating anti-inflammatory and analgesic agents.

Carrageenan-Induced Paw Edema in Mice

1. Animals:

  • Male C57BL/6 mice (20-25 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Induction of Inflammation:

  • A 1% (w/v) solution of lambda-carrageenan in sterile 0.9% saline is prepared.

  • A baseline measurement of the paw volume or thickness of the right hind paw is taken using a plethysmometer or digital calipers.

  • Mice are briefly restrained, and 0.1 mL of the 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.[4]

3. Drug Administration:

  • This compound, pregabalin, or a vehicle control is administered orally (p.o.) at specified doses.

  • Drug administration typically occurs 30-60 minutes before the carrageenan injection.

4. Assessment of Analgesia (Mechanical Allodynia):

  • Mechanical allodynia is assessed using von Frey filaments at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

5. Assessment of Edema:

  • Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of edema inhibition is calculated for each treatment group compared to the vehicle control group.

6. Data Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical analysis is performed using appropriate tests, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test, to determine significant differences between treatment groups.

Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization baseline Baseline Paw Volume/Thickness Measurement acclimatization->baseline drug_admin Drug Administration (this compound, Pregabalin, or Vehicle) baseline->drug_admin carrageenan Carrageenan Injection (1% in right hind paw) drug_admin->carrageenan assessment Post-injection Assessment (Mechanical Allodynia & Edema) carrageenan->assessment data_analysis Data Analysis assessment->data_analysis

Workflow for the carrageenan-induced inflammatory pain model.

Conclusion

Both this compound and pregabalin demonstrate efficacy in a preclinical model of inflammatory pain, albeit through distinct molecular mechanisms. This compound's broad action on monoamine reuptake and ion channels contrasts with pregabalin's more targeted modulation of the α2-δ subunit of calcium channels. The dose-dependent effects of both compounds in the carrageenan-induced inflammatory pain model suggest their potential as monotherapies. Furthermore, the observation that their combination can alleviate inflammation and edema points towards potential synergistic interactions that could be explored for improved therapeutic outcomes in inflammatory pain states. This comparative guide provides a foundational understanding for researchers and drug development professionals to inform further investigation into these and other analgesics for inflammatory pain.

References

Unveiling the Analgesic Synergy: A Comparative Guide to Nefopam and Paracetamol Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical and clinical data reveals a significant synergistic analgesic effect when nefopam and paracetamol are co-administered. This combination presents a promising therapeutic strategy for enhanced pain management, potentially allowing for reduced dosages and fewer adverse effects.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the analgesic efficacy of this compound and paracetamol, both individually and in combination. The supporting experimental data, detailed protocols, and mechanistic insights are presented to facilitate further investigation and clinical application.

Quantitative Analysis of Analgesic Efficacy

The synergistic interaction between this compound and paracetamol has been demonstrated across various preclinical and clinical pain models. The following tables summarize the key quantitative findings.

Preclinical Data in Rodent Models
Pain ModelSpeciesDrug/CombinationDose (mg/kg)Analgesic Effect (Metric)Source
Acetic Acid-Induced WrithingMiceThis compound3.516.1±1.61 writhes[1]
Paracetamol6025.1±1.49 writhes[1]
This compound + Paracetamol3.5 + 606.0±1.05 writhes[1]
Hot Plate TestMiceThis compound7.0632.12±62.38 (AUC)[1]
This compound + Paracetamol7.0 + 1201,156.95±199.30 (AUC)[1]
Tail-Flick TestRatsThis compound5.0Significant antinociception[1]
This compound + Paracetamol5.0 + 84Greater analgesic effect than this compound alone[1]
Postoperative Pain (Mechanical Hypersensitivity)MiceParacetamolED50: 177.3 ± 15.450% antinociception[2][3]
This compoundED50: 5.42 ± 0.8150% antinociception[2][3]
This compound + Paracetamol1.9 + 85.7675% mechanical antinociception[2][3]
This compound + Paracetamol3.73 + 132.6790% mechanical antinociception[2][3]

AUC: Area Under the Curve ED50: Median Effective Dose

Clinical Data in Post-Tonsillectomy Pain
Drug/CombinationMetricValue (mg)95% Confidence IntervalSource
This compoundED5021.721.1-22.3[4]
ParacetamolED50628600-656[4]
This compound in CombinationED508.98.7-9.1[4]
Paracetamol in CombinationED50265256-274[4]

ED50: Median Effective Analgesic Dose determined by the up-and-down sequential allocation technique.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Acetic Acid-Induced Writhing Test (Mice)

This model assesses visceral pain by inducing a characteristic writhing response.[5][6][7]

  • Animals: Male ICR mice weighing 23 ± 3 grams.

  • Drug Administration: Test substances (this compound, paracetamol, or combination) or vehicle are administered orally (PO) one hour before the injection of acetic acid.

  • Induction of Writhing: A 0.5% or 1% solution of acetic acid is injected intraperitoneally (IP) at a volume of 10 mL/kg or 20 mL/kg.[7][8]

  • Observation: Immediately after acetic acid injection, mice are placed in an observation chamber. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a 10-minute period, typically starting 5 minutes after the injection.[5][7]

  • Data Analysis: The mean number of writhes for each group is calculated. A significant reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.

Hot Plate Test (Mice)

This test evaluates the response to a thermal pain stimulus, primarily assessing centrally mediated analgesia.[9][10][11]

  • Apparatus: A hot plate apparatus maintained at a constant temperature, typically between 52°C and 55°C.[10][11]

  • Animals: Male CD1 mice (30-35 g) or other appropriate strains.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes.[10]

    • Following drug administration, each mouse is individually placed on the heated surface.

    • The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded with a stopwatch.[9][10]

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[9][12]

  • Data Analysis: An increase in the latency to respond compared to the control group indicates an analgesic effect.

Tail-Flick Test (Rats)

This model measures the latency of a spinal reflex response to a thermal stimulus.[13][14][15]

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male Sprague-Dawley rats or other appropriate strains.

  • Procedure:

    • Rats are gently restrained, and their tails are positioned in the apparatus.

    • The heat source is activated, and the time taken for the rat to flick its tail out of the beam is automatically recorded.

    • A cut-off time of 10-12 seconds is typically used to prevent tissue injury.[16]

  • Data Analysis: A longer tail-flick latency in the treated group compared to the control group suggests an analgesic effect.

Murine Model of Postoperative Pain (von Frey Test)

This model assesses mechanical allodynia (pain in response to a normally non-painful stimulus) following a surgical incision.[2][17]

  • Surgical Procedure: A plantar incision is made on the hind paw of the mouse as previously described in established protocols.

  • Apparatus: Calibrated von Frey monofilaments of varying stiffness.

  • Procedure:

    • Mice are placed in chambers on an elevated mesh platform and allowed to acclimate.[2]

    • The von Frey filaments are applied to the plantar surface of the incised paw with enough force to cause slight bending.

    • The withdrawal threshold is determined using the up-down method, where the filament force is increased or decreased based on the animal's response.[2][18]

  • Data Analysis: An increase in the paw withdrawal threshold in treated animals compared to controls indicates a reduction in mechanical hypersensitivity.

Mechanistic Insights: Signaling Pathways and Synergy

The synergistic analgesic effect of this compound and paracetamol can be attributed to their complementary mechanisms of action, which target multiple pain pathways.

This compound is a centrally acting, non-opioid analgesic.[19][20] Its primary mechanism involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, thereby enhancing descending inhibitory pain pathways.[19][20][21] Additionally, this compound has been shown to inhibit voltage-gated sodium and calcium channels.[22]

Paracetamol , while also acting centrally, has a distinct mechanism.[23] It is now understood that its analgesic effect is largely independent of cyclooxygenase (COX) inhibition in the periphery. Instead, a key metabolite, AM404, is formed in the central nervous system.[24][25] AM404 acts as an agonist at transient receptor potential vanilloid 1 (TRPV1) receptors and cannabinoid CB1 receptors, and it also inhibits the reuptake of the endogenous cannabinoid anandamide.[24][25] Paracetamol's activity also involves the activation of descending serotonergic pathways.[26]

The co-administration of this compound and paracetamol results in a multi-pronged attack on pain signaling, targeting both monoaminergic and cannabinoid/vanilloid pathways, leading to a supra-additive analgesic effect.

Experimental_Workflow cluster_preclinical Preclinical Assessment (Rodent Models) cluster_models cluster_clinical Clinical Assessment (e.g., Post-Tonsillectomy) animal_prep Animal Acclimatization & Grouping drug_admin Drug Administration (this compound, Paracetamol, Combination, Vehicle) animal_prep->drug_admin pain_models Pain Induction Models drug_admin->pain_models writhing Acetic Acid-Induced Writhing hot_plate Hot Plate Test tail_flick Tail-Flick Test post_op Postoperative Pain Model behavioral_assessment Behavioral Assessment (Writhing Counts, Latency, Withdrawal Threshold) pain_models->behavioral_assessment data_analysis Data Analysis & ED50 Calculation behavioral_assessment->data_analysis synergy_validation Validation of Analgesic Synergy data_analysis->synergy_validation patient_enrollment Patient Enrollment & Randomization drug_admin_clinical Drug Administration (this compound, Paracetamol, Combination) patient_enrollment->drug_admin_clinical pain_assessment Pain Assessment (e.g., Visual Analog Scale) drug_admin_clinical->pain_assessment ed50_determination ED50 Determination (Up-and-Down Method) pain_assessment->ed50_determination ed50_determination->synergy_validation Signaling_Pathways cluster_this compound This compound cluster_paracetamol Paracetamol cluster_am404_action AM404 Actions This compound This compound reuptake Inhibition of Serotonin, Norepinephrine, Dopamine Reuptake This compound->reuptake channels Inhibition of Na+ & Ca2+ Channels This compound->channels desc_path Enhanced Descending Serotonergic Pathway reuptake->desc_path analgesia Synergistic Analgesia channels->analgesia paracetamol Paracetamol am404 Metabolized to AM404 (in CNS) paracetamol->am404 trpv1 TRPV1 Receptor Activation am404->trpv1 cb1 CB1 Receptor Activation am404->cb1 anandamide Inhibition of Anandamide Reuptake am404->anandamide trpv1->desc_path cb1->desc_path anandamide->cb1 desc_path->analgesia

References

Comparative analysis of the enantiomers of nefopam in antinociceptive tests.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential antinociceptive effects of (S)- and (R)-nefopam, supported by experimental data and protocols.

Nefopam, a centrally acting, non-opioid analgesic, is clinically administered as a racemic mixture of its two enantiomers: (S)-nefopam and (R)-nefopam.[1][2] While the racemic form has demonstrated efficacy in managing mild to moderate pain, emerging research highlights significant differences in the pharmacological activity of the individual enantiomers.[1][3] This guide provides a comparative analysis of the antinociceptive properties of (S)- and (R)-nefopam, presenting key experimental findings, detailed methodologies, and a summary of the underlying mechanisms of action.

Comparative Antinociceptive Efficacy

Studies have consistently demonstrated that the (+)-enantiomer, (S)-nefopam, is significantly more potent in its analgesic effects than the (-)-enantiomer, (R)-nefopam.[1][3] This difference in potency has been observed across various preclinical models of pain.

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound enantiomers in common antinociceptive tests.

TestAnimal ModelRoute of AdministrationEnantiomerED₅₀ (mg/kg) or EffectSource
Hot-Plate Test MiceIntraperitoneal(+)-NefopamMore potent than (-)-nefopam[3]
MiceIntracerebroventricular(+)-NefopamMore potent than (-)-nefopam[3]
MiceIntrathecal(+)-NefopamMore potent than (-)-nefopam[3]
Formalin Test MiceIntraperitoneal(+)-NefopamMore potent than (-)-nefopam[1][3]
Tail-Flick Test MiceIntraperitoneal(+/-)-NefopamWeak but significant elevation of response latencies[3]
RatsNot specifiedNeither enantiomerNo substantial activity[1]

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism underlying this compound's analgesic effect is the inhibition of monoamine reuptake, specifically of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4][5] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their modulation of pain transmission pathways.[5] The differential potency of the enantiomers is believed to stem from their varying affinities for the monoamine transporters.

Beyond monoamine reuptake inhibition, this compound has been shown to interact with voltage-gated sodium and calcium channels, which may further contribute to its antinociceptive effects by reducing neuronal excitability.[5] The analgesic action of this compound is exerted at both spinal and supraspinal levels, activating descending pain-modulating pathways.[3]

Nefopam_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_trans NE Transporter NE->NE_trans SER_trans 5-HT Transporter NE->SER_trans DA_trans DA Transporter NE->DA_trans Receptors Neurotransmitter Receptors NE->Receptors Increased Synaptic Concentration SER Serotonin SER->NE_trans SER->SER_trans SER->DA_trans SER->Receptors Increased Synaptic Concentration DA Dopamine DA->NE_trans DA->SER_trans DA->DA_trans DA->Receptors Increased Synaptic Concentration NE_trans->NE Reuptake NE_trans->SER Reuptake NE_trans->DA Reuptake SER_trans->NE Reuptake SER_trans->SER Reuptake SER_trans->DA Reuptake DA_trans->NE Reuptake DA_trans->SER Reuptake DA_trans->DA Reuptake Pain_Signal Pain Signal Transmission Receptors->Pain_Signal Modulation Antinociception Antinociception Pain_Signal->Antinociception This compound (S)-Nefopam > (R)-Nefopam This compound->NE_trans Inhibits Reuptake This compound->SER_trans Inhibits Reuptake This compound->DA_trans Inhibits Reuptake

Fig. 1: Proposed signaling pathway for this compound's antinociceptive action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key antinociceptive tests used in the evaluation of this compound enantiomers.

Hot-Plate Test

This test assesses the response to a thermal stimulus, primarily reflecting supraspinal mechanisms of analgesia.

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Animals (typically mice) are individually placed on the heated surface.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: this compound enantiomers or vehicle are administered via the desired route (e.g., intraperitoneal, intracerebroventricular) at a predetermined time before the test.

  • Data Analysis: The mean latency to response is calculated for each treatment group and compared. An increase in latency indicates an antinociceptive effect.

Formalin Test

The formalin test is a model of tonic pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute and inflammatory pain.

  • Procedure:

    • A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw of the animal (e.g., mouse or rat).

    • The animal is then placed in an observation chamber.

    • The total time spent licking or biting the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory processes.

  • Drug Administration: Test compounds are administered prior to the formalin injection.

  • Data Analysis: The duration of licking/biting is compared between treated and control groups for both phases. A reduction in this duration signifies antinociception.

Antinociceptive_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Measurement (Optional) Animal_Acclimation->Baseline Drug_Prep Drug Preparation ((S)-, (R)-, (±)-Nefopam) Drug_Admin Drug Administration (i.p., i.c.v., i.t.) Drug_Prep->Drug_Admin Baseline->Drug_Admin Nociceptive_Test Nociceptive Test (Hot-Plate, Formalin, etc.) Drug_Admin->Nociceptive_Test Pre-treatment Time Observation Observation & Data Recording (Latency, Licking Time) Nociceptive_Test->Observation Data_Analysis Statistical Analysis (e.g., ANOVA) Observation->Data_Analysis Results Results Interpretation (ED₅₀, %MPE) Data_Analysis->Results

Fig. 2: General experimental workflow for antinociceptive testing.
Tail-Flick Test

This assay measures the latency of a reflexive withdrawal of the tail from a thermal stimulus and is primarily indicative of spinal mechanisms of analgesia.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • The animal (typically a rat or mouse) is gently restrained.

    • The light beam is focused on a specific portion of the tail.

    • The time taken for the animal to flick its tail away from the heat source is automatically recorded.

    • A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compounds are administered before the test.

  • Data Analysis: The latency to tail flick is compared across treatment groups. An increased latency suggests an antinociceptive effect. It is noteworthy that in some studies, this compound enantiomers did not show significant activity in the rat tail-flick test.[1]

Conclusion

The available evidence strongly indicates that the antinociceptive effects of this compound are primarily driven by the (S)-enantiomer. This stereoselectivity in action highlights the importance of chiral considerations in drug development and pharmacology. While racemic this compound is an effective analgesic, the superior potency of (S)-nefopam suggests that an enantiomerically pure formulation could potentially offer an improved therapeutic profile, possibly with a better side-effect profile at equianalgesic doses. Further research is warranted to fully elucidate the clinical implications of these preclinical findings.

References

A Comparative Guide to Nefopam Drug Interaction Studies with Other Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam is a centrally-acting, non-opioid analgesic that occupies a unique position in the management of moderate to severe pain.[1] Its distinct mechanism of action, primarily involving the inhibition of serotonin, norepinephrine, and dopamine reuptake, sets it apart from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This multimodal approach to pain relief has led to extensive research into its synergistic potential when co-administered with other analgesics. This guide provides a comprehensive comparison of the methodologies and findings from key drug interaction studies involving this compound with other commonly used painkillers, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of this compound Interactions

The following tables summarize the quantitative outcomes from clinical studies investigating the co-administration of this compound with various analgesics. These studies consistently demonstrate an opioid-sparing effect and, in some cases, enhanced analgesic efficacy.

Table 1: this compound and Opioid (Fentanyl) Interaction in Postoperative Pain Management

Study OutcomeThis compound + Fentanyl GroupFentanyl Only GroupPercentage ChangeCitation
Total Fentanyl Consumption (48h)
- Group B (Fentanyl 500µg + this compound 200mg)Lower ConsumptionHigher Consumption54.5% reduction[4]
- Group C (Fentanyl 500µg + this compound 400mg)Lower ConsumptionHigher Consumption48.9% reduction[4]
Pain Scores (Verbal & Numeric Rating Scale) No significant differenceNo significant difference-[4]
Patient Satisfaction No significant differenceNo significant difference-[4][5]
Side Effects (Nausea, Vomiting, Sedation) No significant difference (sedation lower in one group)No significant difference-[4]

Table 2: this compound and NSAID (Ketorolac) Interaction in Post-Gynecologic Surgery Pain

Study OutcomeThis compound + Oxycodone GroupKetorolac + Oxycodone Groupp-valueCitation
Infused PCA Volume (48h) 34.0 ± 19.7 ml30.7 ± 18.4 ml0.46[6][7]
Nausea Incidence (within 6h) LowerHigher<0.05[6][7]
Patient Satisfaction No significant differenceNo significant difference>0.05[6][7]

Table 3: this compound and Paracetamol Interaction in Post-Tonsillectomy Pain

Study OutcomeThis compound + Paracetamol CombinationThis compound AloneParacetamol AloneInteraction TypeCitation
Median Effective Analgesic Dose (ED50) This compound: 8.9 mg, Paracetamol: 265 mg21.7 mg628 mgSupra-additive (Synergistic)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

Study 1: this compound and Fentanyl in Postoperative Pain after Laparoscopic Hysterectomy[4][5]
  • Study Design: A randomized, double-blind study.

  • Participants: 90 female patients undergoing laparoscopic total hysterectomy under general anesthesia.

  • Groups:

    • Group A: Fentanyl 1,000 µg in 100 ml patient-controlled analgesia (PCA).

    • Group B: Fentanyl 500 µg + this compound 200 mg in 100 ml PCA.

    • Group C: Fentanyl 500 µg + this compound 400 mg in 100 ml PCA.

  • Drug Administration: Postoperatively, patients received the assigned PCA solution for 48 hours without a basal infusion.

  • Outcome Measures:

    • Primary: Total fentanyl consumption over 48 hours.

    • Secondary: Pain scores assessed using a Verbal Pain Score (VPS; 0=no pain to 3=severe pain) and a Numeric Rating Scale (NRS; 0=no pain to 10=worst pain imaginable) at various time points post-surgery. Incidence of side effects (e.g., nausea, vomiting, sedation) and patient satisfaction were also recorded.

Study 2: this compound and Ketorolac in Post-Gynecologic Surgery Pain[6][7]
  • Study Design: A randomized clinical trial.

  • Participants: 120 patients undergoing gynecologic surgery.

  • Groups:

    • This compound group: Oxycodone 1 mg and this compound 1 mg per PCA bolus.

    • Ketorolac group: Oxycodone 1 mg and ketorolac 1.5 mg per PCA bolus.

  • Drug Administration: A loading dose of either this compound 20 mg and oxycodone 5 mg or ketorolac 30 mg and oxycodone 5 mg was administered during subcutaneous suture. Postoperatively, patients were connected to a PCA device.

  • Outcome Measures:

    • Pain assessment using a numeric rating scale (NRS).

    • Infused PCA dose.

    • Sedation score.

    • Incidence of side effects (nausea, vomiting, headache, shivering, pruritus, delirium).

    • Patient satisfaction at 48 hours post-operation.

Study 3: this compound and Paracetamol in Post-Tonsillectomy Pain[8]
  • Study Design: A prospective, randomized, double-blinded isobolographic study.

  • Participants: 90 adult patients scheduled for tonsillectomy under general anesthesia.

  • Methodology: The median effective dose (ED50) for each drug and their combination was determined using an up-and-down sequential allocation technique.

  • Interaction Analysis: An isobolographic analysis was used to determine the nature of the interaction between this compound and paracetamol.

  • Outcome Measures: The primary outcome was the determination of the ED50 for this compound, paracetamol, and their combination to produce effective analgesia.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed analgesic mechanism of this compound and a typical experimental workflow for a drug interaction study.

G Proposed Analgesic Signaling Pathway of this compound cluster_CNS Central Nervous System This compound This compound Reuptake Inhibition of Serotonin, Norepinephrine, & Dopamine Reuptake This compound->Reuptake IonChannels Modulation of Voltage-Gated Na+ and Ca2+ Channels This compound->IonChannels Descending Enhanced Descending Inhibitory Pain Pathways Reuptake->Descending Neuronal Reduced Neuronal Excitability IonChannels->Neuronal Analgesia Analgesia Descending->Analgesia Neuronal->Analgesia

Caption: Proposed analgesic signaling pathway of this compound in the CNS.

G Experimental Workflow for a this compound Drug Interaction Study cluster_workflow Study Phases PatientRecruitment Patient Recruitment (e.g., Postoperative) Randomization Randomization PatientRecruitment->Randomization GroupA Group A (this compound + Analgesic X) Randomization->GroupA GroupB Group B (Analgesic X Alone) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC DrugAdmin Drug Administration (e.g., IV, PCA) GroupA->DrugAdmin GroupB->DrugAdmin GroupC->DrugAdmin DataCollection Data Collection (Pain Scores, Opioid Consumption, Side Effects) DrugAdmin->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized experimental workflow for a clinical trial.

References

A Comparative Guide to Analytical Methods for Nefopam Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of nefopam, a non-opioid analgesic. The objective is to offer a comparative overview of the performance of various techniques, supported by experimental data from published literature, to aid researchers in selecting the most appropriate method for their specific needs, such as pharmacokinetic studies, quality control of pharmaceutical formulations, or toxicological analysis.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is contingent on factors such as the required sensitivity, the nature of the sample matrix (e.g., plasma, urine, bulk drug), and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most frequently reported techniques. The following table summarizes the key performance characteristics of these methods based on published validation data.

ParameterRP-HPLC Method 1[1]RP-HPLC Method 2[2]LC-MS/MS Method[3]GC-MS Method[4]
Linearity Range 16 - 120 µg/mL50 - 150 µg/mL0.78 - 100 ng/mLNot explicitly stated, but quantifies down to 5 ng/mL
Correlation Coefficient (r²) 0.9990.999> 0.996Not explicitly stated
Accuracy (% Recovery) 100.4%Not explicitly statedBias < 12.5%Relative Error: -4% to 12% at 10-75 ng/mL
Precision (% RSD) < 2%Not explicitly statedIntra- and inter-assay precision < 17.5%Intra-day RSD: 2-5% at 10-75 ng/mL
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated0.78 ng/mL5 ng/mL (in plasma/saliva)
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated2 ng/mL (in cerebrospinal fluid)
Sample Matrix Bulk and Dosage FormTablet Dosage FormHuman PlasmaHuman Plasma, Saliva, Cerebrospinal Fluid

Experimental Protocols

Below are detailed methodologies for the key analytical techniques cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk and Dosage Forms[1]

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column is typically used.

  • Mobile Phase: A mixture of a buffer (e.g., pH 2.7 buffer prepared with 1-hexanesulfonic acid sodium salt and triethylamine, adjusted with phosphoric acid), acetonitrile, and methanol in a ratio of 55:30:15 (v/v/v).[1]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a specified wavelength.

  • Standard Preparation: A stock solution of this compound hydrochloride is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).[1] Working standards are prepared by further dilution of the stock solution to achieve concentrations within the linear range.[1]

  • Sample Preparation: For dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of powder equivalent to a specific amount of this compound hydrochloride is weighed and transferred to a volumetric flask. The drug is extracted with the diluent, sonicated to ensure complete dissolution, and the solution is filtered before injection into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[3]

This method offers high sensitivity and selectivity, making it ideal for the determination of this compound and its metabolites in biological fluids.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (50:50, v/v).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Detection: Mass spectrometry is performed in the positive ion mode, monitoring for specific precursor-to-product ion transitions for this compound and its metabolite, desmethyl-nefopam.[3]

  • Standard Preparation: Calibration standards are prepared by spiking blank human plasma with known concentrations of this compound and an internal standard.[3]

  • Sample Preparation: To 1 mL of alkalinized plasma, an internal standard is added. A liquid-liquid extraction is then performed using diethyl ether.[3] The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Fluids[4]

This method provides high sensitivity and selectivity for the analysis of this compound in various biological matrices.

  • Instrumentation: A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer.[4]

  • Column: A 3% OV-17 glass column.[4]

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Temperature Program: The oven temperature is programmed to increase gradually to ensure the separation of this compound from other components.

  • Detection: The nitrogen-phosphorus detector is highly sensitive to nitrogen-containing compounds like this compound.[4] A mass spectrometer can also be used for more selective detection.

  • Standard Preparation: Standards are prepared in the same biological matrix as the samples to be analyzed.

  • Sample Preparation: A double extraction procedure is employed to isolate this compound and the internal standard (e.g., orphenadrine) from the biological fluid.[4] The final extract is then concentrated and injected into the GC-MS system.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, following ICH guidelines.[1]

MethodValidationWorkflow cluster_validation Validation Parameters start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development pre_validation Pre-Validation Assessment method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Data Analysis & Statistical Evaluation execute_validation->data_analysis specificity Specificity Selectivity execute_validation->specificity linearity Linearity Range execute_validation->linearity accuracy Accuracy Recovery execute_validation->accuracy precision Precision Repeatability Intermediate Precision execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness stability Solution Stability execute_validation->stability validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of the Neuroprotective Effects of Nefopam and Other CNS-Acting Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of nefopam against other centrally acting drugs, including NMDA receptor antagonists, calcium channel blockers, and opioids. The information is compiled from preclinical studies and is intended to provide an objective overview supported by experimental data.

Executive Summary

This compound, a centrally acting non-opioid analgesic, has demonstrated neuroprotective effects in various preclinical models. Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium and calcium channels, as well as inhibition of monoamine reuptake. This guide compares its neuroprotective profile with established CNS-acting drugs that also exhibit neuroprotective properties through different mechanisms. Direct comparative studies are limited, and thus, data from different experimental models are presented, highlighting the need for further standardized comparative research.

Data Presentation: Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various experimental studies. It is crucial to note that direct comparisons between studies should be made with caution due to variations in experimental models, methodologies, and endpoints.

Table 1: In Vivo Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

DrugClassDoseAdministration RouteInfarct Volume (mm³)% Reduction vs. VehicleReference
Vehicle---268.6 ± 20.1-[1]
This compound Benzoxazocine20 mg/kgIntramuscular250.6 ± 25.56.7% (not significant)[1]
MK-801NMDA Receptor Antagonist3 mg/kgIntravenous194.4 ± 15.727.6%[1]
This compound + MK-801-20 mg/kg + 3 mg/kgIM + IV195.2 ± 18.327.3%[1]

Note: In this specific study, this compound alone did not significantly reduce infarct volume, nor did it alter the neuroprotective effect of MK-801.

Table 2: In Vitro Neuroprotection against Veratridine-Induced Neurotoxicity in Cerebellar Neuronal Cultures

DrugClassConcentration for 50% Neuroprotection (µM)Concentration for Full Neuroprotection (µM)Reference
This compound Benzoxazocine2050[2]
CarbamazepineAnticonvulsant200500[2]

Note: Veratridine is a voltage-gated sodium channel activator.

Table 3: In Vitro Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells

DrugClassConcentration (µM)% NeuroprotectionReference
Nimodipine Calcium Channel Blocker1-10065 ± 13[3]
NifedipineCalcium Channel Blocker1-10030-55 ± 8[3]

Table 4: In Vivo Neuroprotection with Morphine Pretreatment in a Mouse Model of MCAO

TreatmentClassNeurological Deficit ScoreInfarct Volume (% of hemisphere)Reference
Ischemia-2.8 ± 0.445.2 ± 5.1[4]
Morphine + IschemiaOpioid1.6 ± 0.528.7 ± 4.3[4]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model simulates ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament is inserted into the ICA via an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 1 hour) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: Test compounds (e.g., this compound, MK-801) are administered at specified times relative to the MCAO procedure (e.g., at the time of reperfusion).

  • Outcome Measurement: After a survival period (e.g., 23 hours), animals are euthanized, and brains are sectioned. Infarct volume is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains unstained.[1]

Veratridine-Induced Neurotoxicity in Cerebellar Neuronal Cultures

This in vitro model assesses protection against excitotoxicity induced by persistent sodium channel activation.

  • Cell Culture: Primary cerebellar granule neurons are isolated from postnatal rat pups and cultured.

  • Induction of Neurotoxicity: Neurons are exposed to veratridine, a voltage-sensitive sodium channel activator, which leads to excessive glutamate release and subsequent excitotoxicity.

  • Drug Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, carbamazepine) before the addition of veratridine.

  • Assessment of Neuroprotection: Neuronal viability is assessed after a set incubation period (e.g., 24 hours) using methods such as lactate dehydrogenase (LDH) assay (measuring cell death) or fluorescent viability dyes.[2]

Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This in vitro model mimics the conditions of cerebral ischemia.

  • Cell Culture: PC12 cells are differentiated with nerve growth factor (NGF) to acquire a neuronal phenotype.

  • OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels for a specific duration.

  • Drug Treatment: Test compounds (e.g., nimodipine) are added to the culture medium before or during the OGD period.

  • Assessment of Neuroprotection: Cell viability is measured after the OGD and a subsequent reoxygenation period using assays such as LDH release or MTT.[3]

Signaling Pathways and Mechanisms of Action

This compound

This compound's neuroprotective mechanism is complex and not fully elucidated but is thought to involve:

  • Blockade of Voltage-Gated Sodium and Calcium Channels: This action reduces neuronal excitability and inhibits the cascade of events leading to excitotoxicity.[5]

  • Inhibition of Monoamine Reuptake: By blocking the reuptake of serotonin, norepinephrine, and dopamine, this compound may modulate downstream signaling pathways that influence neuronal survival.[6]

  • Modulation of JNK and Autophagy Pathways: Recent studies suggest that this compound may exert its effects by downregulating c-Jun N-terminal kinase (JNK) activity and modulating autophagy, a cellular process involved in the degradation and recycling of cellular components.[7]

nefopam_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC inhibits VGCC Voltage-Gated Calcium Channel This compound->VGCC inhibits Monoamine_Transporter Monoamine Transporter This compound->Monoamine_Transporter inhibits JNK_Pathway JNK Pathway This compound->JNK_Pathway downregulates Autophagy Autophagy This compound->Autophagy modulates Na_influx Na+ Influx VGSC->Na_influx Ca_influx Ca2+ Influx VGCC->Ca_influx Monoamine_reuptake Monoamine Reuptake Monoamine_Transporter->Monoamine_reuptake Excitotoxicity Excitotoxicity Na_influx->Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Survival Neuronal_Survival Excitotoxicity->Neuronal_Survival inhibits JNK_Pathway->Excitotoxicity Autophagy->Neuronal_Survival

This compound's multifaceted neuroprotective signaling pathways.

NMDA Receptor Antagonists

The primary neuroprotective mechanism of NMDA receptor antagonists is the prevention of excitotoxicity.

  • Mechanism: During ischemic conditions, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺. This calcium overload activates various downstream pathways leading to neuronal death. NMDA receptor antagonists block this channel, thereby preventing the toxic influx of Ca²⁺.[8]

nmda_pathway Glutamate_excess Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate_excess->NMDA_Receptor activates Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Death Neuronal_Death Excitotoxicity->Neuronal_Death NMDA_Antagonist NMDA_Antagonist NMDA_Antagonist->NMDA_Receptor blocks

NMDA receptor antagonist neuroprotective mechanism.

Calcium Channel Blockers (e.g., Nimodipine)

These drugs primarily target L-type voltage-gated calcium channels.

  • Mechanism: By blocking these channels, they reduce the influx of Ca²⁺ into neurons during depolarization, thereby mitigating calcium-dependent neurotoxic processes. Some evidence also suggests that nimodipine may activate TrkB neurotrophin receptors, promoting pro-survival signaling pathways.[9]

ccb_pathway Depolarization Depolarization L_type_VGCC L-type Voltage-Gated Calcium Channel Depolarization->L_type_VGCC activates Ca_influx Ca2+ Influx L_type_VGCC->Ca_influx Calcium_Overload Calcium_Overload Ca_influx->Calcium_Overload Neuronal_Death Neuronal_Death Calcium_Overload->Neuronal_Death Nimodipine Nimodipine Nimodipine->L_type_VGCC blocks TrkB_Receptor TrkB Receptor Nimodipine->TrkB_Receptor activates Pro_survival_Signaling Pro-survival Signaling TrkB_Receptor->Pro_survival_Signaling Pro_survival_Signaling->Neuronal_Death inhibits

Calcium channel blocker neuroprotective pathways.

Opioids (e.g., Morphine, Delta-Opioid Receptor Agonists)

The neuroprotective effects of opioids are primarily mediated by delta-opioid receptors (DOR).

  • Mechanism: Activation of DORs initiates several pro-survival signaling cascades, including the Protein Kinase C (PKC), PI3K/Akt, and MAPK pathways. These pathways can inhibit apoptotic processes and promote neuronal survival. For instance, morphine pretreatment has been shown to exert neuroprotection via a cPKCγ-mediated anti-apoptosis pathway.[4][10]

opioid_pathway Opioid_Agonist Opioid_Agonist Opioid_Receptor Opioid Receptor (e.g., DOR, MOR) Opioid_Agonist->Opioid_Receptor activates PKC_pathway PKC Pathway Opioid_Receptor->PKC_pathway PI3K_Akt_pathway PI3K/Akt Pathway Opioid_Receptor->PI3K_Akt_pathway MAPK_pathway MAPK Pathway Opioid_Receptor->MAPK_pathway Anti_apoptotic_effects Anti-apoptotic Effects PKC_pathway->Anti_apoptotic_effects Neuronal_Survival Neuronal_Survival PI3K_Akt_pathway->Neuronal_Survival MAPK_pathway->Neuronal_Survival Anti_apoptotic_effects->Neuronal_Survival

Opioid-mediated neuroprotective signaling.

Conclusion

This compound exhibits neuroprotective properties in certain preclinical models, likely through a combination of ion channel blockade and modulation of intracellular signaling pathways. In an in vitro model of veratridine-induced neurotoxicity, this compound was found to be more potent than carbamazepine. However, in an in vivo model of ischemic stroke, its neuroprotective effect was not significant when used alone.

Future research should focus on direct comparative studies under identical experimental conditions to better elucidate the relative neuroprotective potential of this compound. Further investigation into the downstream signaling pathways of this compound will also be crucial for a more complete understanding of its mechanism of action and for identifying its potential as a therapeutic agent for neurodegenerative conditions.

References

Validation of Nefopam's Opioid-Sparing Effect in Preclinical Multimodal Analgesia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nefopam's performance in combination with opioids for analgesia, supported by preclinical experimental data. The following sections detail the quantitative evidence for this compound's opioid-sparing effect, the experimental protocols used to generate this data, and the underlying signaling pathways involved in this synergistic interaction.

Quantitative Data Summary: Enhanced Analgesia with this compound-Opioid Combinations

The co-administration of this compound with opioids has been shown to produce a synergistic analgesic effect in preclinical models of pain, leading to a significant reduction in the required opioid dose for a comparable therapeutic effect. This opioid-sparing effect is a critical consideration in the development of novel pain management strategies aimed at reducing opioid-related side effects.

One key preclinical study by Yoo et al. (2013) utilized the rat formalin test to quantify the interaction between intrathecally administered this compound and morphine. The formalin test is a widely used model of tonic pain with two distinct phases: an initial acute phase (Phase 1) followed by a longer-lasting inflammatory phase (Phase 2). The data from this study, presented in the tables below, clearly demonstrates a synergistic effect in the acute phase and an additive effect in the inflammatory phase.

Table 1: Antinociceptive Effects (ED50) of Intrathecal this compound and Morphine in the Rat Formalin Test

DrugPhase 1 ED50 (µg) [95% CI]Phase 2 ED50 (µg) [95% CI]
This compound13.7 [7.9-23.5]10.5 [5.0-21.8]
Morphine8.0 [5.5-11.5]4.0 [3.0-5.2]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 indicates a more potent drug. Data sourced from Yoo et al. (2013).

Table 2: Isobolographic Analysis of the Interaction between Intrathecal this compound and Morphine

Formalin Test PhaseTheoretical ED50 (µg) [95% CI]Experimental ED50 (µg) [95% CI]Interaction Type
Phase 1 (Acute Pain)10.8 [7.0-14.6]4.5 [3.5-5.8]Synergistic
Phase 2 (Inflammatory Pain)7.2 [3.5-11.0]4.6 [3.4-6.1]Additive

Isobolographic analysis is a method used to evaluate the interaction between two drugs. A synergistic interaction occurs when the effect of the two drugs combined is greater than the sum of their individual effects. An additive interaction occurs when the combined effect is equal to the sum of the individual effects. Data sourced from Yoo et al. (2013).

The significant difference between the theoretical and experimental ED50 in Phase 1 highlights the synergistic nature of the this compound-morphine combination in acute pain. This synergy allows for a substantial reduction in the dose of morphine required to achieve the same level of analgesia.

Experimental Protocols

The following is a detailed methodology for the rat formalin test as described in the pivotal study by Yoo et al. (2013), which provides the foundation for the quantitative data presented above.

Rat Formalin Test Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Animals were allowed to acclimatize to the housing conditions for at least one week before any experimental procedures.

2. Intrathecal Catheter Implantation:

  • Rats were anesthetized with isoflurane.

  • A polyethylene catheter (PE-10) was inserted through the atlanto-occipital membrane and advanced to the lumbar subarachnoid space.

  • The catheter was secured to the skull with dental cement.

  • Animals were allowed a recovery period of 5-7 days after surgery. Only rats without neurological deficits were included in the study.

3. Drug Administration:

  • This compound hydrochloride and morphine sulfate were dissolved in 0.9% saline.

  • Drugs were administered intrathecally in a volume of 10 µl, followed by a 10 µl flush with saline.

4. Formalin Injection and Behavioral Observation:

  • 10 minutes after drug administration, 50 µl of 5% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.

  • Immediately after formalin injection, rats were placed in a transparent observation chamber.

  • Pain behavior (number of flinches of the injected paw) was recorded for 60 minutes.

  • The observation period was divided into two phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.

5. Data Analysis:

  • The number of flinches in each phase was counted.

  • Dose-response curves were generated to calculate the ED50 for each drug alone.

  • Isobolographic analysis was performed to determine the nature of the interaction between this compound and morphine. The theoretical additive ED50 was calculated and compared to the experimentally determined ED50 of the drug combination.

Signaling Pathways and Experimental Workflow

The synergistic analgesic effect of this compound and opioids stems from their distinct but complementary mechanisms of action on the central nervous system's pain processing pathways.

Multimodal Analgesia Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by this compound and opioids. Opioids primarily act on presynaptic and postsynaptic opioid receptors (μ, δ, and κ) to inhibit the transmission of pain signals. This compound, on the other hand, is a non-opioid analgesic that acts as a triple monoamine reuptake inhibitor (serotonin, norepinephrine, and dopamine) and also modulates NMDA receptors.[1][2] By inhibiting the reuptake of these monoamines, this compound enhances the descending inhibitory pain pathways, which in turn suppress nociceptive transmission in the spinal cord. Its action on NMDA receptors further reduces central sensitization and pain hypersensitivity. The concurrent action on these different pathways leads to a more effective blockade of pain signals than either agent alone.

Multimodal_Analgesia_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_opioid Opioid Action cluster_this compound This compound Action Presynaptic_Terminal Presynaptic Terminal Ca_Channel Voltage-gated Ca2+ Channel Presynaptic_Terminal->Ca_Channel Depolarization Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca2+ Influx Postsynaptic_Membrane Postsynaptic Membrane Vesicle->Postsynaptic_Membrane Glutamate Release AMPA_Receptor AMPA Receptor Postsynaptic_Membrane->AMPA_Receptor Activates NMDA_Receptor NMDA Receptor Postsynaptic_Membrane->NMDA_Receptor Activates Pain_Signal Ascending Pain Signal AMPA_Receptor->Pain_Signal Signal Propagation NMDA_Receptor->Pain_Signal Signal Amplification (Central Sensitization) Analgesia Analgesia (Reduced Pain Transmission) Opioid Opioid (e.g., Morphine) Opioid_Receptor_Pre μ-Opioid Receptor Opioid->Opioid_Receptor_Pre Opioid_Receptor_Post μ-Opioid Receptor Opioid->Opioid_Receptor_Post Opioid_Receptor_Pre->Ca_Channel Inhibits Opioid_Receptor_Post->Postsynaptic_Membrane Hyperpolarizes This compound This compound This compound->NMDA_Receptor Modulates/ Inhibits Monoamine_Transporter Monoamine Transporter (5-HT, NE, DA) This compound->Monoamine_Transporter Inhibits Descending_Pathway Descending Monoaminergic Pathway Monoamine_Transporter->Descending_Pathway Enhances Descending_Pathway->Presynaptic_Terminal Inhibits Glutamate Release Pain_Signal->Presynaptic_Terminal Experimental_Workflow cluster_setup Experimental Setup cluster_dose_response Dose-Response Analysis cluster_interaction Interaction Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Pain_Assay Choose Pain Assay (e.g., Formalin Test) Animal_Model->Pain_Assay Nefopam_Dose Administer this compound at various doses Pain_Assay->Nefopam_Dose Opioid_Dose Administer Opioid at various doses Pain_Assay->Opioid_Dose Nefopam_ED50 Calculate this compound ED50 Nefopam_Dose->Nefopam_ED50 Opioid_ED50 Calculate Opioid ED50 Opioid_Dose->Opioid_ED50 Combination_Dose Co-administer this compound + Opioid at fixed ratio combinations Nefopam_ED50->Combination_Dose Opioid_ED50->Combination_Dose Combination_ED50 Calculate Experimental ED50 of the combination Combination_Dose->Combination_ED50 Isobolographic_Analysis Isobolographic Analysis Combination_ED50->Isobolographic_Analysis Conclusion Determine Interaction Type (Synergistic, Additive, or Antagonistic) Isobolographic_Analysis->Conclusion

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Nefopam Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Nefopam is a critical component of laboratory safety and regulatory compliance. Mishandling of such materials can pose risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, aligning with established safety protocols and regulatory frameworks.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent accidental exposure.

Required Personal Protective Equipment:

  • Gloves: Impervious, chemical-resistant gloves that have been inspected for integrity before use.[1][2]

  • Eye Protection: Tightly fitting safety goggles with side-shields.[3]

  • Lab Coat: A fire/flame resistant and impervious lab coat should be worn.[1][3]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a full-face respirator should be used.[3]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Ensure adequate ventilation to prevent the inhalation of dust or fumes.[2]

  • Wash hands thoroughly after handling the material.[1][2]

II. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by several federal and local regulations. It is crucial to understand these frameworks to ensure compliance.

Regulatory BodyKey Considerations for this compound Disposal
Environmental Protection Agency (EPA) Governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Chemical waste generators must determine if a substance is classified as hazardous waste according to 40 CFR 261.3.[2] A key regulation is the prohibition of disposing of hazardous waste pharmaceuticals into sinks, toilets, or sewer lines.[5]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances.[6] While this compound is not currently a federally controlled substance in the United States, regulations can change, and state-level classifications may exist. If classified as a controlled substance, specific "non-retrievable" destruction methods are required.[6]
Occupational Safety and Health Administration (OSHA) Sets standards for workplace safety, including the Hazard Communication Standard (29 CFR 1910.1200), which requires proper labeling and handling of chemicals to protect employees.[1]

III. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (e.g., pure compound, solution, contaminated materials).

Step 1: Initial Assessment and Segregation

  • Identify the Waste Stream: Determine if the this compound waste is unused pure product, expired material, contaminated labware (e.g., glassware, pipette tips), or sharps.

  • Segregate at the Source: Do not mix this compound waste with other chemical or general laboratory waste. Store it in a designated and properly labeled waste container.

Step 2: Disposal of Unused or Expired this compound

  • Consult a Licensed Disposal Company: The primary and recommended method for disposing of excess or expired this compound is to engage a licensed hazardous material disposal company.[1]

  • Incineration: If permissible, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to handle any hazardous byproducts.[1]

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain or into any water source.[5] This is in line with the EPA's nationwide ban on sewering hazardous pharmaceuticals.[7]

Step 3: Decontamination and Disposal of Labware

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste and not be reused.[2]

  • Contaminated Labware: Glassware, pipette tips, and other lab materials contaminated with this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6]

Step 4: Disposal of Contaminated Sharps

  • Use a Sharps Container: Any needles, syringes, or other sharps contaminated with this compound must be placed in an approved, puncture-resistant sharps container.

  • Labeling: The sharps container should be clearly labeled as containing chemically contaminated sharps.

  • Professional Disposal: The sealed sharps container should be disposed of through a licensed medical or hazardous waste disposal service.

IV. Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Keep unnecessary personnel away and ensure the area is well-ventilated.[1]

  • Wear Appropriate PPE: Do not touch spilled material without wearing the proper personal protective equipment.[1]

  • Contain the Spill: Use an inert absorbent material to contain and clean up the spill.[2]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, sealed disposal container.[2]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of as Hazardous Waste: The collected spill waste must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[2]

Nefopam_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_disposal_paths Disposal Pathways cluster_final_disposal Final Disposal start This compound Waste assess Identify Waste Form start->assess pure_product Unused/Expired This compound assess->pure_product Pure Compound labware Contaminated Labware assess->labware Contaminated Materials sharps Contaminated Sharps assess->sharps Needles/Blades disposal_co Licensed Hazardous Waste Contractor (Incineration) pure_product->disposal_co labware->disposal_co sharps->disposal_co

Caption: Decision workflow for the proper disposal of various forms of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.